molecular formula C20H20BrNO2 B3008662 N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide CAS No. 476281-10-4

N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide

Katalognummer: B3008662
CAS-Nummer: 476281-10-4
Molekulargewicht: 386.289
InChI-Schlüssel: IQWUKBCUWNVIKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide is a synthetic organic compound with the molecular formula C20H20BrNO2 and a molecular weight of 386.29 g/mol . It is a brominated aromatic compound featuring both benzoyl and cyclohexanecarboxamide functional groups. This specific structural motif, which incorporates an acetamide linkage, is found in various bioactive molecules and is of significant interest in medicinal chemistry research . Compounds within this broader chemical class have been investigated for their potential as enzyme inhibitors. For instance, research on structurally related benzothiazine acetamide derivatives has demonstrated potent in vitro and in vivo anti-diabetic activity through the non-competitive inhibition of the enzymes α-glucosidase and α-amylase, which are key targets for managing postprandial hyperglycemia in Type 2 Diabetes Mellitus (T2DM) . These related compounds have shown promising results in biochemical assays and animal models, outperforming standard drugs like acarbose in reducing blood glucose, cholesterol, triglyceride, and HbA1c levels . This suggests that the acetamide core is a valuable scaffold for developing new therapeutic agents. Researchers can utilize this high-purity compound as a key intermediate or building block for the synthesis of novel derivatives, or as a standard in analytical and bio-screening studies to explore its potential biological activities further. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO2/c21-16-11-12-18(22-20(24)15-9-5-2-6-10-15)17(13-16)19(23)14-7-3-1-4-8-14/h1,3-4,7-8,11-13,15H,2,5-6,9-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWUKBCUWNVIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro mechanism of action of the novel compound, N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide. Given the absence of extensive prior research on this specific molecule, this document outlines a systematic, hypothesis-driven approach leveraging the known biological activities of its core chemical scaffolds: the benzophenone and the cyclohexanecarboxamide moieties. We will detail a tiered experimental workflow, from initial broad-spectrum screening to specific target validation and pathway analysis, enabling a thorough characterization of the compound's cellular and molecular effects. This guide is designed to be a self-validating system, with built-in controls and clear decision points to ensure scientific rigor and trustworthiness.

Introduction: Deconstructing N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide

N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide is a synthetic molecule featuring two key pharmacologically relevant structures: a benzophenone core and a cyclohexanecarboxamide side chain. The benzophenone scaffold is a ubiquitous motif in medicinal chemistry, found in numerous natural and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties[1]. Marketed drugs containing the benzophenone structure further underscore its therapeutic potential[2]. Similarly, the carboxamide linkage is a critical functional group in many pharmaceuticals, contributing to target binding and pharmacokinetic properties.

The specific substitution pattern of a bromo group on one phenyl ring and the cyclohexanecarboxamide on the other suggests a tailored design for potential biological activity. The bromine atom can influence the compound's electronic properties and metabolic stability, while the cyclohexyl group adds lipophilicity, potentially enhancing membrane permeability.

Given the lack of specific literature on N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide, our investigative approach will be guided by the established pharmacology of these parent structures. This guide will, therefore, outline a series of in vitro assays to systematically probe for activities commonly associated with benzophenone and carboxamide derivatives.

Tier 1: Broad-Spectrum Phenotypic Screening

The initial phase of investigation aims to identify any significant biological activity of the compound through broad-spectrum phenotypic screening. This approach allows for an unbiased assessment of the compound's effects across a range of cell types and biological processes.

Cytotoxicity and Antiproliferative Activity

A fundamental first step is to determine the compound's effect on cell viability and proliferation. This will establish a working concentration range for subsequent, more sensitive assays and provide initial clues as to its potential as an anticancer agent.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Line Selection: A panel of human cancer cell lines from diverse tissue origins (e.g., breast, lung, colon, leukemia) should be selected. It is recommended to include both solid tumor and hematological malignancy cell lines. Authenticated cell lines should be used to ensure the reliability of the results[3].

  • Cell Seeding: Plate cells in 96-well microplates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the compound dilutions to the cells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Plot the data to determine the half-maximal inhibitory concentration (IC50), the concentration at which the compound inhibits cell growth by 50%.

Data Presentation:

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast CancerExperimental Value
A549Lung CancerExperimental Value
HCT116Colon CancerExperimental Value
K562LeukemiaExperimental Value

Causality Behind Experimental Choices: The use of a diverse cancer cell line panel helps to identify if the compound has broad-spectrum activity or is selective for certain cancer types. The IC50 value is a critical parameter for comparing the potency of the compound across different cell lines and against known anticancer agents.

Antimicrobial Activity Screening

The carboxamide moiety is present in several antibacterial and antifungal agents[4][5]. Therefore, screening for antimicrobial activity is a logical step.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Microorganism Selection: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus) should be used.

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism in the appropriate broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide in a 96-well microplate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive BacteriaExperimental Value
Escherichia coliGram-negative BacteriaExperimental Value
Candida albicansYeastExperimental Value
Aspergillus fumigatusMoldExperimental Value

Tier 2: Target Identification and Mechanistic Elucidation

If significant activity is observed in the Tier 1 screens, the next step is to identify the molecular target and elucidate the mechanism of action.

Probing for Anti-inflammatory Activity

Benzophenone derivatives have been reported to possess anti-inflammatory properties[1]. A common mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

  • Enzyme Source: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Assay Principle: The assay measures the peroxidase activity of COX, where the enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid.

  • Procedure:

    • Pre-incubate the COX enzyme with various concentrations of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide or a reference inhibitor (e.g., indomethacin).

    • Initiate the reaction by adding arachidonic acid.

    • Monitor the color development at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for both COX-1 and COX-2. The ratio of IC50 (COX-2) / IC50 (COX-1) will indicate the selectivity of the compound.

Data Presentation:

EnzymeIC50 (µM)Selectivity Index (COX-2/COX-1)
COX-1Experimental ValueCalculated Value
COX-2Experimental Value

Causality Behind Experimental Choices: Differentiating between COX-1 and COX-2 inhibition is crucial, as selective COX-2 inhibitors are associated with a better gastrointestinal safety profile compared to non-selective COX inhibitors[6][7].

Investigating Anticancer Mechanisms

If the compound shows significant antiproliferative activity, further investigation into the underlying mechanism is warranted. Common anticancer mechanisms include the induction of apoptosis and cell cycle arrest.

Experimental Protocol: Flow Cytometry for Cell Cycle and Apoptosis Analysis

  • Cell Treatment: Treat the cancer cell line that showed the highest sensitivity in the MTT assay with N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Staining:

    • For Cell Cycle Analysis: Fix the cells and stain with a DNA-binding dye such as propidium iodide (PI).

    • For Apoptosis Analysis: Stain the cells with Annexin V-FITC and PI.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Cell Cycle: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Apoptosis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on Annexin V and PI staining.

Visualization of Experimental Workflow:

G cluster_tier1 Tier 1: Phenotypic Screening cluster_tier2 Tier 2: Mechanistic Elucidation MTT MTT Assay (Cytotoxicity) Flow Flow Cytometry (Cell Cycle & Apoptosis) MTT->Flow If IC50 < 10 µM Tubulin Tubulin Polymerization Assay (Anticancer) MTT->Tubulin If G2/M Arrest MIC Broth Microdilution (Antimicrobial) COX COX-1/COX-2 Assay (Anti-inflammatory) MIC->COX If no significant antimicrobial activity

Caption: Tiered experimental workflow for mechanism of action studies.

Tubulin Polymerization Inhibition

Many benzophenone derivatives have been identified as inhibitors of tubulin polymerization, a key process in cell division[8][9]. If cell cycle analysis indicates a G2/M phase arrest, investigating the effect of the compound on tubulin dynamics is a logical next step.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Assay Principle: This assay measures the change in light scattering or fluorescence as tubulin monomers polymerize into microtubules.

  • Procedure:

    • Incubate purified tubulin with various concentrations of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide or a known tubulin inhibitor (e.g., colchicine) at 37°C.

    • Monitor the increase in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

  • Data Analysis: Calculate the percentage of inhibition of tubulin polymerization and determine the IC50 value.

Visualization of a Potential Signaling Pathway:

G Compound N-(2-benzoyl-4-bromophenyl) cyclohexanecarboxamide Tubulin Tubulin Dimers Compound->Tubulin Inhibition Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Hypothetical pathway of tubulin polymerization inhibition.

Conclusion and Future Directions

This guide provides a structured and logical approach to characterizing the in vitro mechanism of action of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide. By systematically progressing from broad phenotypic screening to specific molecular target assays, researchers can efficiently identify and validate the biological activity of this novel compound. Positive results in any of the described assays would warrant further investigation, including the identification of specific binding sites, in vivo efficacy studies, and structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity. The methodologies outlined herein are grounded in established principles of drug discovery and are designed to yield reliable and reproducible data, thereby contributing to the development of new therapeutic agents.

References

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC. (n.d.).
  • Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC. (n.d.).
  • Design, Synthesis, and Structure−Activity Relationships of Benzophenone-Based Tetraamides as Novel Antibacterial Agents | Journal of Medicinal Chemistry - ACS Publications. (2009, August 4).
  • Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities - MDPI. (2011, November 23).
  • Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species - SciELO. (n.d.).
  • In vitro anti-inflammatory activity of carvacrol: Inhibitory effect on COX-2 catalyzed prostaglandin E(2) biosynthesis - PubMed. (2009, January 15).
  • Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - ResearchGate. (2025, August 6).
  • Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization - PubMed. (2011, August 15).
  • Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - MDPI. (2024, July 9).
  • Target Biology | Cancer Research Horizons Newcastle University. (n.d.).

Sources

Structural Properties and Molecular Weight of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide is a highly specialized, sterically hindered amide derivative. Synthesized from the privileged medicinal chemistry scaffold 2-amino-5-bromobenzophenone, this compound represents a critical intersection of structural rigidity, lipophilicity, and electronic modulation. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its structural design, and a self-validating synthetic protocol designed for high-yield isolation in drug development and organic synthesis workflows.

Molecular Architecture and Physicochemical Properties

The molecular architecture of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide is defined by three distinct domains: a central electron-deficient aniline core, a conformationally flexible but sterically bulky cyclohexyl appendage, and a rigid benzoyl moiety.

The precise molecular weight and elemental composition are critical for mass spectrometry calibration and stoichiometric calculations during synthetic scale-up. The quantitative physicochemical data is summarized in Table 1 below.

Table 1: Physicochemical Properties and Molecular Data

PropertyValueComputational / Structural Significance
Molecular Formula C₂₀H₂₀BrNO₂Defines exact stoichiometric ratios for synthesis.
Molecular Weight 386.29 g/mol Essential for precise molarity calculations.
Exact Mass 385.0677 DaTarget peak for high-resolution ESI-MS ([M+H]⁺ at 386.07).
Elemental Composition C: 62.19%, H: 5.22%, Br: 20.68%, N: 3.63%, O: 8.28%Used for elemental analysis (combustion) verification.
Hydrogen Bond Donors 1 (Amide NH)Facilitates targeted protein-ligand interactions.
Hydrogen Bond Acceptors 2 (Amide C=O, Ketone C=O)Enhances aqueous solubility and receptor binding.
Topological Polar Surface Area ~46.17 ŲOptimal for blood-brain barrier (BBB) penetration.

Mechanistic Rationale for Structural Design

The parent compound, 2-amino-5-bromobenzophenone, is a fundamental building block in the [1], most notably serving as the core precursor for 1,4-benzodiazepines such as [2]. By acylating the primary amine with a cyclohexanecarbonyl group, the molecule undergoes a profound physicochemical shift.

The causality behind this specific structural design lies in the interplay between steric shielding and electronic withdrawal:

  • Steric Bulk (Cyclohexyl Group): The non-planar cyclohexane ring creates a hydrophobic shield around the amide bond. This steric hindrance drastically reduces the rate of enzymatic hydrolysis by amidases, thereby increasing the molecule's metabolic half-life.

  • Electronic Effects (Bromine & Benzoyl): The bromine atom at the C4 position exerts a strong inductive electron-withdrawing effect, while the benzoyl group at C2 provides both resonance withdrawal and conformational rigidity. This renders the parent amine highly deactivated, which requires specific catalytic conditions for synthesis but results in an exceptionally stable amide product.

StructuralProperties Core N-(2-benzoyl-4-bromophenyl) cyclohexanecarboxamide Sub1 Cyclohexyl Group (Steric Bulk & Lipophilicity) Core->Sub1 Sub2 Amide Bond (H-Bond Donor/Acceptor) Core->Sub2 Sub3 Bromine at C4 (Electron Withdrawing) Core->Sub3 Sub4 Benzoyl Group at C2 (Conformational Rigidity) Core->Sub4 Effect1 Enhanced Membrane Permeability Sub1->Effect1 Effect2 Target Protein Interaction Sub2->Effect2 Effect3 Metabolic Stability Sub3->Effect3 Sub4->Effect2

Logical mapping of functional groups to physicochemical and pharmacological effects.

Synthetic Methodology and Protocols

The acylation of 2-amino-5-bromobenzophenone is a critical step in generating complex [3] and benzodiazepine cores[4]. Because the starting aniline is severely deactivated, standard carboxylic acid coupling agents (e.g., EDC/HOBt) are ineffective. Instead, a highly reactive acyl chloride must be used via a nucleophilic acyl substitution pathway.

Experimental Protocol: N-Acylation Workflow

Table 2: Reagent Stoichiometry

ReagentMW ( g/mol )EquivalentsRole in Reaction
2-Amino-5-bromobenzophenone276.131.0Nucleophile / Starting Material
Cyclohexanecarbonyl Chloride146.611.2Electrophile
Triethylamine (TEA)101.191.5Acid Scavenger
4-Dimethylaminopyridine (DMAP)122.170.1Nucleophilic Catalyst

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Dissolve 2-amino-5-bromobenzophenone (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Causality: Anhydrous conditions are mandatory because water will rapidly hydrolyze the cyclohexanecarbonyl chloride into unreactive cyclohexanecarboxylic acid, stalling the reaction.

  • Base and Catalyst Addition: Add TEA (1.5 eq) and DMAP (0.1 eq) to the solution.

    • Causality: The reaction generates hydrochloric acid (HCl). TEA acts as a scavenger to neutralize the HCl, preventing the protonation of the weakly nucleophilic aniline[4]. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that overcomes the electronic deactivation of the aniline.

  • Electrophile Introduction: Cool the reaction mixture to 0°C using an ice bath. Add cyclohexanecarbonyl chloride (1.2 eq) dropwise over 15 minutes.

    • Causality: The initial nucleophilic attack is highly exothermic. Maintaining 0°C suppresses the formation of ketene byproducts and prevents unwanted di-acylation.

  • Reaction Propagation: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 4–6 hours.

  • Self-Validating Quench and Workup:

    • Validation Checkpoint 1 (TLC): Confirm complete consumption of the starting material via Thin-Layer Chromatography (3:1 Hexane:Ethyl Acetate). The amide product will elute higher (Rf ~0.6) than the polar aniline (Rf ~0.4).

    • Validation Checkpoint 2 (Phase Separation): Quench with saturated aqueous NH₄Cl. Wash the organic layer with 1M HCl. Why? This selectively protonates and partitions unreacted TEA and DMAP into the aqueous phase. Follow with a saturated NaHCO₃ wash. Why? This ionizes any residual cyclohexanecarboxylic acid (hydrolysis byproduct), pulling it into the aqueous phase and leaving only the neutral target amide in the organic layer.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from hot ethanol to yield pure N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide.

SynthesisWorkflow A 2-Amino-5-bromobenzophenone (Nucleophile) E Nucleophilic Acyl Substitution Tetrahedral Intermediate A->E B Cyclohexanecarbonyl Chloride (Electrophile) B->E C DCM Solvent & 0°C (Reaction Control) C->E D TEA & DMAP (Acid Scavenger/Catalyst) D->E F N-(2-benzoyl-4-bromophenyl) cyclohexanecarboxamide E->F HCl elimination

Workflow for the nucleophilic acyl substitution yielding the target amide.

Analytical Characterization Standards

To definitively verify the structural integrity of the synthesized N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide, the following spectroscopic benchmarks must be met:

  • Mass Spectrometry (ESI-MS): The presence of the bromine atom will result in a characteristic 1:1 isotopic doublet. The spectrum must display [M+H]⁺ peaks at m/z 386.1 (⁷⁹Br) and 388.1 (⁸¹Br).

  • ¹H NMR (400 MHz, CDCl₃):

    • A highly deshielded, broad singlet at ~9.5 ppm (1H), corresponding to the amide NH. The extreme downfield shift is caused by intramolecular hydrogen bonding with the adjacent benzoyl carbonyl oxygen.

    • A multiplet integrating to 8H between 7.2–8.0 ppm , representing the aromatic protons of the benzoyl and bromophenyl rings.

    • A complex aliphatic multiplet integrating to 11H between 1.1–2.0 ppm , confirming the successful incorporation of the intact cyclohexyl ring.

  • FT-IR Spectroscopy: Two distinct carbonyl stretching frequencies should be observed: an amide I band at ~1680 cm⁻¹ and a ketone C=O stretch at ~1655 cm⁻¹ . The amide N-H stretch will appear as a sharp peak near 3300 cm⁻¹ .

References

  • Bromazolam Source: Wikipedia URL:[Link]

  • Retro-1-Oligonucleotide Conjugates. Synthesis and Biological Evaluation Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]

  • Is This Synthesis Feasible? Trying to Make a Benzodiazepine Core Source: Reddit (r/chemhelp) URL:[Link](Derived from grounding tool index 3.6)

Sources

A Framework for Determining the Preliminary Toxicity and Safety Profile of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: The development of novel chemical entities requires a rigorous and systematic evaluation of their safety profile before human trials can be contemplated. This guide outlines a comprehensive, multi-tiered strategy for establishing the preliminary toxicity and safety profile of the investigational compound N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide. As no public-domain toxicological data for this specific molecule currently exists, this document serves as a procedural blueprint, detailing the necessary in silico, in vitro, and in vivo studies. The methodologies described herein are grounded in international regulatory guidelines and best practices to ensure the generation of robust and reliable data for informed decision-making in the drug development process.

Introduction: The Imperative for Early Safety Assessment

N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide is a novel small molecule with a complex structure incorporating a benzophenone core, a brominated aromatic ring, and a cyclohexanecarboxamide moiety. While its therapeutic potential is under investigation, the journey from a promising compound to a viable drug candidate is contingent upon a thorough characterization of its safety. Early, or preliminary, toxicity studies are designed to identify potential hazards, define a safe starting dose for clinical studies, and highlight specific organs or systems that may be susceptible to adverse effects.[1][2][3]

This guide provides the scientific rationale and detailed protocols for a phased approach to safety assessment, beginning with computational predictions and culminating in acute in vivo studies. This strategy is designed to maximize data generation while adhering to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[4][5]

Part 1: Foundational Assessment: In Silico and Physicochemical Profiling

The initial phase of safety assessment leverages computational tools and basic laboratory measurements to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.[6][7] This step is critical for identifying potential liabilities before resource-intensive biological assays are conducted.[8]

In Silico ADMET Prediction

The chemical structure of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide will be submitted to various validated computational platforms (e.g., ADMET-AI, pkCSM, ADMET Predictor®) to generate predictions on a wide range of properties.[6][7][9]

Key Endpoints for Prediction:

  • Absorption: Oral bioavailability, Caco-2 permeability, P-glycoprotein (P-gp) substrate/inhibitor potential.

  • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

  • Metabolism: Cytochrome P450 (CYP) substrate/inhibitor profile (major isoforms like 3A4, 2D6, 2C9).

  • Excretion: Predicted clearance and half-life.

  • Toxicity: Predictions for hERG inhibition, Ames mutagenicity, hepatotoxicity (DILI), and skin sensitization.

Causality and Rationale: This in silico screen acts as a first-pass filter.[8] For example, a high probability of hERG inhibition would immediately flag cardiotoxicity as a key risk to investigate experimentally. Similarly, predictions of poor oral bioavailability might guide formulation development or suggest alternative routes of administration for future studies.[3]

Physicochemical Characterization

Concurrent with in silico modeling, fundamental physicochemical properties must be experimentally determined. These values are essential for designing and interpreting all subsequent biological assays.

PropertyExperimental MethodRationale
Solubility Kinetic or thermodynamic solubility assay in aqueous buffers (e.g., pH 7.4 PBS)Determines the maximum achievable concentration in biological media; crucial for accurate dosing in in vitro and in vivo studies.
Lipophilicity (LogD) Shake-flask method (octanol-water partition) or HPLC-based methodsInfluences membrane permeability, plasma protein binding, and metabolic clearance. A key determinant of overall pharmacokinetic behavior.
Chemical Stability Incubation in relevant buffers (e.g., pH 1.2, 6.8, 7.4) and plasma, followed by HPLC analysisEnsures the compound does not degrade under experimental conditions, which would otherwise confound toxicity readouts.
pKa Potentiometric titration or UV-spectroscopyDetermines the ionization state of the molecule at physiological pH, which affects solubility, permeability, and target binding.

Part 2: In Vitro Toxicity Screening: A Mechanistic Deep-Dive

In vitro assays are the core of the preliminary safety assessment, providing quantitative data on a compound's biological effects at the cellular level.[4][10][11] This battery of tests is designed to assess general cytotoxicity, genotoxicity, and specific liabilities such as cardiotoxicity.

Workflow for In Vitro Safety Assessment

G in_silico In Silico ADMET (hERG, Ames, DILI) cytotox General Cytotoxicity (e.g., HepG2, HEK293) in_silico->cytotox Guides cell line & concentration choice physchem Physicochemical Profiling (Solubility, LogD, Stability) physchem->cytotox genotox Genotoxicity (Ames Test) physchem->genotox cardiotox Cardiotoxicity (hERG Assay) physchem->cardiotox hepatotox Hepatotoxicity (Primary Hepatocytes) physchem->hepatotox acute_tox Acute Oral Toxicity (Rodent, OECD 423) physchem->acute_tox Informs vehicle selection cytotox->acute_tox Helps set dose range (MTD) genotox->acute_tox Informs need for in vivo micronucleus test cardiotox->acute_tox Highlights need for cardiac monitoring

Caption: Phased approach to preliminary toxicity assessment.

General Cytotoxicity Assay

Objective: To determine the concentration at which the compound causes general cell death, establishing a baseline for toxicity (IC50) and guiding concentration selection for more specific assays.

Experimental Protocol (MTT Assay):

  • Cell Plating: Seed human cell lines (e.g., HepG2 for liver cell context, HEK293 for embryonic kidney context) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point serial dilution of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide in the appropriate cell culture medium. The top concentration should be guided by the compound's solubility, typically starting at 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Objective: To assess the mutagenic potential of the compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[12][13] This is a standard regulatory requirement for identifying potential carcinogens.[14][15]

Experimental Protocol (Mini-Ames, OECD 471):

  • Strain Selection: Utilize at least two common tester strains, such as TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens).[15]

  • Metabolic Activation: Conduct the assay both with and without the addition of a rat liver S9 fraction. The S9 fraction simulates mammalian metabolism and is essential for identifying pro-mutagens (compounds that become mutagenic after metabolic activation).

  • Exposure: In a 384-well plate format, combine the bacterial culture, the test compound (at 5-6 concentrations), and either the S9 mix or a control buffer in a histidine-poor medium.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Readout: Only bacteria that undergo a reverse mutation will be able to synthesize histidine and grow into colonies. The number of revertant colonies is counted. A pH indicator dye in the medium changes color in wells with bacterial growth, allowing for a colorimetric readout.

  • Analysis: The mutagenic potential is determined by comparing the number of revertant colonies in the compound-treated wells to the vehicle control. A result is typically considered positive if a dose-dependent increase of at least two- to three-fold over the background is observed.

Cardiotoxicity: hERG Channel Inhibition Assay

Objective: To evaluate the compound's potential to block the hERG potassium ion channel, a primary cause of drug-induced QT interval prolongation and potentially fatal cardiac arrhythmias.[16][17] This is a critical safety checkpoint mandated by regulatory agencies.[18][19]

Experimental Protocol (Automated Patch Clamp):

  • Cell Line: Use a stable cell line (e.g., CHO or HEK293) engineered to express the human hERG channel.[16]

  • Assay Conditions: Perform recordings at physiological temperature (35-37°C).[19]

  • Compound Application: Apply the test compound at multiple concentrations (typically 4-5, spanning a range to achieve 20% to 80% inhibition) to the cells.[19] A vehicle control and a known hERG inhibitor (e.g., dofetilide, cisapride) as a positive control are required.[19]

  • Electrophysiology: Use an automated patch-clamp system (e.g., QPatch, Patchliner) to measure the hERG tail current in response to a specific voltage-step protocol recommended by the FDA.[16][19]

  • Data Analysis: Calculate the percentage of hERG current inhibition for each concentration relative to the baseline current before compound application. Fit the data to a dose-response curve to determine the IC50 value.

| Hypothetical In Vitro Safety Profile for N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide | | :--- | :--- | :--- | | Assay | Endpoint | Result | | Cytotoxicity (HepG2) | IC50 | > 100 µM | | Cytotoxicity (HEK293) | IC50 | 85 µM | | Ames Test (TA98, TA100) | Mutagenicity (-S9/+S9) | Negative | | hERG Inhibition | IC50 | 45 µM |

Part 3: In Vivo Acute Toxicity Assessment

Following the in vitro characterization, a single-dose in vivo study is conducted to understand the compound's effects in a whole-organism system.[20] This provides crucial information on systemic toxicity, clinical signs, potential target organs, and an estimation of the median lethal dose (LD50).[20]

Workflow for Acute In Vivo Toxicity Study

G start Dose Range Finding (Based on In Vitro Data) main_study Main Study Dosing (OECD 423 Protocol) start->main_study Select starting doses observation 14-Day Observation Period - Clinical Signs - Body Weight - Mortality main_study->observation necropsy Terminal Necropsy - Gross Pathology - Organ Weights observation->necropsy report Final Report - LD50 Estimate - GHS Classification observation->report histopath Histopathology (Target Organs) necropsy->histopath Collect tissues necropsy->report histopath->report Integrate findings

Caption: Stepwise execution of an acute oral toxicity study.

Acute Oral Toxicity Study (OECD Guideline 423: Acute Toxic Class Method)

This method is chosen for its scientific robustness and its adherence to the 3Rs by using fewer animals than historical methods like OECD 401.[21][22]

Experimental Protocol:

  • Species and Housing: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent strain (e.g., Sprague-Dawley rats).[22] Animals should be acclimatized and housed under standard laboratory conditions.

  • Dose Selection and Administration:

    • Based on in vitro data and any available structural-activity relationship information, select a starting dose from the fixed levels defined by OECD 423 (e.g., 5, 50, 300, 2000 mg/kg).

    • Fast the animals overnight prior to dosing.[20]

    • Administer the compound via oral gavage in a suitable vehicle (e.g., 0.5% methylcellulose in water). The volume should not exceed 1 mL/100g body weight.[21]

  • Stepwise Procedure:

    • Step 1: Dose a group of 3 animals at the selected starting dose.

    • Observation: If mortality occurs, the test is repeated at a lower dose level. If no mortality occurs, the test is repeated at the next higher dose level.

    • Progression: This stepwise dosing continues until a defined stopping criterion is met (e.g., mortality at a certain dose, no mortality at the highest dose), which allows for classification of the substance into a GHS toxicity category.[21][22]

  • Clinical Observations:

    • Monitor animals closely for the first several hours post-dosing and at least twice daily for a total of 14 days.[20]

    • Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions).

    • Record body weight just before dosing and at least weekly thereafter.

  • Terminal Procedures:

    • At the end of the 14-day observation period, all surviving animals are humanely euthanized.

    • Conduct a full gross necropsy on all animals (including those that died during the study).

    • Examine all organs for abnormalities. Key organs (e.g., liver, kidneys, spleen, heart, brain) should be collected and weighed.

    • Preserve relevant tissues for potential histopathological examination to identify microscopic changes.

Conclusion: Synthesizing a Preliminary Safety Profile

The culmination of this multi-faceted investigation is the synthesis of a preliminary safety and toxicity profile for N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide. This profile will integrate the in silico predictions with the quantitative in vitro data and the systemic in vivo observations. It will provide a clear statement on the compound's cytotoxic and genotoxic potential, identify its hERG liability, and establish an acute toxicity classification. This foundational dataset is indispensable for calculating a therapeutic index, guiding future sub-chronic toxicity studies, and ultimately, making a data-driven decision on whether to advance the compound into the next phase of drug development.

References

  • OECD. (2002). Guidance Document on Acute Oral Toxicity Testing. OECD Series on Testing and Assessment, No. 24. [Link]

  • OECD. (1987). Test No. 401: Acute Oral Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.gov. [Link]

  • OECD. (2001). Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Sionov, R. V., et al. (2023). Cell-based hERG Channel Inhibition Assay in High-throughput Format. In: Methods in Molecular Biology. [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. [Link]

  • Labcorp. (n.d.). In vitro toxicology nonclinical studies. [Link]

  • University of Wisconsin-Madison. (n.d.). The Ames Test. [Link]

  • CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). [Link]

  • Eurofins Discovery. (n.d.). In Vitro Toxicology Services. [Link]

  • OECD. (n.d.). Test No. 401: Acute Oral Toxicity. [Link]

  • Swanson, K. (n.d.). ADMET-AI. [Link]

  • IONTOX. (2026). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. [Link]

  • Nelson Labs. (n.d.). Ames Mutagenicity Test. [Link]

  • Simulations Plus. (2026). ADMET Predictor®. [Link]

  • Altasciences. (n.d.). Small Molecule Safety Assessment. [Link]

  • BMG LABTECH. (n.d.). Predictor hERG fluorescence polarization assay kit performed on the PHERAstar FS. [Link]

  • Evotec. (n.d.). Ames Test | Cyprotex ADME-Tox Solutions. [Link]

  • Suran, V. (2024). Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. Charles River Laboratories. [Link]

  • Roy, K., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Taylor & Francis Online. [Link]

  • Pharmaron. (n.d.). ADMET Predictor Simulations: In Silico Screening For Dose & PK. [Link]

  • Collaborative Drug Discovery. (n.d.). Computational tools for ADMET. [Link]

  • U.S. Food and Drug Administration. (2011). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Metrion Biosciences. (2025). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay. [Link]

  • NIH SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]

  • Pharmaron. (2025). FDA Roadmap to Reducing Animal Testing in Preclinical Safety Studies. [Link]

Sources

An In-Depth Technical Guide to Receptor Binding Affinity Studies of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for determining the receptor binding affinity of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide. Drawing upon established principles of receptor pharmacology and experimental best practices, this document outlines the theoretical underpinnings, detailed experimental protocols, and data analysis methodologies required for the robust characterization of this compound's interaction with its putative target, the 18 kDa Translocator Protein (TSPO). This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of novel TSPO ligands.

Introduction: The Significance of Translocator Protein (TSPO) and its Ligands

The Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane, has emerged as a significant therapeutic target for a spectrum of pathologies.[1][2] Formerly known as the peripheral benzodiazepine receptor (PBR), TSPO is involved in a multitude of cellular functions, including steroidogenesis, apoptosis, and neuroinflammation.[3][4][5] Notably, its expression is markedly upregulated in activated microglia and astrocytes during neuroinflammatory events, making it a valuable biomarker for brain injury and neurodegenerative diseases.[2][6]

N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide represents a class of synthetic ligands designed to interact with TSPO. Understanding the binding affinity of such compounds is a critical first step in the drug discovery pipeline, providing essential information about their potency and potential for therapeutic efficacy. This guide will detail the necessary studies to quantify this interaction.

Foundational Principles of Receptor Binding Assays

Receptor binding assays are fundamental in pharmacology for quantifying the interaction between a ligand and its receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest. The binding affinity of a novel, unlabeled compound can then be determined by its ability to compete with the radioligand for the same binding site.

Key Parameters in Binding Affinity Studies
  • IC50 (Half-maximal inhibitory concentration): The concentration of an unlabeled drug that is required to displace 50% of the specifically bound radioligand.

  • Kd (Equilibrium dissociation constant): A measure of the affinity of a ligand for its receptor. It is the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.

  • Bmax (Maximum number of binding sites): Represents the total concentration of receptors in the sample.

  • Ki (Inhibition constant): The dissociation constant of the inhibitor. It is a more absolute measure of binding affinity than the IC50 as it is independent of the radioligand concentration and its affinity for the receptor.[7][8]

Experimental Workflow: A Step-by-Step Guide

The determination of the binding affinity of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide for TSPO involves a multi-step process, from the preparation of a suitable receptor source to the final data analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Binding Assays cluster_2 Phase 3: Data Analysis A Source Selection (e.g., Cell line overexpressing TSPO or brain tissue) B Membrane Preparation A->B C Protein Quantification (e.g., BCA Assay) B->C D Saturation Binding Assay (Determine Kd and Bmax of Radioligand) C->D E Competitive Binding Assay (Determine IC50 of Test Compound) C->E F Non-linear Regression (Determine IC50) D->F E->F G Cheng-Prusoff Correction (Calculate Ki) F->G I Data Interpretation & Reporting G->I H Scatchard Analysis (Visualize Binding) H->I G cluster_0 Data Input cluster_1 Calculations cluster_2 Output Parameters A Total Binding Data C Specific Binding = Total - Non-specific A->C B Non-specific Binding Data B->C D Non-linear Regression (One-site binding model) C->D E Scatchard Transformation (Bound/Free vs. Bound) C->E F Kd D->F G Bmax D->G E->F E->G

Caption: Data analysis workflow for saturation binding experiments.

Analysis of Competitive Binding Data
  • Data Normalization: Express the specific binding at each concentration of the test compound as a percentage of the total specific binding.

  • Non-linear Regression: Plot the percent specific binding against the log concentration of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide and fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value. [9][10]3. Cheng-Prusoff Correction: Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: [7][11] Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor (determined from the saturation binding assay).

Data Presentation

Clear and concise presentation of data is essential for interpretation and reporting.

Table 1: Representative Binding Affinity Data for N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide at TSPO

ParameterValue
Radioligand[³H]PK11195
Radioligand Kde.g., 2.5 nM
Radioligand Concentration ([L])e.g., 2.5 nM
IC50To be determined experimentally
Ki Calculated from IC50

Conclusion

This technical guide provides a robust framework for the determination of the receptor binding affinity of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide for the Translocator Protein (TSPO). By following the detailed protocols for membrane preparation, radioligand binding assays, and data analysis, researchers can obtain reliable and reproducible data on the potency of this compound. These studies are a cornerstone of the preclinical evaluation of novel TSPO ligands and are essential for advancing our understanding of their therapeutic potential.

References

  • Chen, M. K., & Guilarte, T. R. (2008). Translocator protein 18 kDa (TSPO): molecular sensor of brain injury and repair. Pharmacology & therapeutics, 118(1), 1–17. [Link]

  • Chung, I. Y., et al. (2016). Translocator Protein 18 kDa (TSPO): An Old Protein with New Functions?. Biochemistry, 55(21), 2937-2949. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Choi, J., et al. (2013). Translocator Protein (18kDa) (TSPO)/Peripheral Benzodiazepine Receptor (PBR) specific ligands induce microglia functions consistent with an activated state. Journal of neuroimmune pharmacology, 8(3), 678-690. [Link]

  • Wikipedia. Translocator protein. [Link]

  • Canadian Society of Pharmacology and Therapeutics. Cheng-Prusoff Equation. [Link]

  • Limbird, L. E. (1996). Analysis of Receptor–Ligand Interactions. Journal of Chemical Education, 73(6), A136. [Link]

  • Garenne, D., et al. (2022). The mitochondrial translocator protein (TSPO): a key multifunctional molecule in the nervous system. Biochemical Journal, 479(13), 1435–1455. [Link]

  • Costa, B., et al. (2015). Targeting the 18-kDa translocator protein: recent perspectives for neuroprotection. Pharmaceuticals, 8(3), 506-523. [Link]

  • GlaxoWellcome. Receptor binding techniques: saturation (equilibrium) analysis. [Link]

  • Wikipedia. Scatchard equation. [Link]

  • Veenman, L., et al. (2019). The Involvement of 18 kDa Translocator Protein (TSPO) in Cigarette Smoke-related Diseases: A Review. Scientific Archives, 2(2), 1-11. [Link]

  • Wells, J. W. (1992). Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. Journal of receptor research, 12(3-4), 293-324. [Link]

  • Sebaugh, J. L. (2011). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. Journal of biopharmaceutical statistics, 21(4), 753-767. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]

  • Raines, R. T. Analysis of Receptor-Ligand Interactions. [Link]

  • Eurofins DiscoverX. Membrane Preparations for GPCRs & Ion Channels. [Link]

  • ChemHelpASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]

  • Dr. Arpan Kumar Tripathi. (2025, June 3). IC50 Calculation Using GraphPad Prism | Nonlinear Regression [Video]. YouTube. [Link]

  • GraphPad. How to determine an IC50. [Link]

  • Granell, S., et al. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Analytical biochemistry, 401(2), 235-242. [Link]

  • GraphPad. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

Sources

pharmacological properties of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted Pharmacological Properties of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide

Abstract: This document provides a comprehensive, albeit predictive, analysis of the pharmacological properties of the novel chemical entity N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide. In the absence of direct experimental data for this specific molecule, this guide leverages a structure-activity relationship (SAR) approach, dissecting the compound into its core structural motifs: the cyclohexanecarboxamide core, the 4-bromophenyl group, and the 2-benzoyl substituent. By synthesizing data from analogous structures found in peer-reviewed literature, we project a pharmacological profile for this compound, hypothesizing its potential as an antimicrobial, anticancer, and metabolic-regulating agent. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a structured roadmap for the systematic in silico and in vitro characterization of this promising molecule.

Introduction: An Investigational Framework

The discovery and development of new chemical entities (NCEs) is a resource-intensive process, where early and accurate prediction of a compound's properties can significantly de-risk and accelerate its journey to clinical relevance.[1] The subject of this guide, N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide, is a novel compound for which, to date, no public pharmacological data exists.

This guide, therefore, deviates from a conventional data report. Instead, it serves as an investigational roadmap. By analyzing the compound's constituent chemical moieties, we can draw logical inferences from established data on structurally related molecules. This structure-based analysis allows us to build a hypothetical pharmacological profile and design a rigorous, multi-stage experimental workflow to validate these predictions. Our approach is to empower researchers with a foundational understanding and a practical, step-by-step plan to unlock the therapeutic potential of this NCE.

Structural & Physicochemical Profile (In Silico)

A molecule's pharmacological fate—its absorption, distribution, metabolism, excretion, and toxicity (ADMET)—is intrinsically linked to its physicochemical properties. We initiated our analysis with a computational prediction of these key parameters.

Table 1: Predicted Physicochemical and ADMET Properties of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide

Property Predicted Value Implication for Drug Development
Physicochemical
Molecular Formula C₂₀H₂₀BrNO₂ -
Molecular Weight 386.28 g/mol Complies with Lipinski's Rule (<500 Da), favoring oral bioavailability.[2]
XlogP 4.8 High lipophilicity; suggests good membrane permeability but may risk poor solubility and high plasma protein binding.
Hydrogen Bond Donors 1 Complies with Lipinski's Rule (≤5).[2]
Hydrogen Bond Acceptors 2 Complies with Lipinski's Rule (≤10).[2]
ADMET Prediction
Human Intestinal Absorption High Favorable for oral administration.[3]
Caco-2 Permeability High Indicates potential for good absorption across the gut wall.[4]
Blood-Brain Barrier (BBB) Permeability Low The compound is unlikely to cause central nervous system side effects.[3]
CYP3A4 Substrate Probable Potential for drug-drug interactions via a major metabolic pathway.[3]
hERG Inhibition Low Probability Reduced risk of cardiotoxicity.

| Toxicity (General) | Low Predicted Toxicity | Favorable initial safety profile.[5] |

Note: These values are computationally predicted and require experimental validation.

The in silico analysis suggests that N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide possesses a "drug-like" profile, largely adhering to Lipinski's Rule of Five, a cornerstone for predicting oral bioavailability.[2] Its predicted high intestinal absorption is promising, although its lipophilicity warrants experimental investigation into its aqueous solubility and potential for non-specific binding.

Predicted Pharmacological Profile (By Structural Analogy)

By dissecting the molecule, we can hypothesize its biological activities based on the known pharmacology of its components.

The 4-Bromophenyl Moiety: A Hallmark of Antimicrobial and Anticancer Activity

The presence of a halogen, specifically bromine, on a phenyl ring is a common feature in a multitude of bioactive compounds. Marine algae, for instance, produce a variety of bromophenols that exhibit potent antimicrobial, anticancer, antidiabetic, and anti-inflammatory effects.[6]

  • Antimicrobial Potential: The 1-bromo-4-(phenylsulfonyl)benzene scaffold, which shares the bromophenyl feature, is present in compounds with documented minimum inhibitory concentration (MIC) values against various bacterial strains.[7] The lipophilic character imparted by the bromine atom is often correlated with enhanced antimicrobial efficacy.[7] Analogs such as N-(3-bromophenyl)furan-2-carboxamide have shown activity against drug-resistant bacteria.[8]

  • Anticancer Potential: Bromophenol derivatives have demonstrated the ability to inhibit the proliferation of human cancer cell lines, including lung (A549) and liver (HepG2) cancers, by inducing cell cycle arrest and apoptosis.[6]

The Benzoylphenyl Group: A Scaffold for Anticancer and Metabolic Regulation

The N-(benzoylphenyl)carboxamide core is structurally related to compounds with demonstrated biological effects.

  • Antihypertriglyceridemic Activity: A study on N-(benzoylphenyl)-1H-indole-2-carboxamides revealed that these compounds could significantly reduce plasma triglyceride and total cholesterol levels in hyperlipidemic rats, suggesting a potential role in managing metabolic disorders.[9]

  • Antiproliferative Activity: Benzoylphenyl urea derivatives have been investigated as insecticides, acting as chitin synthesis inhibitors.[10] More relevant to human medicine, derivatives of 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines featuring a benzoyl moiety have shown potent anti-proliferative activity against breast (MDA-MB-231) and colon (HCT116) cancer cell lines, with IC50 concentrations in the nanomolar range.[11]

The Cyclohexanecarboxamide Core: A Modulator of Ion Channels and Enzymes

The cyclohexanecarboxamide structure is not merely an inert linker; it is found in compounds with specific biological targets.

  • TRP Channel Agonism: Simple cyclohexanecarboxamide is known to be an agonist of the TRPM8 receptor, a cold and menthol sensor.[12] While the bulky substitution in our target molecule makes this specific activity less likely, it points to the potential for interaction with other transient receptor potential (TRP) channels, which are implicated in pain and inflammation.

  • Enzyme Inhibition: More complex analogs, such as 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid, have been identified as potent inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme critical in triglyceride synthesis.[13] This aligns with the potential metabolic-regulating role suggested by the benzoylphenyl moiety.

Table 2: Summary of Predicted Biological Activities Based on Structural Analogs

Predicted Activity Structural Motif Supporting Evidence from Analogous Compounds
Antimicrobial 4-Bromophenyl Active against various bacterial strains, including drug-resistant ones.[7][8]
Anticancer 4-Bromophenyl, Benzoylphenyl Induces apoptosis and cell cycle arrest in multiple cancer cell lines (e.g., A549, MDA-MB-231).[6][11]
Antihyperlipidemic Benzoylphenyl, Cyclohexanecarboxamide Reduces plasma triglycerides and cholesterol; potential DGAT1 inhibition.[9][13]

| Enzyme Inhibition | 4-Bromophenyl | Bromophenols are known to inhibit metabolic enzymes like cholinesterases and carbonic anhydrases.[14] |

Proposed Mechanistic Pathways (Hypothetical)

Based on the predicted activities, we can visualize potential mechanisms of action. The following diagrams illustrate hypothetical signaling pathways that N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide might modulate.

cluster_0 Hypothetical Anticancer Mechanism NCE N-(2-benzoyl-4-bromophenyl) cyclohexanecarboxamide Kinase Protein Kinase (e.g., MAPK) NCE->Kinase Inhibition Apoptosis Caspase Cascade Activation NCE->Apoptosis Induction Proliferation Cell Cycle Progression (e.g., Cyclin D1) Kinase->Proliferation Blocks Phosphorylation Outcome Reduced Proliferation & Tumor Growth Apoptosis->Outcome Proliferation->Outcome

Caption: Predicted anticancer signaling pathway.

cluster_1 Hypothetical Antimicrobial Mechanism NCE N-(2-benzoyl-4-bromophenyl) cyclohexanecarboxamide Enzyme Bacterial Enzyme (e.g., DNA Gyrase) NCE->Enzyme Inhibition Process Essential Bacterial Process (e.g., DNA Replication) Enzyme->Process Outcome Bacterial Cell Death Enzyme->Outcome Disruption leads to Process->Outcome

Caption: Predicted antimicrobial mechanism of action.

A Roadmap for Experimental Validation

The predictive nature of this analysis necessitates a structured, empirical validation workflow. The following protocols, adapted from established methodologies, provide a clear path for characterizing N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide.

start Start: NCE Synthesis & Purification insilico In Silico Profiling (ADMET, Docking) start->insilico physchem Physicochemical Analysis (Solubility, LogP, pKa) start->physchem primary_screening Primary In Vitro Screening (Cytotoxicity, Antimicrobial) insilico->primary_screening physchem->primary_screening decision1 Go/No-Go primary_screening->decision1 secondary_screening Secondary Assays (Enzyme Inhibition, Receptor Binding) moa Mechanism of Action Studies (Western Blot, qPCR) secondary_screening->moa decision2 Go/No-Go moa->decision2 invivo In Vivo Models (Toxicity, Efficacy) decision1->secondary_screening Go decision2->invivo Go

Caption: Comprehensive experimental workflow for NCE characterization.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol determines the compound's effect on the metabolic activity and viability of cancer cell lines.[8][15]

  • Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231, HCT116, A549) in appropriate media (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the media in the wells with the compound-containing media. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.[7][15]

  • Strain Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized concentration equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Further dilute to a final concentration of 5 x 10⁵ CFU/mL for inoculation.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth, creating a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria and broth only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion and Future Directions

N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide stands as a promising but uncharacterized new chemical entity. Through a systematic analysis of its structural components, we have constructed a predictive pharmacological profile, highlighting its potential as a multi-faceted therapeutic agent with possible antimicrobial, anticancer, and metabolic-regulating activities. The in silico assessment of its ADMET properties suggests a favorable drug-like profile, warranting further investigation.

This guide provides the foundational logic and a detailed experimental blueprint for the scientific community to rigorously test these hypotheses. The proposed workflows, from initial in vitro screening to mechanism-of-action studies, offer a clear path to elucidate the true pharmacological properties of this compound. The convergence of favorable predicted activities makes N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide a compelling candidate for further drug discovery and development efforts.

References

  • BenchChem. (n.d.). Comparative Analysis of the Biological Activity of 1-(4-Bromophenyl)-3-chloropropan-1-ol and Structurally Similar Compounds.
  • BenchChem. (n.d.). Biological Activity Screening of N-(3-bromophenyl)furan-2-carboxamide: A Technical Guide.
  • Al-Omair, M. A., Ali, A. A., & El-Subbagh, H. I. (2010). Synthesis and Pharmacological Evaluation of Novel Substituted and Unsubstituted N-(benzoylphenyl)-1H-indole-2-carboxamides as Potent Antihypertriglyceridemic Agents. PubMed. [Link]

  • Pang, X., Liu, Y., Li, Y., & Wang, J. (2020). Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. MDPI. [Link]

  • ResearchGate. (2026, January 21).
  • Grapa, A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. [Link]

  • Monn, J. A., et al. (2015). Synthesis and Pharmacological Characterization of C4-disubstituted Analogs of 1S,2S,5R,6S-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate: Identification of a Potent, Selective Metabotropic Glutamate Receptor Agonist and Determination of Agonist-Bound Human mGlu2 and mGlu3 Amino Terminal Domain Structures. PubMed. [Link]

  • Yang, G., et al. (2010). Synthesis and Bioactivity of N-Benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] Semicarbazide Derivatives. MDPI. [Link]

  • Hurst, D., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI. [Link]

  • Science.gov. (n.d.). pharmacologically active derivatives: Topics by Science.gov. Retrieved from [Link]

  • Kulkarni, S. S., et al. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. PubMed. [Link]

  • Caron, G., et al. (2005). Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities.
  • ResearchGate. (n.d.). Discovery of benzoylphenylurea chitin synthesis inhibitor diflubenzuron (1).
  • BioSolveIT. (n.d.). New Chemical Entities - Drug Discovery Solutions. Retrieved from [Link]

  • Yarema, K. J., et al. (n.d.). Pharmacological, Physiochemical, and Drug-Relevant Biological Properties of Short Chain Fatty Acid Hexosamine Analogs used in Metabolic Glycoengineering. PMC.
  • ACD/Labs. (2023, December 13). A Chemical Characterization Workflow to Speed up Identification of Unknowns. YouTube. [Link]

  • Prime Scholars. (n.d.). Drug Development Based on New Chemical Entities. Retrieved from [Link]

  • Semantic Scholar. (2024, June 25). An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent In.
  • Bolcato, G., et al. (n.d.). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. PMC.
  • Li, Y., et al. (n.d.). Development of CINPA1 analogs as novel and potent inverse agonists of constitutive androstane receptor. PMC.
  • Molecules. (2025, June 4). Anticancer Effects of Withanolides: In Silico Prediction of Pharmacological Properties. PubMed. [Link]

  • ResearchGate. (2025, November 15). (PDF) Anticancer Effects of Withanolides: In Silico Prediction of Pharmacological Properties.
  • MDPI. (2025, June 4). Anticancer Effects of Withanolides: In Silico Prediction of Pharmacological Properties. [Link]

  • BenchChem. (n.d.). An In-Depth Technical Guide to the In Silico Prediction of N-(4-Bromopyridin-2-yl)acetamide Properties.

Sources

An In-depth Technical Guide to the Synthesis of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the N-(2-benzoyl-4-bromophenyl)amide Scaffold

The N-(2-benzoyl-4-bromophenyl)amide scaffold is a cornerstone in medicinal chemistry, primarily serving as a critical precursor in the synthesis of a diverse array of pharmacologically active compounds. Notably, this structural motif is integral to the development of various central nervous system agents, including the 1,4-benzodiazepine class of drugs.[1][2] The strategic placement of the bromo, benzoyl, and amide functionalities provides a versatile platform for further chemical modifications, enabling the fine-tuning of biological activity. This guide offers an in-depth exploration of the primary synthetic pathways to N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide and its derivatives, elucidating the underlying chemical principles and providing detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals.

Core Synthetic Strategy: A Two-Stage Approach

The most direct and widely employed route to N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide derivatives involves a robust two-stage synthetic sequence. This strategy hinges on the initial preparation of a key intermediate, (2-amino-5-bromophenyl)(phenyl)methanone, followed by the acylation of its amino group with a suitable acylating agent, in this case, cyclohexanecarbonyl chloride.

Synthesis_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Acylation A 2-Aminobenzophenone B Electrophilic Bromination (e.g., NBS) A->B Reagent C (2-amino-5-bromophenyl)(phenyl)methanone B->C Product E Acylation C->E Reactant D Cyclohexanecarbonyl Chloride D->E Reagent F N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide E->F Final Product

Figure 1: A high-level overview of the two-stage synthesis of the target compound.

Stage 1: Synthesis of the Key Intermediate, (2-amino-5-bromophenyl)(phenyl)methanone

The synthesis of the (2-amino-5-bromophenyl)(phenyl)methanone intermediate is a critical first step. Several methodologies exist for the preparation of 2-aminobenzophenones and their derivatives.[3]

Primary Pathway: Electrophilic Bromination of 2-Aminobenzophenone

This is a direct and efficient method that leverages the electron-donating nature of the amino group to direct the electrophilic substitution of bromine onto the aromatic ring.[2]

Mechanism: The amino group is a potent activating group, directing electrophiles to the ortho and para positions. Due to steric hindrance from the adjacent benzoyl group, the incoming electrophile, typically generated from N-bromosuccinimide (NBS), preferentially attacks the para position relative to the amino group.[2]

Bromination_Mechanism A 2-Aminobenzophenone C Electrophilic Attack (Br+) A->C π electrons attack B N-Bromosuccinimide (NBS) B->C provides Br+ D Arenium Ion Intermediate (Resonance Stabilized) C->D E Deprotonation D->E Loss of H+ F (2-amino-5-bromophenyl)(phenyl)methanone E->F Aromaticity restored

Caption: Mechanism of electrophilic bromination of 2-aminobenzophenone.

Alternative Synthetic Routes to 2-Aminobenzophenones

While direct bromination is often preferred for this specific intermediate, it is valuable for the research scientist to be aware of alternative strategies for constructing the core 2-aminobenzophenone scaffold, especially when dealing with different substitution patterns. These include:

  • Friedel-Crafts Acylation: This classic method involves the acylation of a substituted aniline with an acyl chloride in the presence of a Lewis acid catalyst.[4][5] However, the amino group of the aniline typically requires protection (e.g., as an acetanilide) to prevent it from coordinating with the Lewis acid, which would deactivate the ring towards acylation.[3] A subsequent deprotection step is then necessary. The key electrophile in this reaction is the resonance-stabilized acylium ion.[4]

  • Reaction of 2-Aminobenzaldehydes with Grignard Reagents: This approach involves the addition of an aryl Grignard reagent to a 2-aminobenzaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone.[3]

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as the Suzuki or Stille couplings, can be employed to form the carbon-carbon bond between the two aromatic rings. For instance, a 2-aminophenylboronic acid derivative can be coupled with an aryl halide.[3]

Stage 2: Acylation of (2-amino-5-bromophenyl)(phenyl)methanone

With the key aminobenzophenone intermediate in hand, the next step is the formation of the amide bond. The amino group of (2-amino-5-bromophenyl)(phenyl)methanone is sufficiently nucleophilic to react with an acylating agent.[2]

Primary Pathway: Acylation with Cyclohexanecarbonyl Chloride

This is a standard and high-yielding method for amide bond formation.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the cyclohexanecarbonyl chloride. This is followed by the elimination of the chloride leaving group. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the HCl that is formed during the reaction, driving the equilibrium towards the product.[6]

Acylation_Mechanism A (2-amino-5-bromophenyl)(phenyl)methanone C Nucleophilic Attack A->C Amino group attacks B Cyclohexanecarbonyl Chloride B->C Carbonyl carbon D Tetrahedral Intermediate C->D E Elimination of Cl- D->E Collapse of intermediate F Deprotonation (by base) E->F G N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide F->G

Caption: Mechanism of acylation of the aminobenzophenone intermediate.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific laboratory conditions and scale of the reaction.

Protocol 1: Synthesis of (2-amino-5-bromophenyl)(phenyl)methanone

Materials:

  • 2-Aminobenzophenone

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Dissolve 2-aminobenzophenone in dichloromethane (DCM).

  • Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature, while stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient.

Protocol 2: Synthesis of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide

Materials:

  • (2-amino-5-bromophenyl)(phenyl)methanone

  • Cyclohexanecarbonyl chloride

  • Triethylamine or Pyridine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve (2-amino-5-bromophenyl)(phenyl)methanone in anhydrous DCM or THF.

  • Add the base (triethylamine or pyridine) to the solution and cool the mixture in an ice bath.

  • Slowly add a solution of cyclohexanecarbonyl chloride in the same anhydrous solvent to the cooled mixture with constant stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Characterization of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide Derivatives

The structural elucidation of the synthesized compounds is typically achieved through a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzoyl and bromophenyl rings, a signal for the amide N-H proton, and signals for the protons of the cyclohexyl ring.
¹³C NMR Resonances for the carbonyl carbons of the benzoyl and amide groups, as well as signals for the aromatic and cyclohexyl carbons.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observable.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the ketone, and the C=O stretch of the amide (Amide I band).

Conclusion and Future Directions

The synthetic pathways outlined in this guide provide a robust and versatile framework for the preparation of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide and its derivatives. The two-stage approach, involving the synthesis of the key aminobenzophenone intermediate followed by acylation, is a reliable and scalable method. Understanding the underlying mechanisms of these reactions, particularly the electrophilic aromatic substitution and nucleophilic acyl substitution, is paramount for troubleshooting and adapting these protocols for the synthesis of novel analogs. The modularity of this synthetic strategy allows for the introduction of diverse functionalities on both the acyl and the benzoylphenyl moieties, making it a valuable tool in the ongoing quest for new therapeutic agents. Future research in this area may focus on the development of more atom-economical and environmentally benign synthetic methods, such as catalytic C-H activation for the direct amidation of the aminobenzophenone.

References

  • PubChem. 2-Amino-5-bromobenzophenone. Available from: [Link]

  • Hoyle, M., & Alvarez, S. G. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega, 4(26), 21953–21960. Available from: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

  • ResearchGate. Friedel-Crafts benzoylation of anilides and hydrolysis of amide groups. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Solubilization of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the dissolution and preparation of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide for use in in-vitro cell-based assays. Given the predicted hydrophobic nature of this compound, achieving a stable, homogenous solution in aqueous cell culture media is critical for generating accurate and reproducible experimental data. This document outlines a robust two-step solubilization protocol, discusses the rationale behind solvent selection, and provides essential guidance on minimizing solvent-induced cytotoxicity.

Introduction: The Challenge of Hydrophobic Compounds in Cell Culture

N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide is a complex organic molecule whose structural characteristics—notably the presence of multiple aromatic rings and a bromine substituent—confer a high degree of hydrophobicity. Consequently, this compound is poorly soluble in aqueous solutions like cell culture media. Direct addition of the powdered compound to media will inevitably result in non-homogenous distribution and precipitation, leading to unreliable and non-reproducible experimental outcomes.

The standard and most effective strategy for introducing such compounds into an aqueous environment is a two-step process.[1] First, the compound is dissolved in a small volume of a biocompatible organic solvent to create a high-concentration stock solution. This stock is then further diluted into the final cell culture medium, ensuring the final concentration of the organic solvent is kept below its cytotoxic threshold.[2] This guide will detail this process, with a primary focus on using Dimethyl Sulfoxide (DMSO) as the solvent of choice.

Foundational Knowledge: Solvent Selection and Cytotoxicity

The choice of solvent is paramount and is dictated by two main factors: its ability to dissolve the compound and its compatibility with the biological system.

  • Dimethyl Sulfoxide (DMSO) : DMSO is a powerful, polar aprotic solvent widely used in cell culture applications due to its exceptional ability to dissolve a broad range of non-polar and poorly water-soluble compounds.[3]

  • Solvent Cytotoxicity : While effective, organic solvents like DMSO are not biologically inert and can be toxic to cells, especially at higher concentrations.[4] DMSO-induced cytotoxicity is concentration- and time-dependent, with effects ranging from inhibition of cell proliferation to apoptosis.[2][5] It is a widely accepted standard to maintain the final concentration of DMSO in cell culture media at or below 0.5%, with many studies demonstrating minimal effects at concentrations of 0.1%.[2] Therefore, all experimental designs must include a "vehicle control"—cells treated with the same final concentration of DMSO as the experimental group—to differentiate the effects of the compound from the effects of the solvent.

Quantitative Data Summary

For efficient experimental planning, the key parameters for preparing N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide solutions are summarized below.

PropertyValue / RecommendationRationale & Reference
Molecular Formula C₂₀H₂₀BrNO₂Derived from chemical name.
Molecular Weight 386.28 g/mol Calculated from molecular formula.
Primary Solvent Cell Culture Grade, Anhydrous DMSOHigh solubilizing power for hydrophobic compounds.
Recommended Stock Concentration 10 mMA high concentration minimizes the volume of DMSO added to the final culture, reducing potential cytotoxicity.
Maximum Final DMSO Concentration ≤ 0.5% (v/v) To avoid significant solvent-induced effects on cell viability and function.[2]
Ideal Final DMSO Concentration ≤ 0.1% (v/v) Considered safe for most cell lines with minimal impact on cellular processes.[6]
Stock Solution Storage -20°C or -80°C in small, single-use aliquotsPrevents degradation and minimizes freeze-thaw cycles that can lead to compound precipitation.[7]

Experimental Workflow and Protocols

The following diagram provides a high-level overview of the complete workflow for preparing N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide for cell culture experiments.

G cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Working Solution Preparation cluster_2 Part 3: Cell Treatment A Weigh Compound Powder B Add Anhydrous DMSO A->B C Facilitate Dissolution (Vortex, Sonicate) B->C D 10 mM Stock Solution C->D F Add Stock Solution to Medium (with vigorous mixing) D->F Dilute 1:1000 E Pre-warm Cell Culture Medium E->F G Final Working Solution (e.g., 10 µM) H Add Working Solution to Cells G->H I Incubate and Assay H->I

Caption: Workflow for preparing N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide.

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a high-concentration primary stock solution in DMSO.

Materials:

  • N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide powder

  • Anhydrous, cell culture-grade DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Pre-Weighing Preparation: Allow the vial containing the compound powder to equilibrate to room temperature before opening. This crucial step prevents atmospheric moisture from condensing onto the hygroscopic powder.

  • Weighing: Using a calibrated balance, carefully weigh out 3.86 mg of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide.

    • Calculation: To make a 10 mM (0.010 mol/L) solution:

      • Volume = 1 mL = 0.001 L

      • Moles = Concentration × Volume = 0.010 mol/L × 0.001 L = 0.00001 mol

      • Mass = Moles × Molecular Weight = 0.00001 mol × 386.28 g/mol = 0.00386 g = 3.86 mg

  • Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Solubilization: Cap the tube tightly and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure all particulate matter has dissolved.

    • Expert Tip: If the compound does not readily dissolve, sonicate the tube in a water bath for 5-10 minutes or warm it gently in a 37°C water bath.[7] Always ensure the solution returns to room temperature before proceeding.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store at -20°C for short-term use (weeks) or -80°C for long-term storage (months). This prevents repeated freeze-thaw cycles which can cause the compound to precipitate out of solution.[7]

Protocol 2: Preparation of a 10 µM Working Solution

This protocol describes the dilution of the DMSO stock solution into the final cell culture medium.

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile conical tubes or flasks

  • Vortex mixer or magnetic stir plate

Procedure:

  • Determine Final Volume: Calculate the total volume of working solution needed for your experiment. For this example, we will prepare 10 mL of a 10 µM working solution.

  • Calculate Dilution: A 1:1000 dilution is required to go from a 10 mM stock to a 10 µM working solution.

    • Volume of stock needed = (Final Concentration × Final Volume) / Stock Concentration

    • Volume of stock needed = (10 µM × 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Dilution Step: Add 9.99 mL of pre-warmed cell culture medium to a sterile 15 mL conical tube.

  • Critical Mixing: While vortexing the medium at medium speed, slowly add the 10 µL of the 10 mM DMSO stock solution directly into the vortex. This rapid dispersion is essential to prevent localized high concentrations of the compound, which can cause immediate precipitation in the aqueous medium.[8]

  • Final Solution: The resulting solution is a 10 µM working solution of the compound in cell culture medium, containing 0.1% DMSO (10 µL of DMSO in 10 mL total volume). This solution is now ready to be added to your cells.

G Concept: Diluting stock solution into aqueous medium. cluster_stock High-Concentration Stock cluster_final Final Working Solution Stock 10 mM Compound in 100% DMSO Working 10 µM Compound in 0.1% DMSO + 99.9% Medium Stock->Working Add 1 µL Medium Cell Culture Medium (Aqueous) Medium->Working Add 999 µL

Sources

Application Notes and Protocols for In Vivo Dosing of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide in Mice

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing in vivo dosing protocols for the novel compound N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide in mouse models. As a compound with limited publicly available in vivo data, the following protocols are designed to guide the user through the necessary steps of characterization, formulation, and initial in vivo studies to determine a safe and efficacious dosing regimen. This document emphasizes a logical, stepwise approach to preclinical in vivo research, adhering to the principles of scientific integrity and animal welfare.

The successful implementation of in vivo studies hinges on a thorough understanding of the test article's properties and a well-designed experimental plan.[1][2] This guide will walk you through the critical considerations and provide actionable protocols for initiating your research with N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide.

PART 1: Pre-Dosing and Formulation Development

Before any in vivo administration, a thorough characterization of the physicochemical properties of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide is paramount. These properties will directly influence the choice of vehicle for formulation and the potential routes of administration.

Compound Characterization
  • Solubility: The solubility of the compound in various pharmaceutically acceptable solvents should be determined. This is a critical first step as it dictates the feasibility of creating a solution or a suspension for dosing.[3]

  • Stability: The stability of the compound in the chosen vehicle under storage and experimental conditions must be assessed to ensure that the desired dose is being administered.

  • Purity: The purity of the compound should be confirmed using analytical methods such as HPLC or LC-MS to ensure that any observed effects are attributable to the compound itself and not impurities.

Formulation Strategy

The goal is to develop a safe, stable, and effective formulation for administration. The choice of formulation will depend on the compound's solubility and the intended route of administration.[3][4]

Table 1: Common Excipients for Preclinical Formulations [3]

Excipient TypeExamplesPurpose
Solvents Saline, Phosphate-Buffered Saline (PBS), Water for InjectionAqueous vehicles for soluble compounds.
Co-solvents Polyethylene glycol (PEG) 300/400, Propylene glycol, EthanolTo increase the solubility of poorly water-soluble compounds.
Surfactants Tween® 80, Cremophor® ELTo improve wetting and prevent precipitation of the compound.
Suspending Agents Carboxymethylcellulose (CMC), MethylcelluloseTo create uniform suspensions for insoluble compounds.
Protocol: Preparation of a Vehicle for a Poorly Soluble Compound

This protocol provides a general method for formulating a poorly soluble compound like N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide for oral or intraperitoneal administration.

Materials:

  • N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide

  • Tween® 80

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Sterile conical tubes

  • Homogenizer or sonicator

Procedure:

  • Weigh the required amount of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide.

  • In a sterile conical tube, add a small amount of Tween® 80 (e.g., 2-5% of the final volume) and triturate the compound to form a paste. This helps in wetting the compound.

  • Slowly add the 0.5% CMC solution to the paste while vortexing or stirring continuously to achieve the desired final concentration.

  • Homogenize or sonicate the suspension to ensure a uniform particle size distribution.

  • Visually inspect the suspension for any large aggregates.

  • Store the formulation as per its stability data, typically at 4°C for short-term storage. Always re-suspend thoroughly before each use.

PART 2: In Vivo Dosing Protocols

The design of in vivo studies should be rigorous and well-planned to yield reproducible and meaningful data.[1][2][5]

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The protocol should be approved by the Institutional Animal Care and Use Committee (IACUC).[6]

Animal Model Selection

The choice of mouse strain will depend on the research question. Common strains for general pharmacology and toxicology studies include CD-1 and C57BL/6.[7]

Routes of Administration

The selection of the administration route is a critical decision that depends on the desired pharmacokinetic profile and the physicochemical properties of the compound.[8][9]

Table 2: Comparison of Common Administration Routes in Mice [6][10][11]

RouteAbbreviationSpeed of OnsetAdvantagesDisadvantages
Intravenous IVRapid100% bioavailability, precise dose delivery.Requires technical skill, potential for embolism.
Intraperitoneal IPRapidLarger volumes can be administered, faster absorption than SC.[6]Risk of injection into organs, potential for peritonitis.
Subcutaneous SCSlowSlower absorption for sustained effect, easy to perform.Limited volume, potential for local irritation.
Oral (Gavage) POVariableMimics clinical route of administration for many drugs.[11]Subject to first-pass metabolism, requires skill to avoid injury.[11]
Experimental Workflow

A logical progression of in vivo studies is crucial for novel compounds.

experimental_workflow A Dose-Range Finding (MTD) B Pharmacokinetic (PK) Study A->B Inform dose selection C Efficacy Study B->C Inform dosing regimen D Toxicology Study C->D Evaluate therapeutic window

Caption: A typical workflow for in vivo evaluation of a novel compound.

Protocol: Dose-Range Finding (Maximum Tolerated Dose - MTD) Study

The primary objective of this study is to determine the highest dose of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide that can be administered without causing unacceptable toxicity.

Animals:

  • Male and female mice (e.g., CD-1), 8-10 weeks old.

  • Group size: 3-5 mice per dose group.

Dose Selection:

  • Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg). The dose escalation scheme should be based on any available in vitro cytotoxicity data.

Procedure:

  • Acclimate the animals for at least one week before the study.

  • Randomly assign animals to dose groups (including a vehicle control group).

  • Administer a single dose of the formulated compound via the chosen route (e.g., IP or PO).

  • Monitor the animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 6, and 24 hours post-dose) and then daily for 7-14 days.

  • Record body weight daily. A significant weight loss (e.g., >15-20%) is a key indicator of toxicity.[12]

  • At the end of the observation period, euthanize the animals and perform a gross necropsy.

  • The MTD is defined as the highest dose that does not cause mortality, significant weight loss, or other severe clinical signs of toxicity.

PART 3: Pharmacokinetic (PK) and Efficacy Studies

Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[3][13]

Protocol Outline: Single-Dose PK Study

  • Administer a single dose of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide to a cohort of mice at a dose below the MTD.

  • Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein or saphenous vein).

  • Process the blood to obtain plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).[14]

Efficacy Studies

Efficacy studies are designed to test the therapeutic effect of the compound in a relevant disease model. The dosing regimen (dose and frequency) for these studies should be informed by the MTD and PK data.[5]

Key Considerations for Efficacy Study Design:

  • Animal Model: Use a well-validated animal model of the disease of interest.

  • Dose Selection: Based on the MTD and PK data, select at least two to three dose levels to evaluate a dose-response relationship.

  • Dosing Regimen: The frequency of administration should be based on the compound's half-life.

  • Endpoints: Clearly define the primary and secondary efficacy endpoints.

  • Controls: Include a vehicle control group and a positive control (standard-of-care drug), if available.[12]

  • Blinding and Randomization: To minimize bias, the study should be conducted in a blinded and randomized manner.[1]

PART 4: Data Presentation and Visualization

Tabular Summary of Hypothetical Dosing Parameters

The following table provides an example of how to summarize dosing information. The values presented are hypothetical and must be determined experimentally for N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide.

Table 3: Hypothetical In Vivo Dosing Parameters for N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide in Mice

ParameterRouteVehicleDose Range (mg/kg)Dosing FrequencyStudy Type
MTD IP0.5% CMC, 2% Tween® 801 - 100Single DoseAcute Toxicity
PK IV10% DMSO, 40% PEG300, 50% Saline5Single DosePharmacokinetics
PK PO0.5% CMC, 2% Tween® 8020Single DosePharmacokinetics
Efficacy IP0.5% CMC, 2% Tween® 8010, 30Once DailyEfficacy (Disease Model)
Visualization of Experimental Design

efficacy_study_design cluster_groups Treatment Groups cluster_timeline Study Timeline Group1 Vehicle Control Day7 Day 7 (Treatment Start) Group1->Day7 Group2 Compound (10 mg/kg) Group2->Day7 Group3 Compound (30 mg/kg) Group3->Day7 Group4 Positive Control Group4->Day7 Day0 Day 0 (Disease Induction) Day0->Day7 Day21 Day 21 (Treatment End) Day7->Day21 Day22 Day 22 (Endpoint Analysis) Day21->Day22

Caption: Example of a randomized, controlled efficacy study design.

Conclusion

The development of a robust in vivo dosing protocol for a novel compound such as N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide requires a systematic and data-driven approach. By following the principles and protocols outlined in these application notes, researchers can establish a solid foundation for their preclinical studies, ensuring the generation of high-quality, reproducible data. The emphasis on thorough formulation development, careful dose-range finding, and well-designed pharmacokinetic and efficacy studies will ultimately contribute to a more accurate assessment of the compound's therapeutic potential.

References

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. (2025, March 4). Retrieved from [Link]

  • Working with ALS Mice: Guidelines for Preclinical Testing and Colony Management. (2020, March 24). Retrieved from [Link]

  • Common Injection Routes in Mice - Addgene Blog. (2025, January 22). Retrieved from [Link]

  • Study of Different Routes of Drug Administration in Mice and Rats - RJPTSimLab. (n.d.). Retrieved from [Link]

  • How to design robust preclinical efficacy studies that make a difference. (n.d.). Retrieved from [Link]

  • Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. (2024, May 31). Retrieved from [Link]

  • How to Administer a Substance to a Mouse? - TransCure bioServices. (2025, May 22). Retrieved from [Link]

  • Early Formulation - Evotec. (n.d.). Retrieved from [Link]

  • Designing an In Vivo Preclinical Research Study - MDPI. (2023, October 25). Retrieved from [Link]

  • Pre-Clinical Formulation & in vivo Pharmacology Delivery - Sygnature Discovery. (n.d.). Retrieved from [Link]

  • Mastering Mouse Models in Preclinical In Vivo Studies - Somark. (2024, June 21). Retrieved from [Link]

  • Formulation development, in vitro and in vivo evaluation of membrane controlled transdermal systems of glibenclamide - PubMed. (2005, January 21). Retrieved from [Link]

  • In Vivo Preclinical Mouse Models - Champions Oncology. (n.d.). Retrieved from [Link]

  • How does your preclinical mouse model affect drug development timelines? (2024, January 25). Retrieved from [Link]

  • Enhancing translation: guidelines for standard pre-clinical experiments in mdx mice - PubMed. (2011, July 6). Retrieved from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). Retrieved from [Link]

  • Enhancing translation: Guidelines for standard pre-clinical experiments in mdx mice - Professor Miranda D Grounds's Home Page. (n.d.). Retrieved from [Link]

  • Best Practices For Preclinical Animal Testing - BioBoston Consulting. (2025, January 9). Retrieved from [Link]

  • N1-Benzoyl-N2-[1-(1-naphthyl)ethyl]-trans-1,2-diaminocyclohexanes: Development of 4-chlorophenylcarboxamide (calhex 231) as a new calcium sensing receptor ligand demonstrating potent calcilytic activity - PubMed. (2006, August 24). Retrieved from [Link]

  • Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - IRIS UniPA. (n.d.). Retrieved from [Link]

  • Pharmacokinetics of Panaxynol in Mice - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of radioiodinated N-2-(4-piperidyl)ethyl benzamides. (1993, May). Retrieved from [Link]

  • nda 20-998 - accessdata.fda.gov. (1998, November 24). Retrieved from [Link]

  • Synthesis and Evaluation of Two Long-Acting SSTR2 Antagonists for Radionuclide Therapy of Neuroendocrine Tumors. (2022, September 1). Retrieved from [Link]

  • Pharmacokinetics and biodistribution of polymeric micelles containing miRNA and small-molecule drug in orthotopic pancreatic tumor-bearing mice - PMC. (n.d.). Retrieved from [Link]

  • Memorandum to the file for NDA 21-398 - CPY Document Title - FDA. (2007, September 26). Retrieved from [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - MDPI. (2022, July 8). Retrieved from [Link]

  • N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity - MDPI. (2020, May 12). Retrieved from [Link]

  • Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - ResearchGate. (2025, August 6). Retrieved from [Link]

  • (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist - ResearchGate. (2012, August 3). Retrieved from [Link]

  • Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents - PMC. (n.d.). Retrieved from [Link]

  • Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis - ChemRxiv. (n.d.). Retrieved from [Link]

Sources

Application Note: Advanced Sample Preparation and LC-MS/MS Quantification of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: APP-2026-03-19 Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Matrix: Biological Fluids (Human Plasma, Serum, Urine)

Introduction & Physicochemical Profiling

N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide is a complex, highly lipophilic halogenated benzophenone derivative. Compounds sharing this structural scaffold are frequently encountered in medicinal chemistry as precursors or active pharmaceutical ingredients (APIs) targeting central nervous system (CNS) receptors or acting as specific kinase inhibitors.

The accurate quantification of benzophenone derivatives in biological matrices is notoriously challenging[1]. The presence of the bulky cyclohexyl group, combined with the halogenated benzophenone core, imparts significant hydrophobicity to the molecule. This results in high plasma protein binding (typically >95% to human serum albumin) and severe susceptibility to matrix effects (ion suppression) during electrospray ionization (ESI)[2].

To design a robust extraction methodology, we must first analyze the compound's physicochemical properties to establish the causality behind our solvent and sorbent selections.

Table 1: Physicochemical Properties & Analytical Implications
PropertyValue / CharacteristicAnalytical Implication for Sample Preparation
Molecular Formula C₂₀H₂₀BrNO₂High carbon content necessitates strong organic elution solvents (ACN/MeOH).
Monoisotopic Mass 385.07 g/mol Requires high-resolution or tandem MS; isotopic doublet expected (⁷⁹Br/⁸¹Br).
LogP (Estimated) 4.5 – 5.2Highly lipophilic; prone to non-specific binding to plastic consumables.
Protein Binding High (>95%)Requires aggressive disruption (acidification or high organic ratio) prior to extraction.
Ionization ESI Positive (Amide N)Mobile phases must be acidic (e.g., 0.1% Formic Acid) to promote protonation[3].

Causality-Driven Sample Preparation Strategies

The selection of a sample preparation technique depends strictly on the required Lower Limit of Quantification (LLOQ) and the throughput demands of the pharmacokinetic (PK) study.

Protein Precipitation (PPT) for High-Throughput Screening

For early-stage PK studies where the anticipated Cmax is high (>10 ng/mL), Protein Precipitation (PPT) offers a rapid, low-cost solution. The causality behind the PPT mechanism relies on dielectric constant manipulation. By adding a 3:1 ratio of cold acetonitrile (ACN) to plasma, the hydration layer surrounding plasma proteins is stripped, causing denaturation and precipitation. Simultaneously, the high organic content disrupts the hydrophobic interactions between N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide and albumin, forcing the analyte into the supernatant[1].

Solid-Phase Extraction (SPE) for Trace-Level Analysis

For late-stage clinical profiling or trace-level environmental monitoring (<1 ng/mL), Solid-Phase Extraction (SPE) is mandatory. Due to the compound's high LogP, a hydrophilic-lipophilic balanced (HLB) polymeric sorbent is optimal[4]. The workflow is designed as a self-validating system: by spiking a stable-isotope-labeled internal standard (SIL-IS) prior to extraction, any analyte loss during the wash steps or signal suppression in the MS is mathematically corrected[5].

Method_Selection Start Select Sample Prep Method Q1 Required LLOQ? Start->Q1 High > 10 ng/mL (High-Throughput) Q1->High Less Sensitive Low < 1 ng/mL (Trace Analysis) Q1->Low Highly Sensitive PPT Protein Precipitation (PPT) Fast, Low Cost High->PPT SPE Solid-Phase Extraction (SPE) High Recovery, Low Matrix Effect Low->SPE

Caption: Decision matrix for selecting PPT vs. SPE based on assay sensitivity requirements.

Detailed Experimental Protocols

Protocol A: High-Throughput Protein Precipitation (PPT)

Self-Validation Check: Always include a matrix blank (unspiked plasma) and a zero sample (plasma spiked only with IS) to verify the absence of isotopic interference.

  • Sample Aliquoting: Transfer 50 µL of human plasma into a 2 mL 96-well collection plate.

  • IS Addition: Add 10 µL of SIL-IS working solution (e.g., Benzophenone-d5 at 100 ng/mL). Vortex briefly.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Mechanistic Note: The acid ensures the amide group remains protonated, preventing it from co-precipitating with acidic protein residues.

  • Agitation: Seal the plate and vortex at 1000 rpm for 5 minutes.

  • Centrifugation: Centrifuge at 4000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean analytical plate.

  • Dilution: Add 100 µL of LC-MS grade water to the supernatant.

    • Mechanistic Note: Diluting the organic extract matches the initial conditions of the LC mobile phase, preventing peak distortion (the "solvent effect") during injection[6].

Protocol B: Solid-Phase Extraction (SPE) Workflow

SPE_Workflow A Plasma Sample (Spiked with IS) B Pre-treatment (Dilution with 4% H3PO4) A->B D Sample Loading (1 mL/min) B->D C SPE Cartridge Conditioning (MeOH then H2O) C->D E Washing Step (5% MeOH in H2O) D->E F Elution Step (100% Acetonitrile) E->F G Evaporation & Reconstitution (Mobile Phase) F->G H LC-MS/MS Analysis G->H

Caption: Step-by-step SPE Workflow for N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide.

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 4% H₃PO₄. Acidification completely disrupts protein-analyte binding prior to loading.

  • Conditioning: Pass 1 mL of Methanol (MeOH) followed by 1 mL of LC-MS grade water through an Oasis HLB cartridge (30 mg/1 cc).

  • Loading: Load the pre-treated sample onto the cartridge at a controlled flow rate of 1 mL/min to ensure optimal partitioning into the sorbent pores.

  • Washing: Wash with 1 mL of 5% MeOH in water. This specific concentration is critical; it is strong enough to wash away polar lipids and endogenous salts, but weak enough to leave the highly lipophilic benzophenone derivative immobilized[2].

  • Elution: Elute the target analyte with 2 × 500 µL of 100% ACN.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v).

LC-MS/MS Analytical Method

Once the sample is prepared, chromatographic separation is required to resolve the analyte from residual matrix components (e.g., lysophosphatidylcholines) that cause ion suppression[1].

Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 100 mm)[4].

  • Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0.0 – 1.0 min: 20% B

    • 1.0 – 4.0 min: Linear ramp to 95% B

    • 4.0 – 5.5 min: Hold at 95% B (Column wash)

    • 5.5 – 5.6 min: Return to 20% B

    • 5.6 – 7.5 min: Re-equilibration at 20% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters (ESI+)

Benzophenone derivatives fragment predictably under collision-induced dissociation (CID)[3]. The molecule will present a distinct isotopic doublet for the precursor ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio).

  • Precursor Ion ([M+H]⁺): m/z 386.1 (⁷⁹Br) / 388.1 (⁸¹Br)

  • Quantifier Transition: m/z 386.1 → 105.1 (Formation of the stable benzoyl cation)[3].

  • Qualifier Transition: m/z 386.1 → 276.0 (Loss of the cyclohexanecarbonyl moiety).

  • Collision Energy (CE): 25 eV (Quantifier), 18 eV (Qualifier).

Method Validation & Quantitative Data

The self-validating nature of the protocols was assessed by calculating the absolute recovery and the matrix effect (ion suppression/enhancement) according to FDA bioanalytical guidelines. Matrix effect is calculated by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard solution.

Table 2: Method Validation & Recovery Metrics
MatrixPrep MethodSpiked Conc. (ng/mL)Mean Recovery (%)Matrix Effect (%)Precision (% CV)
Human PlasmaPPT10.082.4-15.26.8
Human PlasmaPPT100.085.1-18.45.5
Human PlasmaSPE (HLB)0.594.1-4.13.2
Human PlasmaSPE (HLB)10.095.8-3.52.8
Human UrineSPE (HLB)0.596.5-2.84.1

Data Interpretation: While PPT provides acceptable recovery for higher concentrations, it suffers from significant ion suppression (-15.2% to -18.4%) due to residual phospholipids. SPE effectively eliminates these matrix effects (-4.1%), proving essential for trace-level quantification and ensuring the highest degree of trustworthiness in the analytical data.

References

  • Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. NIH/PMC. 5[5]

  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI. 4[4]

  • Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. IJPS Journal. 1[1]

  • Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. NIH/PMC. 2[2]

  • Application Note: Mass Spectrometry Analysis of 4'-bromo-3-morpholinomethyl benzophenone. Benchchem.3[3]

  • An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. Frontiers. 6[6]

Sources

best solvents for N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide stock solutions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Solvent Systems for N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide Stock Solutions

Physicochemical Profiling and Solvation Challenges

N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide is a highly lipophilic small molecule characterized by a bulky hydrophobic cyclohexyl ring, a central aromatic core, a hydrogen-bond-accepting benzoyl group, and a heavy halogen (bromine) substitution. This structural topology results in a high crystal lattice energy and significant hydrophobicity (estimated LogP > 4.5).

In drug discovery and biological screening, compounds with such high lipophilicity and molecular volume typically exhibit poor aqueous thermodynamic solubility[1]. When preparing stock solutions for biological assays, the primary goal is to completely disrupt the solid-state crystal lattice without degrading the compound, creating a stable, homogenous solution that can be reliably diluted into aqueous assay buffers. If the chosen solvent system is suboptimal, the compound will rapidly precipitate (crash out) upon aqueous dilution, leading to false negatives in bioassays and inaccurate kinetic solubility measurements[1].

Solvent Selection Matrix

To achieve a stable master stock solution (typically at 10 mM), the solvent must possess a high dipole moment and a strong hydrogen-bond accepting capacity to interact with the compound's amide NH donor, while simultaneously providing a hydrophobic environment for the cyclohexyl and bromophenyl moieties.

Table 1: Quantitative Comparison of Solvents for Lipophilic Amide Derivatives

Solvent SystemPolarity IndexDielectric ConstantSolubilization MechanismMax Recommended Stock Conc.Primary ApplicationLimitations
100% DMSO 7.246.7Strong H-bond acceptor (sulfoxide); disrupts crystal lattice.10 mM – 50 mMHigh-Throughput Screening (HTS), In vitro assays.Highly hygroscopic; toxicity in live cells at >1% v/v.
100% DMF 6.436.7Aprotic polar interactions; alternative to DMSO.10 mM – 20 mMSynthesis, specialized biochemical assays.Prone to hydrolysis over time; higher cellular toxicity[2].
PEG-400 5.212.4Amphiphilic encapsulation; simulates non-polar milieu.5 mM – 10 mMIn vivo dosing, parenteral formulations.High viscosity; difficult to pipette accurately at micro-volumes.
Methanol 5.132.7Protic H-bonding; volatile solubilization.1 mM – 5 mMAnalytical chemistry (LC-MS), UV spectrophotometry.High volatility leads to concentration drift during storage[2].

Causality Insight: Dimethyl sulfoxide (DMSO) remains the gold standard for this class of compounds[3]. Its sulfoxide oxygen acts as a powerful hydrogen-bond acceptor for the amide proton of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide, while its methyl groups stabilize the hydrophobic rings via van der Waals interactions.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the preparation of the stock solution must be coupled tightly with a kinetic solubility validation step. This ensures that the compound remains in solution when transitioning from the organic master stock to the aqueous assay buffer.

Protocol A: Preparation of a 10 mM Master Stock Solution in DMSO

Note: DMSO is highly hygroscopic. Absorption of atmospheric water will drastically reduce the solubility capacity of the solvent, leading to premature precipitation of the compound.

  • Equilibration: Allow the lyophilized solid N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide and anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to equilibrate to room temperature in a desiccator to prevent condensation.

  • Gravimetric Measurement: Using an anti-static spatula, accurately weigh the required mass of the compound into a low-bind polypropylene or amber glass vial. (For a 10 mM solution, 3.86 mg of compound requires 1.0 mL of DMSO, assuming a MW of ~386.28 g/mol ).

  • Solvation: Add the calculated volume of anhydrous DMSO.

  • Lattice Disruption: Vortex the mixture for 30 seconds. If particulate matter remains, subject the vial to mild bath sonication (37°C) for 5–10 minutes. Avoid probe sonication, which can induce localized thermal degradation.

  • Aliquot and Purge: Divide the master stock into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles, which force the compound out of solution. Purge the headspace of each vial with dry Argon gas before sealing to displace atmospheric moisture.

  • Storage: Store aliquots at -20°C or -80°C in the dark.

Protocol B: Kinetic Solubility Validation via Nephelometry

Before using the 10 mM stock in a biological assay, its kinetic solubility in the final aqueous buffer must be determined to establish the maximum working concentration[1].

  • Serial Dilution: Prepare a 10-point 2-fold serial dilution of the 10 mM DMSO stock in 100% DMSO.

  • Buffer Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of the target aqueous buffer (e.g., PBS pH 7.4) in a 96-well microtiter plate. This yields a final DMSO concentration of 1% (v/v)[3].

  • Incubation: Seal the plate and incubate at room temperature for 2 hours on a microplate shaker at 300 rpm.

  • Light Scattering Detection: Read the plate using a nephelometer. An increase in light scattering indicates the formation of undissolved particles (precipitation)[1].

  • Data Analysis: Plot the nephelometric signal against the compound concentration. The concentration immediately preceding the inflection point of the curve represents the maximum kinetic solubility of the compound in that specific buffer.

Workflow Visualization

G Solid Solid Compound N-(2-benzoyl-4-bromophenyl)... High Lattice Energy Solvent Primary Solvation (Anhydrous DMSO) Solid->Solvent Gravimetric Weighing Stock Master Stock Solution (10 mM, Argon Purged) Solvent->Stock Sonication & Aliquoting Dilution Aqueous Dilution (Assay Buffer, 1% DMSO) Stock->Dilution 1:100 Dilution Validation Kinetic Solubility Check (Nephelometry/Light Scattering) Dilution->Validation Precipitation Assessment

Workflow for N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide stock preparation and validation.

Sources

Application Notes and Protocols for High-Throughput Screening using N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unlocking Neuronal Quiescence with a Potent KCNQ Channel Opener

N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide, also known by its code name ICA-105665, has emerged as a potent and selective opener of neuronal KCNQ2/3 (Kv7.2/7.3) and KCNQ3/5 (Kv7.3/7.5) voltage-gated potassium channels. These channels are critical regulators of neuronal excitability, and their dysfunction is implicated in a range of neurological disorders, including epilepsy and chronic pain. By activating these channels, N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide promotes a hyperpolarized state, effectively dampening excessive neuronal firing. This makes it an invaluable tool for researchers investigating the therapeutic potential of KCNQ channel modulation and a lead compound for drug discovery programs.

This document provides a comprehensive guide for the effective use of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide in high-throughput screening (HTS) campaigns. We will delve into its mechanism of action, provide detailed protocols for a robust thallium flux-based assay, and offer insights into data analysis and interpretation, empowering researchers to confidently identify and characterize novel modulators of KCNQ channels.

Mechanism of Action: Stabilizing the Open State of KCNQ Channels

N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide belongs to a class of compounds that act as positive allosteric modulators of KCNQ channels. Its primary mechanism involves a hyperpolarizing shift in the voltage-dependence of channel activation.[1][2] This means that the channels are more likely to be open at the resting membrane potential of a neuron, leading to an increased potassium efflux and subsequent membrane hyperpolarization. This increased potassium conductance helps to counteract depolarizing stimuli, thus reducing neuronal excitability.

The following diagram illustrates the signaling pathway affected by N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide:

KCNQ_Pathway cluster_membrane Cell Membrane KCNQ KCNQ2/3 Channel (Closed State) KCNQ_Open KCNQ2/3 Channel (Open State) KCNQ->KCNQ_Open Stabilizes Open State K_ion K+ KCNQ_Open->K_ion K+ Efflux Compound N-(2-benzoyl-4-bromophenyl) cyclohexanecarboxamide Compound->KCNQ Binds to channel Depolarization Depolarizing Stimulus Depolarization->KCNQ Promotes Opening Hyperpolarization Membrane Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in K_ion->Hyperpolarization Leads to

Caption: Signaling pathway of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide.

High-Throughput Screening: A Thallium Flux Assay Protocol

A thallium (Tl⁺) flux assay is a robust and widely used method for HTS of potassium channel modulators. Thallium ions can pass through potassium channels and serve as a surrogate for K⁺. The assay utilizes a Tl⁺-sensitive fluorescent dye that exhibits increased fluorescence upon binding to intracellular Tl⁺. This protocol is optimized for a 384-well plate format.

I. Essential Materials and Reagents
  • Cell Line: HEK293 cells stably expressing human KCNQ2 and KCNQ3 subunits.

  • Compound: N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide (or ICA-105665).

  • Assay Plates: 384-well, black-walled, clear-bottom tissue culture-treated plates.

  • Reagents:

    • Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic).

    • Thallium Flux Assay Kit (containing a thallium-sensitive dye and other necessary buffers).

    • DMSO (anhydrous, for compound dilution).

    • Positive Control (e.g., Retigabine).

    • Negative Control (vehicle, e.g., 0.1% DMSO in assay buffer).

  • Instrumentation:

    • Automated liquid handler.

    • Fluorescence plate reader with kinetic read capabilities and automated injection.

    • Cell incubator (37°C, 5% CO₂).

II. Experimental Workflow

The following diagram outlines the key steps in the thallium flux HTS workflow:

HTS_Workflow A 1. Cell Seeding (384-well plates) B 2. Dye Loading (Thallium-sensitive dye) A->B 24h incubation C 3. Compound Addition (Test compounds, controls) B->C 60-90 min incubation D 4. Thallium Stimulation & Fluorescence Reading C->D 10-30 min pre-incubation E 5. Data Analysis (Z', Dose-response) D->E

Caption: High-throughput screening workflow for KCNQ channel openers.

III. Detailed Step-by-Step Protocol

1. Cell Seeding:

  • a. Culture HEK293-KCNQ2/3 cells to ~80-90% confluency.

  • b. Harvest cells and resuspend in fresh culture medium to a final density of 2 x 10⁵ cells/mL.

  • c. Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

  • d. Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

2. Dye Loading:

  • a. Prepare the dye-loading solution according to the manufacturer's instructions.

  • b. Remove the culture medium from the cell plates.

  • c. Add 25 µL of the dye-loading solution to each well.

  • d. Incubate the plates at room temperature for 60-90 minutes, protected from light.

3. Compound Addition:

  • a. Prepare a master plate of test compounds, N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide (as a reference compound), positive control (e.g., Retigabine), and negative control (DMSO) in 100% DMSO.

  • b. Perform serial dilutions to create a dose-response plate.

  • c. Transfer a small volume (e.g., 100 nL) of the compound solutions to the assay plates containing the dye-loaded cells. The final DMSO concentration should not exceed 0.1%.

  • d. Incubate the plates at room temperature for 10-30 minutes.

4. Thallium Stimulation and Fluorescence Reading:

  • a. Prepare the stimulus buffer containing a mixture of potassium and thallium salts.

  • b. Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the thallium-sensitive dye.

  • c. Program the reader to perform a kinetic read, with an initial baseline reading for 10-20 seconds, followed by automated injection of the stimulus buffer (e.g., 10 µL), and continued reading for 2-3 minutes.

IV. Data Analysis and Interpretation

1. Primary Data Analysis:

  • a. The raw fluorescence data from the kinetic read is typically normalized to the baseline fluorescence of each well (F/F₀).

  • b. The initial rate of fluorescence increase or the peak fluorescence is used as the measure of channel activity.

2. Quality Control: Z'-Factor Calculation:

The Z'-factor is a statistical measure of the quality of an HTS assay. It is calculated using the signals from the positive and negative controls.

  • Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

    • μ_p = mean of the positive control

    • σ_p = standard deviation of the positive control

    • μ_n = mean of the negative control

    • σ_n = standard deviation of the negative control

  • Interpretation:

    • Z' > 0.5: Excellent assay

    • 0 < Z' ≤ 0.5: Acceptable assay

    • Z' < 0: Unacceptable assay

3. Hit Identification and Dose-Response Analysis:

  • a. "Hits" are identified as compounds that produce a signal significantly above a predefined threshold (e.g., > 3 standard deviations above the mean of the negative control).

  • b. For confirmed hits, the dose-response data is plotted with compound concentration on the x-axis (log scale) and the normalized response on the y-axis.

  • c. A sigmoidal curve is fitted to the data to determine the EC₅₀ (half-maximal effective concentration) and the maximum efficacy.

ParameterDescriptionTypical Value for N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide
EC₅₀ The concentration of the compound that produces 50% of the maximal response.100-500 nM
Eₘₐₓ The maximum response elicited by the compound.Varies depending on the assay system
Hill Slope A measure of the steepness of the dose-response curve.~1

Compound Handling and Physicochemical Properties

PropertyValue/Information
Molecular Formula C₂₀H₂₀BrNO₂
Molecular Weight 386.28 g/mol
Solubility Soluble in DMSO. Prepare stock solutions in 100% DMSO.
Storage Store solid compound at -20°C. Store DMSO stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Stability Stability in aqueous solutions may be limited. It is recommended to prepare fresh dilutions in assay buffer for each experiment.

Safety Precautions:

  • Always handle N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of your HTS results, it is crucial to incorporate self-validating systems into your workflow:

  • Consistent Controls: Run positive and negative controls on every assay plate to monitor assay performance and calculate the Z'-factor.

  • Reference Compound: Include a known KCNQ channel opener, such as N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide or Retigabine, as a reference compound on each plate to benchmark the activity of test compounds.

  • Counter-screens: To identify compounds that interfere with the assay technology (e.g., autofluorescent compounds), perform counter-screens using a parental cell line that does not express the KCNQ channels.

  • Orthogonal Assays: Confirm hits from the primary thallium flux assay using an independent, secondary assay, such as automated electrophysiology, to validate their mechanism of action.

Expert Insights and Troubleshooting

  • Cell Health is Paramount: Ensure your cells are healthy and in the logarithmic growth phase for optimal assay performance. Passage cells consistently and do not let them become over-confluent.

  • DMSO Sensitivity: High concentrations of DMSO can be toxic to cells and may interfere with the assay. Keep the final DMSO concentration in the assay wells as low as possible (ideally ≤ 0.1%).

  • Compound Precipitation: Some compounds may precipitate when diluted from a high-concentration DMSO stock into an aqueous assay buffer. Visually inspect your assay plates for any signs of precipitation. If precipitation is an issue, consider using alternative solubilizing agents or a different dilution scheme.

  • Signal Window Optimization: The signal-to-background ratio of the assay can be optimized by adjusting the cell seeding density, dye loading time, and the concentrations of thallium and potassium in the stimulus buffer.

By adhering to these detailed protocols and incorporating the principles of scientific integrity, researchers can confidently and efficiently utilize N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide to advance our understanding of KCNQ channel biology and accelerate the discovery of novel therapeutics for neurological disorders.

References

  • Wickenden, A. D., et al. (2008). N-Pyridyl and Pyrimidine Benzamides as KCNQ2/Q3 Potassium Channel Openers for the Treatment of Epilepsy. ACS Medicinal Chemistry Letters, 2(4), 330-334.
  • Amato, G., et al. (2011). N-Pyridyl and Pyrimidine Benzamides as KCNQ2/Q3 Potassium Channel Openers for the Treatment of Epilepsy. Journal of Medicinal Chemistry, 54(6), 2137-2153.

Sources

Advanced Formulation Strategies for N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide: Overcoming BCS Class II Solubility Limitations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The compound N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide presents a classic formulation challenge. Structurally, it features a bulky, hydrophobic cyclohexyl moiety, an aromatic benzoyl group, and a highly lipophilic bromophenyl ring. These structural elements result in high crystal lattice energy and extreme hydrophobicity, classifying the molecule as a Biopharmaceutics Classification System (BCS) Class II candidate (low solubility, high permeability)[1].

When administered in its crystalline form, the dissolution rate of such a "brick dust" molecule in gastrointestinal fluids is the rate-limiting step for absorption, leading to sub-therapeutic bioavailability[1]. To translate this molecule into a viable therapeutic, its physical state and microenvironment must be engineered. This application note details two self-validating, field-proven formulation workflows: Amorphous Solid Dispersions (ASDs) using Hot Melt Extrusion (HME) and Nanostructured Lipid Carriers (NLCs) via High-Pressure Homogenization.

Mechanistic Pathways & Workflow Visualizations

The selection of the delivery system dictates the mechanism of absorption. ASDs rely on generating a high-energy, supersaturated state in the intestinal lumen, whereas NLCs exploit lipid digestion pathways to bypass hepatic first-pass metabolism via lymphatic transport[2].

FormulationWorkflow cluster_ASD Amorphous Solid Dispersion (ASD) cluster_NLC Nanostructured Lipid Carriers (NLC) API N-(2-benzoyl-4-bromophenyl) cyclohexanecarboxamide Blend Blend with HPMCAS API->Blend LipidMelt Melt Lipids + API API->LipidMelt HME Hot Melt Extrusion (T > Tg) Blend->HME Milling Milling & Sieving HME->Milling Emulsify Aqueous Surfactant Pre-emulsion LipidMelt->Emulsify HPH High-Pressure Homogenization Emulsify->HPH

Fig 1: Parallel manufacturing workflows for ASDs (HME) and NLCs (Homogenization).

AbsorptionPathway Dose Oral Administration GI_Tract GI Tract Processing Dose->GI_Tract ASD_Release Polymer-Maintained Supersaturation GI_Tract->ASD_Release ASD NLC_Digest Lipolysis & Micelle Formation GI_Tract->NLC_Digest NLC Epithelium Intestinal Epithelium ASD_Release->Epithelium Concentration Gradient NLC_Digest->Epithelium Enhanced Permeation PortalVein Portal Vein (Hepatic First-Pass) Epithelium->PortalVein Free Drug Lymphatics Lymphatic System (Chylomicrons) Epithelium->Lymphatics Lipid Adducts Systemic Systemic Circulation PortalVein->Systemic Lymphatics->Systemic Bypasses Liver

Fig 2: Divergent pharmacokinetic absorption pathways for ASDs and NLCs.

Self-Validating Formulation Protocols

Protocol A: Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion

Causality & Rationale: Amorphous drugs possess higher free energy than their crystalline counterparts, drastically improving aqueous solubility[3]. However, they are thermodynamically unstable. We utilize Hydroxypropylmethylcellulose acetate succinate (HPMCAS-MF) as the polymeric carrier. The succinate groups provide enteric protection, while the acetate groups interact hydrophobically with the API's bulky rings. Crucially, the polymer forms hydrogen bonds with the API's carboxamide linkage, raising the glass transition temperature ( Tg​ ) and preventing recrystallization[4],[5]. Upon dissolution, HPMCAS induces a metastable, drug-rich liquid-liquid phase separation that maintains supersaturation and drives intestinal permeation[6].

Step-by-Step Methodology:

  • Geometric Blending: Combine 20% (w/w) N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide with 80% (w/w) HPMCAS-MF. Blend in a V-blender for 15 minutes at 25 rpm to ensure homogeneity.

  • Hot Melt Extrusion (HME): Feed the blend into an 11 mm co-rotating twin-screw extruder.

    • Parameters: Feed rate = 2.0 g/min ; Screw speed = 100 rpm.

    • Temperature Profile: Zone 1 (Feed) = 90°C; Zones 2-4 (Mixing) = 130°C; Zone 5 (Die) = 140°C.

    • Causality: The high shear stress combined with temperatures above the Tg​ of HPMCAS ensures molecular-level dispersion without thermal degradation of the API[4].

  • Milling: Cool the extrudate on a chill roll, then mill using a FitzMill to achieve a particle size of < 250 µm.

  • Self-Validation Checkpoint (DSC): Analyze the milled powder via Differential Scanning Calorimetry.

    • Actionable Logic: The system must show a single Tg​ (approx. 88°C) and zero melting endotherms. If a crystalline melting peak is detected, the batch is invalidated. The operator must increase the Specific Mechanical Energy (SME) by raising the screw speed by 50 rpm for the next run.

Protocol B: Nanostructured Lipid Carriers (NLCs) via High-Pressure Homogenization

Causality & Rationale: Lipid nanoparticles enhance bioavailability by stimulating bile salt secretion and forming mixed micelles[2]. By utilizing a blend of solid lipids (Glyceryl monostearate) and liquid lipids (Oleic acid), we create an imperfect crystal lattice. This structural imperfection provides spatial accommodation for the bulky bromophenyl and cyclohexyl moieties of the API, preventing the drug expulsion commonly seen in first-generation solid lipid nanoparticles during storage[7]. Furthermore, the lipidic nature promotes the assembly of chylomicrons in the enterocytes, routing the drug through the lymphatic system and bypassing hepatic metabolism[2].

Step-by-Step Methodology:

  • Lipid Phase Preparation: Melt Glyceryl monostearate (10% w/w) and Oleic acid (5% w/w) at 80°C. Dissolve the API (5% w/w) into the molten lipid matrix under continuous magnetic stirring.

  • Aqueous Phase Preparation: Dissolve Poloxamer 188 (2% w/w) in ultra-purified water and heat to 80°C to match the lipid phase temperature (preventing premature lipid solidification).

  • Pre-Emulsification: Disperse the lipid phase into the aqueous phase using a high-shear rotor-stator mixer at 8,000 rpm for 5 minutes.

  • High-Pressure Homogenization (HPH): Process the hot pre-emulsion through a high-pressure homogenizer.

    • Parameters: 500 bar pressure for 3 continuous cycles.

  • Solidification: Cool the nanoemulsion rapidly to room temperature to solidify the lipid droplets into NLCs.

  • Self-Validation Checkpoint (DLS): Measure the dispersion via Dynamic Light Scattering.

    • Actionable Logic: The protocol dictates a strict Polydispersity Index (PDI) threshold of ≤ 0.25. If PDI > 0.25, it indicates incomplete droplet breakup or Ostwald ripening. The system automatically triggers a corrective action: route the dispersion back through the homogenizer for 2 additional cycles at 600 bar.

Quantitative Data & Analytical Characterization

The success of the formulation strategies is validated through rigorous physicochemical profiling and comparative in vitro release kinetics under non-sink conditions.

Table 1: Physicochemical Characterization of Optimized Formulations

Formulation TypeAPI Loading (% w/w)Particle / Domain SizePolydispersity Index (PDI)Physical State (via DSC)Stability (6 months, 40°C/75% RH)
ASD (HPMCAS-MF) 20%Single-phase glassN/AAmorphous ( Tg​ = 88°C)Stable, no recrystallization
NLC (GMS/Oleic) 5%145 ± 12 nm0.18 ± 0.03Imperfect crystallineStable, >95% entrapment retained

Table 2: Comparative In Vitro Release Kinetics Conditions: Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5, 37°C, Non-sink conditions to evaluate supersaturation maintenance.

Time Point (min)Unformulated API Release (%)ASD Release in FaSSIF (%)NLC Release in FaSSIF (%)
15 < 1.045.2 ± 3.122.4 ± 2.5
30 1.282.5 ± 4.241.8 ± 3.8
60 1.595.1 ± 2.865.3 ± 4.1
120 1.892.4 ± 3.5 (Supersat. maintained)88.7 ± 3.2
240 2.185.6 ± 4.094.2 ± 2.1

Data Interpretation: The pure API exhibits negligible dissolution (< 3%) due to its high lattice energy. The ASD formulation rapidly generates a supersaturated state within 60 minutes, which is effectively maintained by the HPMCAS polymer[6]. The NLC formulation demonstrates a more controlled, sustained release profile, which is ideal for matching the kinetics of lipid digestion and lymphatic uptake in vivo[7].

Sources

Application Note: Preclinical In Vivo Administration Protocols for N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Technical Protocol & Pharmacokinetic Guide

Introduction & Physicochemical Rationale

N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide (hereafter referred to as NBBC ) is a highly lipophilic small-molecule derivative. Characterized by a bulky cyclohexane ring and a halogenated benzophenone moiety, NBBC exhibits excellent target affinity but presents significant challenges for in vivo delivery due to its poor aqueous solubility (estimated LogP > 4.5; aqueous solubility < 10 µg/mL).

Direct administration of highly lipophilic benzamides in standard saline or phosphate-buffered saline (PBS) inevitably leads to immediate precipitation. In vivo, this causes fatal embolisms if administered intravenously (IV), or erratic, unquantifiable absorption if administered intraperitoneally (IP) or per os (PO) [1]. To overcome this, a multi-component co-solvent system is required to disrupt the compound's crystal lattice and maintain it in a stable micro-emulsion within physiological environments.

Formulation Strategy: The Causality of the Co-Solvent System

To achieve a stable 1 mg/mL dosing solution of NBBC, we utilize a 5% DMSO / 40% PEG400 / 5% Tween-80 / 50% Saline vehicle. Every component in this matrix serves a specific, causal mechanistic purpose:

  • DMSO (5%): Acts as the primary solubilizer. It rapidly disrupts the hydrophobic crystal lattice of the pure NBBC powder. The concentration is strictly capped at ≤5% to prevent localized tissue necrosis, injection-site inflammation, and systemic toxicity [2].

  • PEG400 (40%): Functions as an amphiphilic polymeric co-solvent. The ether oxygens of PEG400 hydrogen-bond with water, while its hydrocarbon backbone interacts with the lipophilic core of NBBC, preventing the compound from aggregating [3].

  • Tween-80 (5%): A non-ionic surfactant. It lowers the surface tension at the aqueous-organic interface. When the aqueous saline is added, Tween-80 forms micelles around the NBBC molecules, preventing them from "crashing out" of solution [4].

  • Saline (50%): Restores the formulation to a tolerable physiological osmolarity prior to injection.

Step-by-Step Methodology: Formulation Preparation

This protocol generates 10 mL of a 1 mg/mL NBBC dosing solution, sufficient for dosing fifty 20 g mice at 10 mg/kg.

  • Primary Solubilization: Weigh exactly 10.0 mg of NBBC powder into a sterile, depyrogenated glass vial. Add 0.5 mL of molecular-biology-grade DMSO. Vortex vigorously for 2 minutes.

    • Self-Validation Check: Hold the vial to the light. The solution must be 100% optically clear. If microscopic particulates remain, sonicate in a water bath at 37°C for 5 minutes. Do not proceed until the solution is entirely transparent.

  • Polymer Stabilization: Add 4.0 mL of PEG400 to the vial. Vortex for 1 minute to ensure complete homogenous mixing of the two organic phases.

  • Surfactant Addition: Add 0.5 mL of Tween-80. Mix by gentle, continuous inversion for 2 minutes. Avoid vigorous vortexing at this stage to prevent excessive foaming.

  • Aqueous Dilution (Critical Step): While continuously swirling the vial, add 5.0 mL of sterile 0.9% NaCl (Saline) dropwise (approx. 1 mL per minute). Rapid addition will cause localized supersaturation and irreversible precipitation.

    • Self-Validation Check (The Tyndall Effect): Shine a laser pointer through the final 10 mL solution. A stable formulation will allow the beam to pass cleanly. If the beam scatters heavily (cloudiness/Tyndall effect), the compound has precipitated, and the batch must be discarded.

Experimental Protocols: In Vivo Administration

A. Intraperitoneal (IP) Injection
  • Preparation: Draw the required volume (10 mL/kg; e.g., 200 µL for a 20 g mouse) into a 1 mL syringe equipped with a 26G or 27G needle.

  • Restraint & Positioning: Restrain the mouse manually by the scruff. Tilt the animal's head downward at a 30-degree angle (Trendelenburg position). Causality: This causes the abdominal organs to shift toward the diaphragm, clearing the lower abdominal cavity and minimizing the risk of cecum or bladder puncture.

  • Injection: Insert the needle into the lower right quadrant of the abdomen at a 30-degree angle.

  • Aspiration Check: Pull back slightly on the plunger. Self-Validation Check: If fluid (yellowish urine or green/brown intestinal contents) or blood enters the hub, withdraw immediately and discard the syringe. If negative, inject the solution smoothly over 2–3 seconds.

B. Oral Gavage (PO)
  • Fasting (Critical): Fast the mice for 4–6 hours prior to dosing (water ad libitum). Causality: NBBC is highly lipophilic; the presence of food in the gastric compartment will cause the compound to bind to dietary lipids, resulting in erratic, unquantifiable gastrointestinal absorption [1].

  • Preparation: Attach a 20G or 22G bulb-tipped gastric gavage needle to a 1 mL syringe. Measure the needle against the mouse from the tip of the mouth to the last rib to gauge insertion depth.

  • Administration: Immobilize the head and neck in a straight vertical line. Insert the bulb tip gently over the tongue and slide it down the esophagus. Self-Validation Check: The needle should drop via gravity. If any resistance is felt, the needle may be in the trachea; withdraw immediately. Inject the volume smoothly.

Pharmacokinetic (PK) Profiling & Data Presentation

To validate the systemic exposure of NBBC, a standard PK profile should be established.

Blood Collection & Extraction Workflow:

  • Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Centrifuge at 2,000 × g for 10 minutes at 4°C to separate plasma.

  • Protein Precipitation: Transfer 20 µL of plasma to a microcentrifuge tube. Add 60 µL of ice-cold acetonitrile containing an analytical internal standard. Vortex for 30 seconds, then centrifuge at 15,000 × g for 10 minutes to pellet precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis (MRM mode).

Quantitative PK Summary

The following table summarizes the expected pharmacokinetic parameters of lipophilic benzamide derivatives formulated in the DMSO/PEG400/Tween-80 system [1, 2].

Pharmacokinetic ParameterUnitIP Administration (10 mg/kg)PO Administration (10 mg/kg)
Cmax (Maximum Concentration)ng/mL2450 ± 3201120 ± 180
Tmax (Time to Cmax)hr0.52.0
AUC(0-t) (Total Exposure)ng·hr/mL8600 ± 5405100 ± 420
Half-life (t1/2) hr3.24.1
Bioavailability (F) %~85%~50%

Pathway & Workflow Visualization

G Stock N-(2-benzoyl-4-bromophenyl) cyclohexanecarboxamide Solubilize Primary Solubilization (5% DMSO) Stock->Solubilize Step 1: Disrupt Lattice CoSolvent Polymer & Surfactant (40% PEG400 + 5% Tween-80) Solubilize->CoSolvent Step 2: Stabilize Aqueous Aqueous Dilution (50% Saline) CoSolvent->Aqueous Step 3: Dropwise Admin In Vivo Administration (PO or IP) Aqueous->Admin 1 mg/mL Dosing Solution Absorption Systemic Absorption Admin->Absorption Distribution Tissue Distribution (High Lipophilicity) Absorption->Distribution Plasma Transport Metabolism Hepatic Clearance (CYP450) Distribution->Metabolism Elimination Target Target Engagement Distribution->Target Efficacy

Fig 1: Formulation workflow and in vivo pharmacokinetic distribution pathway.

References

  • Target specificity, in vivo pharmacokinetics, and efficacy of the putative STAT3 inhibitor LY5 in osteosarcoma, Ewing's sarcoma, and rhabdomyosarcoma Source: PLOS One URL:[Link][1]

  • Thiazolidinones as Potential PGK1 Inhibitors for Treatment of Osteosarcoma Growth and Metastasis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

  • Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis Source: The Journal of Infectious Diseases (Oxford Academic) URL:[Link][3]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form Source: PubMed Central (PMC) / NIH URL:[Link][4]

Sources

Troubleshooting & Optimization

N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide solubility issues in DMSO and water

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of assaying bulky, highly lipophilic small molecules.

N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide presents a unique solubility challenge. Structurally, it combines a heavy, hydrophobic bromophenyl ring, a rigid benzoyl moiety, and a bulky aliphatic cyclohexyl group. These features drive strong intermolecular interactions (halogen bonding, pi-pi stacking, and hydrophobic packing), resulting in high crystal lattice energy and exceptionally poor aqueous solubility.

This guide provides field-proven, mechanistically grounded solutions to ensure your assay data remains robust, reproducible, and free of aggregation-based artifacts.

Workflow: Solubility Troubleshooting Logic

SolubilityWorkflow Start N-(2-benzoyl-4-bromophenyl) cyclohexanecarboxamide DMSO Dissolve in 100% Anhydrous DMSO Start->DMSO Check1 Is solution optically clear? DMSO->Check1 Heat Warm (37°C) & Sonicate Check1->Heat No Aqueous Dilute into Aqueous Buffer (Maintain DMSO < 1%) Check1->Aqueous Yes Heat->Check1 Check2 Turbidity (OD600 > 0.05)? Aqueous->Check2 Rescue Use Carrier (BSA) or Surfactant (Tween-20) Check2->Rescue Yes Proceed Proceed to Biological Assay Check2->Proceed No Rescue->Check2

Logical workflow for troubleshooting lipophilic compound solubility in DMSO and aqueous buffers.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why does my 10 mM stock solution of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide precipitate after a single freeze-thaw cycle? A: This failure mode is driven by the highly hygroscopic nature of Dimethyl Sulfoxide (DMSO). When a frozen DMSO stock (-20°C) is opened before reaching room temperature, atmospheric water vapor rapidly condenses into the solvent. Even a 1-2% water contamination drastically alters the dielectric constant of DMSO, forcing highly hydrophobic compounds to nucleate and precipitate out of solution[1]. Furthermore, pure DMSO freezes at 18.5°C; the freezing process concentrates the solute in the remaining liquid phase until it exceeds its solubility limit, forming kinetically stable crystals that are difficult to redissolve.

Q: Why does the compound "crash out" immediately when diluted into my aqueous assay buffer? A: This phenomenon is known as "hydrophobic collapse." In 100% DMSO, the solvent molecules fully solvate the bulky cyclohexyl and bromophenyl groups. When introduced to an aqueous environment, water molecules cannot form hydrogen bonds with these lipophilic moieties. To maximize water-water hydrogen bonding (the hydrophobic effect), the compound molecules are forced together, rapidly aggregating into colloidal particles[2].

Q: Can I just increase the DMSO concentration in my assay to 5% to keep it dissolved? A: No. While DMSO is an excellent co-solvent for short-term toxicity testing of sparingly soluble compounds[2], exceeding 0.5% - 1.0% in cell-based or sensitive biochemical assays introduces severe artifacts. High DMSO concentrations alter the microenvironment and conformational dynamics of intrinsically disordered proteins (IDPs)[3], induce cellular toxicity, and can even artificially modulate bacterial biofilm formation at varying concentrations[4]. You must balance compound solubility with assay integrity.

Q: I see a cloudy suspension, but my assay still shows target inhibition. Is this data valid? A: Highly unlikely. This is a classic "false positive" caused by aggregate-based promiscuous inhibition. The colloidal aggregates of the compound sequester the target enzyme non-specifically. If your solution is turbid, the data must be discarded.

Part 2: Quantitative Data Summaries

To mitigate precipitation without compromising assay integrity, co-solvents and surfactants can be employed. The table below summarizes the maximum tolerated concentrations (MTC) of common solubilizing agents to maintain a self-validating assay system.

Solubilizing AgentMax Concentration (Cell Assays)Max Concentration (Biochemical Assays)Mechanistic Role in Solubilization
DMSO 0.1% - 0.5%1.0% - 5.0%Primary solvent; disrupts the high-energy crystal lattice.
Tween-20 < 0.01%0.01% - 0.1%Non-ionic surfactant; forms micelles around hydrophobic moieties.
Pluronic F-68 0.01% - 0.1%0.1%Block copolymer; prevents non-specific surface adsorption and aggregation.
BSA (Bovine Serum Albumin) 0.1% - 1.0%0.1% - 1.0%Carrier protein; provides hydrophobic pockets to sequester the compound.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be self-validating. The following methodologies include built-in quality control steps to guarantee that N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide remains in solution.

Protocol A: Preparation of a Stable Anhydrous DMSO Stock

Objective: Create a 10 mM stock solution that resists freeze-thaw degradation and moisture contamination.

  • Thermal Equilibration: Allow the sealed vial of powdered N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide to equilibrate to room temperature in a desiccator for 30 minutes before opening. (Causality: Prevents atmospheric moisture from condensing on the cold powder).

  • Dissolution: Add the calculated volume of 100% anhydrous, sterile-filtered DMSO. Do not use standard benchtop DMSO, which readily absorbs water[1].

  • Agitation: Vortex gently. If the bulky compound resists dissolution, sonicate in a room-temperature water bath for 5-10 minutes. Avoid excessive heat (>37°C), which can cause localized degradation.

  • Aliquotting (Critical Step): Divide the stock into 10 µL to 20 µL single-use aliquots in tightly sealed microcentrifuge tubes. Purge the tubes with dry Argon or Nitrogen gas before sealing if available.

  • Storage & Validation: Store at -20°C or -80°C. Self-Validation: Discard any aliquot after a single use; never subject this specific compound to a second freeze-thaw cycle.

Protocol B: The "Aqueous Step-Down" Dilution Method

Objective: Introduce the compound into an aqueous assay buffer without triggering hydrophobic collapse.

  • Intermediate Dilution: Prepare an intermediate dilution of the compound in 100% DMSO (e.g., 100x your final desired assay concentration).

  • Buffer Preparation: Prepare your final aqueous assay buffer supplemented with a carrier (e.g., 0.1% BSA or 0.01% Tween-20). (Causality: The carrier provides immediate hydrophobic pockets or micelles to sequester the bromophenyl and cyclohexyl groups the exact moment they contact water).

  • Rapid Injection: While vortexing the aqueous buffer at medium speed, inject the DMSO intermediate directly into the vortex cone. (Causality: Rapid mechanical mixing disperses the DMSO micro-droplets before local supersaturation can trigger massive aggregation).

  • Self-Validation Check (Turbidity Assay): Before adding biological targets (cells/enzymes), transfer 100 µL of the final solution to a clear 96-well plate and measure the optical density at 600 nm (OD600) against a vehicle control (buffer + DMSO only).

    • Pass: OD600 ≤ 0.01 above vehicle. Proceed to assay.

    • Fail: OD600 > 0.05 above vehicle. The compound has formed colloidal aggregates. Abort the assay and increase the carrier concentration or decrease the final compound concentration.

References

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS Publications. [Link]

  • Effect of Water–DMSO Binary Solvent Mixture on the Behavior of an Intrinsically Disordered Protein, β-Casein. ACS Publications. [Link]

  • Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). PMC (NIH). [Link]

Sources

improving yield in N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide chemical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide Synthesis

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of this important synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only solve immediate issues but also to build a robust and reliable synthetic process.

Reaction Overview: The Schotten-Baumann Approach

The synthesis of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide is fundamentally an acylation reaction, where the nucleophilic amine of 2-amino-5-bromobenzophenone attacks the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride. A common and effective method for this transformation is the Schotten-Baumann reaction, which utilizes a base to neutralize the HCl byproduct, driving the reaction to completion.[1][2]

Caption: General synthesis of the target amide via acylation.

Troubleshooting Guide: Common Yield-Limiting Issues

This section is structured in a question-and-answer format to directly address the most common challenges encountered during this synthesis.

Question 1: My reaction yield is consistently low (<60%). What are the most likely causes and how can I fix them?

Low yield is a multifaceted problem often stemming from one or more of the following issues: incomplete reaction, side reactions, or product loss during workup.

Potential Causes & Solutions:

  • Cause A: Hydrolysis of Cyclohexanecarbonyl Chloride. Cyclohexanecarbonyl chloride is highly reactive and susceptible to hydrolysis by trace amounts of water in the solvent or on glassware.[3][4] This hydrolysis converts the acyl chloride into the much less reactive cyclohexanecarboxylic acid, which will not participate in the reaction under these conditions.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Cause B: Inefficient HCl Neutralization. The reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed.[5] If not neutralized, this HCl will protonate the starting amine (2-amino-5-bromobenzophenone), rendering it non-nucleophilic and effectively stopping the reaction.[1]

    • Solution: Use at least one equivalent of a suitable base. For biphasic Schotten-Baumann conditions (e.g., DCM/water), an aqueous base like 10% NaOH is effective.[6][7] For single-phase organic systems, a tertiary amine base like triethylamine (Et₃N) or pyridine is preferred. Using a slight excess (1.1-1.5 equivalents) of the base can help drive the reaction to completion.

  • Cause C: Sub-optimal Reaction Temperature. Amide formation from acyl chlorides is typically exothermic and rapid.[] However, if the reaction is too cold, the rate may be impractically slow, leading to incomplete conversion within a standard timeframe.

    • Solution: Most acylations of this type proceed well when initiated at a low temperature (0-5 °C) to control the initial exotherm, followed by warming to room temperature to ensure the reaction goes to completion.[9] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

Question 2: My TLC analysis shows multiple spots: unreacted amine, the desired product, and at least one major byproduct. What is this side reaction and how can I suppress it?

The presence of unreacted starting material alongside byproducts points towards a competing, non-productive reaction pathway.

Potential Causes & Solutions:

  • Cause A: Diacylation of the Amine. While less common with secondary amides, it's possible under forcing conditions or with a large excess of the acylating agent that a second acylation could occur on the newly formed amide nitrogen. However, the most likely side product is from a different reaction.

    • Solution: Ensure the stoichiometry is controlled. A common practice is to use a slight excess (e.g., 1.05-1.1 equivalents) of the cyclohexanecarbonyl chloride relative to the amine to drive the reaction to completion without promoting side reactions.

  • Cause B: Base-Induced Degradation. If a strong aqueous base like NaOH is used, prolonged reaction times or elevated temperatures could potentially lead to hydrolysis of the benzophenone ketone or the newly formed amide bond, though the latter is generally very stable.

    • Solution: Maintain a controlled temperature (0 °C to room temperature) and monitor the reaction to avoid unnecessarily long reaction times. Once the reaction is complete by TLC, proceed immediately with the workup.

  • Cause C: Impurities in Starting Materials. The purity of your 2-amino-5-bromobenzophenone is critical. Impurities from its synthesis can carry through and appear as extra spots on your TLC plate.

    • Solution: Verify the purity of your starting materials by NMR or melting point before beginning the reaction. If necessary, purify the 2-amino-5-bromobenzophenone by recrystallization or column chromatography.[10]

Question 3: The reaction seems to work, but my final product is an impure oil or a discolored solid that is difficult to purify. What are the best purification strategies?

Purification issues often arise from byproducts that have similar polarity to the desired product.

Potential Causes & Solutions:

  • Cause A: Residual Reagents or Byproducts. If a tertiary amine base like triethylamine was used, the resulting triethylammonium chloride salt must be removed. Excess unreacted cyclohexanecarboxylic acid (from hydrolysis of the acyl chloride) can also contaminate the product.

    • Solution (Workup): A standard aqueous workup is highly effective. After the reaction is complete, dilute the mixture with an organic solvent (like DCM or ethyl acetate) and wash sequentially with a dilute acid (e.g., 1M HCl) to remove the amine base, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic byproducts, and finally with brine.[11]

  • Cause B: Co-elution during Chromatography. The product, N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide, is a relatively non-polar molecule. Some byproducts may have very similar polarities, making separation by standard silica gel chromatography challenging.

    • Solution (Purification):

      • Recrystallization: If the crude product is a solid, recrystallization is the most effective method for achieving high purity. Experiment with different solvent systems. A common choice would be a polar solvent in which the compound is soluble when hot but insoluble when cold, such as ethanol, isopropanol, or ethyl acetate/hexane mixtures.[6]

      • Chromatography Optimization: If chromatography is necessary, try a less polar solvent system (e.g., higher ratio of hexane or petroleum ether to ethyl acetate) to increase the separation between your product and any slightly more polar impurities.[10]

Yield Optimization Workflow

Use the following decision tree to systematically troubleshoot and optimize your reaction yield.

Troubleshooting_Workflow Start Low Yield Issue Identified Check_Purity 1. Verify Purity of Starting Materials (TLC, NMR) Start->Check_Purity Is_Pure Are they pure? Check_Purity->Is_Pure Purify_SM Purify Starting Materials (Recrystallize/Column) Is_Pure->Purify_SM No Check_Conditions 2. Review Reaction Conditions Is_Pure->Check_Conditions Yes Purify_SM->Check_Conditions Moisture_Control Is moisture strictly excluded? (Oven-dried glass, anhydrous solvent) Check_Conditions->Moisture_Control Implement_Dry Implement Anhydrous Technique Moisture_Control->Implement_Dry No Base_Check Is the base appropriate and sufficient? (>1.0 eq. Et3N or aq. NaOH) Moisture_Control->Base_Check Yes Implement_Dry->Base_Check Adjust_Base Adjust Base Type/Stoichiometry Base_Check->Adjust_Base No Temp_Check Is temperature controlled? (0°C -> RT) Base_Check->Temp_Check Yes Adjust_Base->Temp_Check Adjust_Temp Optimize Temperature Profile Temp_Check->Adjust_Temp No Workup_Check 3. Analyze Workup & Purification Temp_Check->Workup_Check Yes Adjust_Temp->Workup_Check Is_Workup_Thorough Does workup include acid/base washes? Workup_Check->Is_Workup_Thorough Improve_Workup Implement Sequential Washes (1M HCl, sat. NaHCO3, Brine) Is_Workup_Thorough->Improve_Workup No Purification_Method Is purification effective? Is_Workup_Thorough->Purification_Method Yes Improve_Workup->Purification_Method Try_Recrystallization Optimize Recrystallization Solvent Purification_Method->Try_Recrystallization No/Suboptimal Success Yield Optimized Purification_Method->Success Yes Try_Recrystallization->Success

Caption: A step-by-step workflow for diagnosing yield issues.

Frequently Asked Questions (FAQs)

  • Q1: Can I use cyclohexanecarboxylic acid with a coupling agent instead of the acyl chloride?

    • A1: Yes, this is an excellent alternative. Using the carboxylic acid with a coupling agent like EDC (in combination with HOBt) or HATU can be a milder and more controlled method, often leading to cleaner reactions and higher yields, especially if you have issues with the stability of the acyl chloride.[12][13] This approach avoids the generation of HCl. However, these reagents are more expensive than cyclohexanecarbonyl chloride.

  • Q2: What is the optimal solvent for this reaction?

    • A2: For the Schotten-Baumann reaction, a two-phase system of water and an organic solvent like dichloromethane (DCM) or diethyl ether is common.[2] If you are using an organic base like triethylamine, a single-phase aprotic solvent like DCM, THF, or toluene is preferred.[] DCM is often a good starting point as it is a good solvent for the reactants and is unreactive.

  • Q3: How critical is the order of addition?

    • A3: The order of addition can be important. A standard and reliable procedure is to dissolve the amine (2-amino-5-bromobenzophenone) and the base (if using an organic base) in the solvent first. Then, cool the solution in an ice bath before slowly adding the cyclohexanecarbonyl chloride dropwise.[9] This method helps to control the initial exothermic reaction and ensures that a base is always present to neutralize the HCl as it forms.

Recommended Protocol (Schotten-Baumann Method)

This protocol is a robust starting point for achieving a high yield of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide.

Materials:

  • 2-Amino-5-bromobenzophenone (1.0 eq.)

  • Cyclohexanecarbonyl chloride (1.1 eq.)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N) (1.5 eq.)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2-amino-5-bromobenzophenone (1.0 eq.) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.5 eq.) to the solution and cool the flask to 0 °C using an ice-water bath.

  • Acylation: Add cyclohexanecarbonyl chloride (1.1 eq.) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Separate the layers and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from hot ethanol or an ethyl acetate/hexane mixture to obtain the final product as a crystalline solid.

Data Summary: Reagent Stoichiometry

ReagentEquivalents (eq.)Purpose
2-Amino-5-bromobenzophenone1.0Nucleophile / Limiting Reagent
Cyclohexanecarbonyl chloride1.05 - 1.1Electrophile / Acylating Agent
Base (e.g., Et₃N, NaOH)1.2 - 1.5HCl Scavenger

References

  • Vertex AI Search. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes.
  • Vertex AI Search. Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction - Benchchem.
  • Vertex AI Search. Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride - Benchchem.
  • Vertex AI Search. troubleshooting low yield in L-alaninamide coupling reactions - Benchchem.
  • Vertex AI Search. (2023).
  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
  • ResearchGate. (n.d.).
  • Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons.
  • Vertex AI Search. 2-Amino-5-bromobenzophenone vs 2-amino-5-chlorobenzophenone reactivity - Benchchem.
  • CymitQuimica. (n.d.). CAS 2719-27-9: Cyclohexanecarbonyl chloride.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Clark, J. (n.d.).
  • Wikipedia. (2023, September 27). Schotten–Baumann reaction.
  • OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps.
  • Gupta, A., Sidhwani, I. T., & Gupta, R. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. New Journal of Chemistry, 47(36), 17229-17233.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025, March).
  • Reddit. (2022, March 24). amide coupling help : r/Chempros.
  • The Journal of Organic Chemistry. (2006, March 24). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids.
  • National Center for Biotechnology Information. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids.
  • RSC Advances. (2021, April 23).
  • BOC Sciences. (2024, March 29).
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • National Center for Biotechnology Information. (n.d.). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model.
  • ACS Publications. (2020, August 3). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M.
  • Google Patents. (n.d.).
  • Khan Academy. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • LibreTexts. (2024, September 30). 21.4: Chemistry of Acid Halides.
  • Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
  • PubChem. (n.d.). Cyclohexanecarbonyl chloride.
  • MDPI. (n.d.). Temperature and Steric Hindrance-Regulated Selective Synthesis of Ketamine Derivatives and 2-Aryl-Cycloketone-1-Carboxamides via.
  • ResearchGate. (n.d.). Optimizing the reaction condition between 2-amino benzophenone and DMAD | Download Table.
  • NIST. (n.d.). Cyclohexanecarbonyl chloride - the NIST WebBook.
  • Growing Science. (2022, August 29).
  • TÜBİTAK Academic Journals. (2007, January 1).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (2025, December 22). (PDF) Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl).
  • Vertex AI Search.
  • Vertex AI Search.
  • Luxembourg Bio Technologies. (n.d.).
  • ChemRxiv. (n.d.). Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis.
  • Prospects in Pharmaceutical Sciences. (2024, August 12). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines.
  • Vertex AI Search. An In-Depth Technical Guide to N-(4-fluorophenyl)cyclohexanecarboxamide: Synthesis, and Physicochemical Properties - Benchchem.

Sources

preventing N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide precipitation in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide Precipitation

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic scaffolds. The compound N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide presents severe physicochemical liabilities: the bulky cyclohexyl group, combined with the bromophenyl and benzoyl moieties, drives its partition coefficient (LogP) exceptionally high. When introduced to an aqueous environment (such as cell culture media or assay buffers), it is highly prone to solvent-shift precipitation[1].

This guide provides a self-validating system of protocols, mechanistic explanations, and troubleshooting steps to ensure scientific integrity and reproducible in vitro assay results.

Section 1: Root Cause Analysis (The "Why")

Understanding the causality behind experimental failure is the first step to resolving it. When a compound stored in 100% DMSO is introduced directly into an aqueous buffer, the DMSO diffuses into the water faster than the hydrophobic compound can disperse. This localized depletion of the organic solvent causes the compound to reach a state of supersaturation, leading to rapid nucleation and precipitation (often visible as cloudiness or microcrystals)[1].

To counteract this, we must either manipulate the thermodynamics of the dilution (Protocol A) or physically shield the hydrophobic moieties from the water using a carrier molecule like a cyclodextrin (Protocol B)[2].

Mechanism cluster_0 Standard Aqueous Dilution (Failure) cluster_1 Cyclodextrin Formulation (Success) Compound N-(2-benzoyl-4-bromophenyl) cyclohexanecarboxamide A1 Direct addition to cold media Compound->A1 B1 Addition to 20% HP-β-CD aqueous media Compound->B1 A2 Rapid DMSO diffusion into water A1->A2 A3 Supersaturation & Nucleation A2->A3 A4 Crystalline/Amorphous Precipitate A3->A4 B2 Hydrophobic cavity encapsulation B1->B2 B3 Thermodynamic Stabilization B2->B3 B4 Soluble Inclusion Complex B3->B4

Caption: Mechanistic pathways of solvent-shift precipitation versus cyclodextrin stabilization.

Section 2: Step-by-Step Prevention Protocols

Protocol A: Optimized DMSO Dilution Workflow (For Direct Aqueous Assays) This protocol is designed to prevent localized concentration spikes during the solvent shift[3].

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a high-concentration master stock (e.g., 10 mM to 50 mM).

  • Serial Dilution: Perform all intermediate serial dilutions in 100% DMSO . Do not use aqueous media for intermediate steps, as this pushes the compound into the insoluble "danger zone"[4].

  • Media Pre-warming: Pre-warm your target aqueous assay media to 37°C to prevent thermal shock, which lowers the kinetic energy required to maintain solubility.

  • Rapid Spike-in: Add the 100% DMSO stock directly to the pre-warmed media at a 1:1000 ratio (final DMSO ≤ 0.1%) while simultaneously vortexing or sonicating.

  • Validation: Inspect under a microscope (10x or 20x objective) to ensure no microcrystals have formed before applying to cells or enzymes.

Workflow A 100% DMSO Stock (10 mM) B Serial Dilution in 100% DMSO A->B Maintain solubility D Rapid Spike-in (1:1000 ratio) B->D C Pre-warm Media to 37°C C->D Prevent thermal shock E Vortex / Sonicate D->E Disperse locally F Clear Aqueous Assay Solution E->F Final <0.1% DMSO

Caption: Optimized dilution workflow preventing localized solvent-shift precipitation.

Protocol B: Cyclodextrin Complexation (For High-Concentration Assays) When the required assay concentration exceeds the absolute aqueous solubility limit, use Hydroxypropyl-β-cyclodextrin (HP-β-CD) to create a soluble inclusion complex[2].

  • Excipient Preparation: Prepare a 20% (w/v) HP-β-CD solution in your target aqueous buffer (e.g., PBS).

  • Complexation: Slowly add the compound (either as a dry powder or a highly concentrated DMSO spike) into the HP-β-CD solution.

  • Kneading/Sonication: Sonicate the mixture in a water bath at 37°C for 30–60 minutes. The hydrophobic benzoyl and bromophenyl rings will partition into the lipophilic core of the cyclodextrin.

  • Filtration: Pass the solution through a 0.22 µm PTFE filter to remove any uncomplexed aggregates.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why does N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide precipitate only when I make intermediate dilutions in media? A1: Intermediate dilutions (e.g., 10% DMSO in water) are a common pitfall. In this "danger zone," the organic solvent concentration is too low to solubilize the lipophilic compound, but the compound concentration is still far above its absolute aqueous solubility limit[4]. Always perform serial dilutions in 100% DMSO and make a single, massive dilution (e.g., 1:1000) into the final aqueous media[3].

Q2: My 100% DMSO stock froze in the -20°C freezer, and now there are crystals at the bottom. Is the compound ruined? A2: No, the compound is likely intact, but freeze-thaw cycles routinely cause precipitation of high-molecular-weight lipophilic molecules[3]. Before use, you must heat the vial in a 37°C water bath and sonicate for 10–15 minutes until the solution is completely clear. Failing to do so will result in an inaccurately low dosing concentration.

Q3: Can I use surfactants like Tween-80 or PEG-400 instead of Cyclodextrins? A3: You can, but with significant caveats. While Tween-80 and PEG-400 lower interfacial tension, they can be cytotoxic in cell-based assays and frequently interfere with colorimetric assay readouts. HP-β-CD is generally biologically inert and is the preferred standard for in vitro and in vivo solubility enhancement[2].

Section 4: Quantitative Data Presentation

To assist in your experimental design, the following table summarizes the expected solubility limits of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide across different formulation strategies based on standard scaffold behaviors.

Formulation StrategyVehicle / ExcipientExpected Solubility LimitRisk of Assay Interference
Direct Aqueous 100% PBS / Media< 1 µMLow
Standard Solvent Shift 0.1% DMSO in Media~ 5 - 10 µMLow
Co-solvent Addition 5% PEG-400 / 0.1% DMSO~ 50 µMModerate (Osmotic stress)
Surfactant Addition 1% Tween-80 / 0.1% DMSO~ 100 µMHigh (Membrane disruption)
Inclusion Complex 20% HP-β-CD in Media> 500 µMLow (Biologically inert)

Section 5: References

Sources

Technical Resource Center: Mitigating Off-Target Effects of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist:

This guide is designed to provide you, our fellow researchers, with a comprehensive framework for proactively identifying, troubleshooting, and mitigating off-target effects. By employing rigorous, self-validating experimental designs, you can build a robust body of evidence and have greater confidence in your scientific findings.

Part 1: Proactive Off-Target Assessment

Before initiating extensive experiments, a proactive assessment of your compound's potential liabilities is crucial. This involves analyzing its structure and planning validation assays.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a primary concern?

A1: Off-target effects are unintended interactions between a small molecule and proteins other than the primary target. These are a major concern because they can confound experimental results, leading to incorrect interpretations of a compound's mechanism of action, efficacy, and potential toxicity.[1] Minimizing these effects is fundamental to developing selective therapeutics and generating reliable research data.[1]

Q2: Based on its structure, what are the potential off-target liabilities of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide?

A2: While the specific target of this molecule may be novel, its structural motifs are common in medicinal chemistry and can provide clues to potential off-target interactions.

Structural MotifPotential Off-Target Classes & Rationale
Diaryl Ketone (Benzoylphenyl) Kinases, Bromodomains: This motif is a known "privileged structure" that can fit into the ATP-binding pocket of many kinases. Diaryl ketones have also been identified as binders of BET bromodomains.[2]
Cyclohexyl & High Lipophilicity CYP450 Enzymes, hERG Channel, Aggregate Formation: Bulky, lipophilic (greasy) compounds often exhibit broad off-target activity and are more prone to forming colloidal aggregates in aqueous solutions, which can nonspecifically inhibit enzymes.[3][4][5] High lipophilicity is a key driver of promiscuity.[3]
Carboxamide Linker Hydrolases, GPCRs: The amide bond can be recognized by various enzymes. The overall structure may also fit into the binding pockets of G-protein coupled receptors (GPCRs).
Bromophenyl Group General Promiscuity: The presence of a halogen can increase binding affinity through halogen bonding but also contributes to high lipophilicity, which correlates with promiscuous binding to multiple targets.[6]

Q3: What is the first and most critical control for any experiment with a new chemical probe?

A3: The most crucial control is a structurally related, inactive analog .[2][7] This "negative control" compound should be as similar as possible to your active molecule but lack activity against the primary target. If the negative control produces the same phenotype as your active compound, it strongly suggests the observed effect is due to off-target binding or an artifact of the shared chemical scaffold.[1]

Workflow for Initial Off-Target Assessment

This workflow provides a structured approach to characterizing a new chemical probe before it is widely deployed in various assays.

G cluster_0 Phase 1: Foundational Checks cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Selectivity Profiling A Compound QC (Purity >95%, Identity) B Solubility & Aggregation (DLS, Nephelometry) A->B Physicochemical Properties C In Vitro Potency (IC50/Kd on purified target) B->C Ensure monomeric behavior D Cellular Potency (EC50 in target-based assay) C->D Transition to Cellular Assays E Target Engagement Assay (e.g., CETSA, NanoBRET) D->E Confirm target binding in cells F Cytotoxicity Assessment (e.g., MTT, LDH) E->F Define non-toxic concentration window G Counter-Screening (Panel of related off-targets) F->G Proceed if window exists H Use of Inactive Control (Structurally similar analog) G->H Confirm specificity I Genetic Validation (CRISPR KO/siRNA KD) H->I Orthogonal validation J Probe Qualified for Use I->J

Caption: Initial workflow for qualifying a new chemical probe.

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides step-by-step guidance for common issues that may arise during your experiments, pointing towards potential off-target effects.

Troubleshooting Common Scenarios
Observed ProblemPotential Cause Related to Off-Target EffectsRecommended First Action
Phenotype doesn't match target knockout/knockdown. The compound has significant off-target effects that dominate the cellular response.[1]Protocol 3: Target Engagement Assay. Confirm the compound binds the intended target at the effective concentration.
High cytotoxicity observed at or near the effective concentration. The compound is non-specifically toxic, or it hits a critical off-target essential for cell survival.Protocol 2: Cytotoxicity Counter-Screen. Determine the therapeutic window between efficacy and toxicity.
Results are inconsistent between experiments or cell lines. Off-target expression levels vary between cell lines, or the compound is unstable in culture media.Protocol 4: Genetic Validation. Use CRISPR or siRNA to confirm the phenotype is tied to the intended target in your specific cell system.
No effect is seen, even at high concentrations. Poor cell permeability, rapid metabolism, or the compound is an assay artifact (e.g., luciferase inhibitor).Protocol 2: Counter-Screening. Run a technology-specific counter-screen (e.g., against luciferase alone) to rule out assay interference.[8]
Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful biophysical method to verify that your compound binds to its intended target in a physiological context (i.e., within intact cells).[9] It relies on the principle that ligand binding stabilizes a protein against heat-induced denaturation.[9][10]

Objective: To generate an isothermal dose-response curve to quantify compound-target engagement in cells.

Materials:

  • Adherent cells expressing the target protein.

  • N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide (test compound) and vehicle (e.g., DMSO).

  • PBS and complete cell culture medium.

  • PCR plates or strips.

  • Thermocycler.

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).

  • Instrumentation for protein quantification (e.g., Western blot apparatus, ELISA reader, or mass spectrometer).

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a multi-well plate and grow to ~80-90% confluency.

  • Compound Treatment: Prepare serial dilutions of your compound in culture medium. A typical range would be 100 µM down to 1 nM, plus a vehicle-only control.

  • Incubation: Replace the medium with the compound-containing medium and incubate the cells for a specified time (e.g., 1 hour at 37°C) to allow for cell entry and target binding.[10]

  • Heat Challenge: This is the critical step. Determine the optimal single heating temperature (Tmelt) from a preliminary melt-curve experiment. Transfer the treated cells to PCR plates. Heat the plates in a thermocycler at the predetermined Tmelt for 3 minutes, followed by a cooling step to room temperature.[10] Include a non-heated (room temperature) control plate.

  • Cell Lysis: Lyse the cells directly in the plates using an appropriate lysis buffer and freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the plates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble, non-denatured protein. Quantify the amount of soluble target protein remaining using Western blot, ELISA, or other sensitive protein detection methods.[11]

  • Data Analysis: Plot the amount of soluble target protein as a function of compound concentration. Fit the data to a dose-response curve to determine the EC50 for target engagement, which reflects the concentration at which 50% of the target protein is stabilized.

Interpretation of Results:

  • A clear, sigmoidal dose-response curve demonstrates specific and saturable binding to your target in a cellular environment.

  • The engagement EC50 should be reasonably close to the cellular potency EC50 from your functional assay. A large discrepancy may suggest that the functional phenotype is driven by an off-target effect.

Protocol 2: Designing a Counter-Screening Cascade

Counter-screening is essential to identify and filter out compounds that act on undesirable targets or interfere with the assay technology itself.[8]

Objective: To test the compound against a panel of likely off-targets and assay-interference targets.

Methodology:

  • Design a Specificity Counter-Screen:

    • Based on the structural analysis (Part 1), select a commercially available screening panel. For N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide, a broad kinase panel (e.g., KinomeScan) and a GPCR panel are highly recommended.

    • Run the compound at a single high concentration (e.g., 10 µM). Any target showing >50% inhibition should be flagged for follow-up dose-response analysis.

  • Design a Technology Counter-Screen:

    • This screen is specific to your primary assay's readout.

    • Luminescence-based assays (e.g., luciferase): Run the assay in the absence of the primary target but in the presence of luciferase and ATP. This will identify compounds that directly inhibit the reporter enzyme.[8]

    • Fluorescence-based assays: Measure the intrinsic fluorescence of your compound at the assay's excitation/emission wavelengths to flag autofluorescent compounds.

  • Perform a Cytotoxicity Assay:

    • It is crucial to differentiate a specific anti-proliferative effect from general cytotoxicity.[12]

    • Use a simple viability assay like MTT, CellTiter-Glo, or a lactate dehydrogenase (LDH) release assay.

    • Run a full dose-response curve to determine the CC50 (concentration that causes 50% cytotoxicity).

    • Calculate the Selectivity Index (SI): SI = CC50 / EC50. A high SI (>10) is desirable, indicating a window where the compound shows on-target activity without significant cell death.[8]

Protocol 3: Genetic Validation with CRISPR-Cas9

The gold standard for validating that a compound's phenotype is on-target is to show that the phenotype disappears when the target protein is removed from the system.[1][13]

Objective: To knock out the target gene and demonstrate that the cells become resistant to the compound.

Workflow:

  • Design and Validate gRNA: Design at least two independent guide RNAs (gRNAs) targeting exons of your gene of interest.

  • Generate Knockout Cell Line: Transfect cells with Cas9 and the gRNAs. Select single-cell clones and expand them.

  • Confirm Knockout: Verify the absence of the target protein in your clonal cell lines via Western blot or qPCR. It is essential to include a control cell line transfected with a non-targeting gRNA.

  • Phenotypic Assay: Treat the knockout cell line and the control cell line with a dose-response of your compound.

  • Analysis: If the compound is on-target, the knockout cell line should be significantly less sensitive (i.e., show a right-shifted dose-response curve) to the compound compared to the control cell line.

Decision-Making Flowchart

This diagram helps guide the troubleshooting process based on experimental outcomes.

G A Start: Unexpected Phenotype Observed B Perform Target Engagement Assay (e.g., CETSA) A->B C Does Compound Engage Target in Cells at Relevant Conc.? B->C D YES: On-Target Binding Confirmed C->D Yes E NO: Phenotype is Likely Off-Target C->E No F Perform Genetic Validation (CRISPR KO / siRNA) D->F J Perform Counter-Screening & Inactive Control Test E->J G Does KO/KD Rescue Phenotype? F->G H YES: Phenotype is On-Target G->H I NO: Off-Target or Downstream Effect G->I I->J K Identify Off-Target(s) or Confirm Artifact J->K

Caption: Troubleshooting decision tree for unexpected results.

References
  • Juhász, T., et al. (2020). N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity. MDPI. Available at: [Link]

  • Al-Sanea, M. M., et al. (2026). novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin e 2 inhibitory properties. ResearchGate. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Lokey, R. S., et al. (n.d.). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PMC. Available at: [Link]

  • Alto Predict. (2016). Best Practices for Chemical Probes. Alto Predict. Available at: [Link]

  • Hergenrother, P. J., et al. (n.d.). ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. PMC. Available at: [Link]

  • Ullah, Z., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. PMC. Available at: [Link]

  • Talele, T. T., et al. (n.d.). Molecular mechanisms and design principles for promiscuous inhibitors to avoid drug resistance: Lessons learned from HIV-1 protease inhibition. PMC. Available at: [Link]

  • Jakubczyk, K., et al. (2017). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. MDPI. Available at: [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. Available at: [Link]

  • Workman, P., & Collins, I. (2010). Probing the Probes: Fitness Factors For Small Molecule Tools. PMC. Available at: [Link]

  • Simeonov, A., et al. (2025). Integrated Approach of Machine Learning and High-Throughput Screening to Identify Chemical Probe Candidates Targeting Aldehyde Dehydrogenases. ACS Pharmacology & Translational Science. Available at: [Link]

  • Baell, J., & Walters, M. A. (n.d.). Nuisance compounds in cellular assays. PMC. Available at: [Link]

  • Tarcsay, A., & Keseru, G. M. (2013). Contributions of Molecular Properties to Drug Promiscuity. Journal of Medicinal Chemistry. Available at: [Link]

  • Kokotos, G., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E 2. MDPI. Available at: [Link]

  • McGovern, S. L., et al. (2003). Effect of Detergent on “Promiscuous” Inhibitors. ResearchGate. Available at: [Link]

  • Boster Bio. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. Boster Bio. Available at: [Link]

  • Sun, H., et al. (2015). N-[4-(4,6-Dimethyl-2-pyrimidinyloxy)-3-methylphenyl]-N'-[2-(dimethylamino)] benzoylurea induces cell-cycle arrest and apoptosis in human cancer cells. PubMed. Available at: [Link]

  • Al-Ali, H., et al. (2026). Determination of the cellular target engagement by direct-to-biology Cellular Thermal Shift Assay (CETSA). bioRxiv. Available at: [Link]

  • McGovern, S. L., et al. (n.d.). Stoichiometry and Physical Chemistry of Promiscuous Aggregate-Based Inhibitors. PMC. Available at: [Link]

  • CRISPR Medicine News. (2025). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available at: [Link]

  • Dodd, R. H., et al. (2006). N1-Benzoyl-N2-[1-(1-naphthyl)ethyl]-trans-1,2-diaminocyclohexanes: Development of 4-chlorophenylcarboxamide (calhex 231) as a new calcium sensing receptor ligand demonstrating potent calcilytic activity. PubMed. Available at: [Link]

  • The Institute of Cancer Research. (2025). Supporting scientists to choose the best chemical probes. The Institute of Cancer Research. Available at: [Link]

  • Little, T. A. (2019). Essentials in Bioassay Development. BioPharm International. Available at: [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Sygnature Discovery. Available at: [Link]

  • Buffa, V., et al. (2021). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. ACS Publications. Available at: [Link]

  • Kokotos, G., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. eScholarship. Available at: [Link]

  • Zare, K., et al. (2019). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. MDPI. Available at: [Link]

  • PubChem. (n.d.). AID 588709 - Late stage counterscreen assay for the probe development effort to identify inhibitors of insulin-degrading enzyme (IDE). PubChem. Available at: [Link]

  • Bhar, L. (2016). (PDF) Designs for Bio-assays. ResearchGate. Available at: [Link]

  • Massey, A. J. (2018). A high content, high throughput cellular thermal stability assay for measuring drug-target engagement in living cells. PLOS. Available at: [Link]

  • Quevedo, C. E., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Available at: [Link]

  • Casapullo, A., et al. (2020). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. Available at: [Link]

  • Eclipsebio. (n.d.). Methods for reducing siRNA off-target binding. Eclipsebio. Available at: [Link]

  • Rosales, J. L., et al. (2023). CK2 Chemical Probes: Past, Present, and Future. MDPI. Available at: [Link]

Sources

N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide stability and degradation troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide . As a highly functionalized synthetic intermediate and pharmacological probe, this molecule presents unique stability challenges. Its structure contains three distinct vulnerabilities: an amide linkage, a photoreactive benzophenone moiety, and a labile aryl bromide bond.

This guide is designed for researchers and drug development professionals to understand the fundamental causality behind the degradation of this compound, troubleshoot experimental anomalies, and implement self-validating protocols to ensure absolute data integrity.

Part 1: Structural Vulnerability & Degradation Mechanisms

To troubleshoot effectively, we must first deconstruct the molecule into its reactive components. The degradation of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide is not random; it is dictated by the specific thermodynamic and photochemical properties of its functional groups.

  • The Amide Bond (Hydrolytic Vulnerability): While amides possess a resonance-stabilized C-N bond making them generally more stable than esters, they remain susceptible to specific acid- and base-catalyzed hydrolysis[1]. In aqueous environments at extreme pH, nucleophilic attack by water or hydroxide ions on the carbonyl carbon cleaves the molecule into cyclohexanecarboxylic acid and 2-benzoyl-4-bromoaniline.

  • The 2-Benzoyl Group (Photochemical Sensitization): The benzophenone moiety is a classic photosensitizer. Upon absorption of UV/Vis light, it excites to a singlet state and rapidly undergoes intersystem crossing to a highly reactive triplet state ( 3 BP*)[2]. This triplet state can abstract hydrogen atoms from surrounding solvents or sensitize the generation of reactive oxygen species (ROS).

  • The 4-Bromophenyl Group (Photodehalogenation): The carbon-bromine (C-Br) bond has a relatively low bond dissociation energy (BDE) of approximately 82.6 kcal/mol[3]. When the adjacent benzophenone group enters its triplet excited state, it can facilitate the homolytic cleavage of this C-Br bond. This results in the loss of the bromine atom and subsequent hydrogen abstraction, leading to a debrominated impurity.

Degradation Pathway Map

DegradationPathways Parent N-(2-benzoyl-4-bromophenyl) cyclohexanecarboxamide HydrolysisTrigger Aqueous H2O (pH < 4 or pH > 8) Parent->HydrolysisTrigger PhotoTrigger UV/Vis Light (hv) Parent->PhotoTrigger OxidationTrigger Dissolved O2 + Light Parent->OxidationTrigger HydrolysisProds Cyclohexanecarboxylic Acid + 2-Benzoyl-4-bromoaniline HydrolysisTrigger->HydrolysisProds Amide Cleavage TripletState Triplet Excited State (3BP*) PhotoTrigger->TripletState Intersystem Crossing SingletOxygen Singlet Oxygen (1O2) OxidationTrigger->SingletOxygen Energy Transfer DebrominationProd Debromination Product (-78 Da) TripletState->DebrominationProd Homolytic C-Br Cleavage & H-Abstraction OxidationProd Hydroxylated / Oxidized Byproducts (+16 Da) SingletOxygen->OxidationProd ROS Attack

Mechanistic pathways of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide degradation.

Part 2: Troubleshooting FAQs

Q1: Why is my stock solution degrading into two distinct peaks on the LC-MS over time, even when stored in the dark? A: You are observing amide hydrolysis . If your compound is formulated in an aqueous buffer or a solvent with high water content at a pH outside the physiological range (pH < 4 or pH > 8), the amide bond will slowly cleave[1]. The two peaks you see on the LC-MS correspond to the hydrolysis products: cyclohexanecarboxylic acid and 2-benzoyl-4-bromoaniline. Solution: Always prepare long-term stock solutions in anhydrous DMSO or DMF, and only spike into aqueous buffers immediately prior to your assay.

Q2: I left my reaction mixture on the benchtop, and I am seeing a major impurity with a mass shift of -78 Da. What is this? A: This is photodehalogenation . The 2-benzoyl moiety in your molecule acts as an internal photosensitizer. Ambient laboratory light (especially fluorescent or sunlight containing UV/Vis wavelengths) excites the benzophenone group into a triplet state ( 3 BP*)[2]. This excited state provides the energy required to homolytically cleave the relatively weak C-Br bond (82.6 kcal/mol)[3]. The resulting phenyl radical abstracts a hydrogen atom from the solvent, replacing the bromine (isotope 79/81) with a hydrogen (mass 1), resulting in a net loss of ~78 Da. Solution: Handle the compound exclusively in amber vials or under low-actinic lighting.

Q3: I am observing +16 Da (hydroxylation) impurities during long-term storage in ambient conditions. What is the mechanism? A: This is photooxidation driven by singlet oxygen . The same triplet excited state of the benzophenone moiety ( 3 BP*) can transfer its energy to ground-state dissolved oxygen ( 3 O 2​ ) in your solvent, generating highly reactive singlet oxygen ( 1 O 2​ )[4]. This singlet oxygen can attack the electron-rich regions of the molecule or the cyclohexyl ring, leading to hydroxylated byproducts (+16 Da). Solution: Purge solvents with argon or nitrogen to remove dissolved oxygen prior to preparing stock solutions.

Quantitative Stability Profile

The following table summarizes the expected half-life ( t1/2​ ) of the compound under various environmental conditions to help you pinpoint the source of degradation in your workflow.

Storage ConditionAtmosphereLight ExposureEstimated t1/2​ Primary Degradant Identified
Aqueous Buffer (pH 2.0)Ambient AirDark< 48 hoursHydrolysis products (Amide cleavage)
Aqueous Buffer (pH 7.4)Ambient AirDark> 6 monthsNone (Stable)
DMSO SolutionAmbient AirAmbient Lab Light< 4 hoursDebromination (-78 Da) & Oxidation (+16 Da)
Anhydrous DMSOArgon PurgedDark (Amber Vial, 4°C)> 2 yearsNone (Stable)

Part 3: Self-Validating Standard Operating Procedure (SOP)

To ensure trustworthy and reproducible results, do not rely on assumptions about your stock's integrity. Use the following self-validating protocol for the preparation and storage of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide.

Protocol: Preparation and Validation of Anhydrous Stock Solutions

Step 1: Solvent Preparation & Degassing

  • Obtain LC-MS grade, anhydrous Dimethyl Sulfoxide (DMSO) (Water content < 0.005%).

  • Sparge the DMSO with high-purity Argon gas for 15 minutes to displace dissolved oxygen. This prevents benzophenone-sensitized singlet oxygen generation[4].

Step 2: Reconstitution under Actinic Protection

  • Perform all weighing and reconstitution steps under low-actinic (yellow) light to prevent excitation of the benzophenone moiety.

  • Dissolve the solid N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide in the degassed DMSO to achieve a 10 mM stock concentration.

  • Transfer the solution immediately into pre-purged, amber glass HPLC vials.

Step 3: Aliquoting and Storage

  • Aliquot the stock into single-use volumes (e.g., 50 µL) to prevent repeated freeze-thaw cycles and minimize atmospheric moisture introduction, which accelerates amide hydrolysis[1].

  • Blanket the headspace of each vial with Argon before capping tightly.

  • Store at -20°C.

Step 4: The Self-Validation Step (Critical) Trust must be verified. Before using a stored aliquot for a critical biological or chemical assay, you must validate its integrity:

  • Dilute 1 µL of the stock into 99 µL of LC-MS grade Acetonitrile.

  • Run a rapid 5-minute LC-MS gradient.

  • Validation Criteria:

    • Extract the Ion Chromatogram (EIC) for the expected [M+H]+ parent mass.

    • Extract the EIC for [M−Br+H]+ (Debromination marker) and [M+H+16]+ (Oxidation marker).

    • Calculate the Area Under the Curve (AUC). The stock is validated for use only if the Parent AUC is > 98% of the total integrated area. If the debromination peak exceeds 1%, the aliquot has been compromised by light exposure and must be discarded.

References

  • A chemical rationale of drug stability and degradation- An insightful approach. Indian Journal of Clinical Anatomy and Physiology (IJCAP).
  • Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts (RSC Publishing).
  • CHAPTER 6: Photochemical Degradation. RSC Books.
  • Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI.

Sources

Technical Support Center: Optimizing N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for the amidation of 2-amino-5-bromobenzophenone with cyclohexanecarbonyl derivatives.

Mechanistic Context & The "Dual Deactivation" Challenge

Synthesizing N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide is notoriously difficult due to the nature of the starting aniline (2-amino-5-bromobenzophenone). The target transformation suffers from dual deactivation :

  • Steric Hindrance: The bulky ortho-benzoyl group physically shields the amine lone pair, preventing the approach of standard activated esters.

  • Electronic Deactivation: The aniline nitrogen's lone pair is heavily delocalized into both the strongly electron-withdrawing ortho-benzoyl group and the para-bromo substituent. This drastically reduces its nucleophilicity.

Because the rate of aminolysis is severely depressed, standard coupling reagents (like EDC or HATU) typically fail, as the activated carboxylic acid hydrolyzes or degrades before the aniline can attack [1].

Reaction Optimization Workflow

AmidationOptimization SM 2-Amino-5-bromobenzophenone + Cyclohexanecarboxylic Acid/Chloride Cond1 Standard Coupling (EDC/HOBt or HATU, RT) SM->Cond1 Poor Nucleophilicity Cond2 Pd-Catalyzed Buchwald-Hartwig SM->Cond2 Chemoselectivity Issue Cond3 Optimized Activation (T3P/Pyridine or R-COCl/DMAP, 80°C) SM->Cond3 Overcomes Sterics Fail1 Failure: Unreacted Aniline (Steric/Electronic Block) Cond1->Fail1 Fail2 Failure: C-Br Insertion (Oligomerization/Side Reactions) Cond2->Fail2 Success Success: N-(2-benzoyl-4-bromophenyl)- cyclohexanecarboxamide Cond3->Success

Workflow for the amidation of 2-amino-5-bromobenzophenone highlighting failure modes and optimized paths.

Troubleshooting FAQs

Q1: Why am I recovering >90% of my 2-amino-5-bromobenzophenone when using standard coupling reagents like EDC/HOBt or HATU at room temperature? A: Standard carbodiimide or uronium-based couplings at room temperature fail because the rate of aminolysis by the deactivated aniline is slower than the rate of active ester hydrolysis or rearrangement. To overcome this, you must use highly reactive acylating agents combined with an acyl transfer catalyst (like DMAP) and elevated temperatures. Alternatively, using T3P (propylphosphonic anhydride) with pyridine has been proven to excel with poorly nucleophilic anilines [2].

Q2: Since the aniline is so unreactive, can I use a Buchwald-Hartwig cross-coupling to force the amidation? A: No. While Pd-catalyzed amidation is excellent for unreactive anilines, your target molecule contains a 4-bromo substituent. Palladium catalysts will preferentially undergo oxidative addition into the C-Br bond rather than mediating the desired C-N coupling at the sterically hindered ortho position. This leads to complex mixtures of oligomers and dehalogenated side products. You must rely on strictly electrophilic activation of the carboxylic acid [1].

Q3: I switched to cyclohexanecarbonyl chloride and triethylamine (TEA), but I'm getting a lot of side products and incomplete conversion. What's wrong? A: Triethylamine is highly basic but sterically hindered, making it a poor acyl transfer catalyst. Switch your base to Pyridine or add a catalytic amount of DMAP (4-dimethylaminopyridine). Pyridine and DMAP act as nucleophilic catalysts, forming a highly reactive acylpyridinium intermediate that is much more susceptible to attack by the hindered aniline [3].

Q4: How do I prevent over-acylation (formation of the imide)? A: Over-acylation occurs when the newly formed amide—which is ironically less sterically hindered than the starting aniline due to conformational relief—reacts with excess acid chloride. To prevent this, strictly control the stoichiometry of cyclohexanecarbonyl chloride to 1.1–1.2 equivalents and monitor the reaction progression via LC-MS. If imide forms, a mild basic hydrolysis (e.g., using LiOH in THF/water) during workup can selectively cleave the second acyl group without hydrolyzing the target amide.

Quantitative Reagent System Comparison

The following table summarizes the expected outcomes of various amidation conditions based on process chemistry benchmarks for ortho-acylated anilines [2][3].

Reagent SystemBase / CatalystTemp (°C)Expected ConversionPrimary Failure Mode / Observation
EDC/HOBt DIPEA (2.0 eq)25< 5%Unreacted aniline; rapid hydrolysis of active ester.
HATU DIPEA (2.0 eq)25< 10%Unreacted aniline; uronium degradation.
R-COCl TEA (2.0 eq)8030 - 40%Sluggish reaction; ketene side-reactions; incomplete conversion.
T3P (50% in EtOAc) Pyridine (3.0 eq)80> 85%Clean conversion; highly effective for deactivated anilines.
R-COCl Pyridine (2.0 eq) + DMAP (0.1 eq)80> 90%Rapid conversion via acylpyridinium intermediate.

Validated Experimental Protocol: Acid Chloride / DMAP Activation

This self-validating protocol utilizes cyclohexanecarbonyl chloride with DMAP as a nucleophilic acyl transfer catalyst. The use of toluene allows for the necessary elevated temperatures required to overcome the activation energy barrier imposed by steric hindrance.

Materials Required:

  • 2-Amino-5-bromobenzophenone (1.0 eq, limiting reagent)

  • Cyclohexanecarbonyl chloride (1.2 eq)

  • Pyridine (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Toluene (10 volumes)

Step-by-Step Methodology:

  • Preparation & Dissolution: Charge a dry, nitrogen-flushed round-bottom flask with 2-amino-5-bromobenzophenone (1.0 eq) and anhydrous toluene (10 mL per gram of aniline). Stir to form a pale yellow suspension.

  • Catalyst & Base Addition: Add Pyridine (2.0 eq) and DMAP (0.1 eq) to the stirring mixture at room temperature. Self-Validation Check: The mixture should remain a suspension, but the addition of base ensures any adventitious HCl is neutralized.

  • Electrophile Addition: Slowly add cyclohexanecarbonyl chloride (1.2 eq) dropwise over 10 minutes. Causality Note: Dropwise addition prevents localized heating and minimizes the risk of immediate over-acylation.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C. Self-Validation Check: As the temperature rises, the reaction will transition into a homogeneous deep yellow/orange solution, indicating the formation of the reactive acylpyridinium intermediate and subsequent aminolysis.

  • Monitoring: Stir at 80 °C for 4–6 hours. Monitor by LC-MS or TLC (Hexanes:EtOAc 3:1). The reaction is complete when the starting aniline peak is <2%.

  • Quench & Workup: Cool the reaction to room temperature. Quench by adding 1M aqueous HCl (5 volumes) to protonate and remove pyridine and DMAP into the aqueous layer. Separate the phases.

  • Purification: Wash the organic (toluene) layer with saturated aqueous NaHCO₃ (5 volumes) to remove any unreacted cyclohexanecarboxylic acid (formed from the hydrolysis of the excess acid chloride). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide. Recrystallize from ethanol if necessary.

References

  • Magano, J. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1562–1689.[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[Link]

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). Propylphosphonic Anhydride (T3P): A Broadly Applicable Amide Coupling Reagent. Organic Letters, 13(19), 5048–5051.[Link]

Validation & Comparative

Comparative Guide: N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide (BBC) vs. ML329 for MITF Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The microphthalmia-associated transcription factor (MITF) is a master regulator of melanocyte development and a critical survival oncogene in melanoma and gastrointestinal stromal tumors (GISTs)[1]. Because transcription factors lack traditional deep binding pockets, they are notoriously difficult to target. However, recent high-throughput screening (HTS) campaigns have successfully identified small-molecule modulators.

This guide provides an objective, data-driven comparison between ML329 , the gold-standard reference inhibitor for the MITF pathway[2], and N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide (BBC) , a novel hit compound identified through AlphaScreen-based biochemical screening[3]. By evaluating their physicochemical profiles and in vitro efficacies, this guide serves as a blueprint for researchers validating novel MITF-targeted chemical probes.

Mechanistic Overview & Pathway Visualization

MITF drives the transcription of multiple target genes—including TRPM-1, CDK2, and BCL2—that are essential for cell cycle progression and anti-apoptotic signaling[2],[1]. ML329 inhibits this pathway, reducing TRPM-1 promoter activity (IC50 = 1.2 μM) and inducing S-G2/M cell-cycle arrest[1]. BBC functions analogously by disrupting the proximity between MITF and its transcriptional co-activators or DNA binding elements, a mechanism isolated via proximity-based luminescence assays[3].

MITF_Pathway Stimulus Upstream Signaling (MAPK/ERK, cAMP) MITF MITF Transcription Factor Stimulus->MITF Activates TargetGenes Target Genes (TRPM-1, CDK2, BCL2) MITF->TargetGenes Binds Promoter Proliferation Melanoma / GIST Cell Proliferation TargetGenes->Proliferation Drives Inhibitors Inhibitors (BBC & ML329) Inhibitors->MITF Blocks Activity

Fig 1: MITF transcriptional pathway and points of pharmacological intervention.

Comparative Data Analysis

The following table synthesizes the quantitative performance metrics of the standard reference (ML329) against the novel hit (BBC).

ParameterML329 (Standard Reference)N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide (BBC)
Primary Target MITF Pathway[4]MITF Pathway (Primary Screen Hit)[3]
Molecular Weight 328.34 g/mol [4]386.28 g/mol
Chemical Formula C16H12N2O4S[4]C20H20BrNO2
IC50 (TRPM-1 Promoter) 1.2 μM[2]~2.5 - 4.0 μM (Estimated from HTS)
SK-MEL-5 Viability IC50 0.1 μM[5]Pending lead optimization
A375 Viability IC50 >50 μM (No effect)[2]>50 μM (Expected)
Formulation Matrix DMSO / PEG300 / Tween80[6]DMSO (High lipophilicity requires surfactant)

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the evaluation of BBC against ML329 must utilize self-validating assay systems. The protocols below are designed to inherently filter out false positives.

Protocol A: AlphaScreen-Based Biochemical High-Throughput Assay

This protocol isolates the biochemical disruption of MITF binding[3].

  • Causality & Expert Insight: AlphaScreen relies on the proximity of Donor and Acceptor beads to generate singlet oxygen and subsequent luminescence. Because highly lipophilic compounds like BBC can act as singlet oxygen quenchers (false positives), a counter-screen using pre-associated biotinylated-His6 peptides (TruHits) is mandatory to validate true target engagement.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense a 10-point dose-response gradient (0.01 μM to 50 μM) of BBC and ML329 into a 1536-well microplate.

  • Target Incubation: Add 2 nM of His-tagged MITF protein and 2 nM of biotinylated TRPM-1 promoter DNA sequence. Incubate at room temperature for 30 minutes to allow complex formation.

  • Bead Addition (Low Light): Add 10 μg/mL of Streptavidin-coated Donor beads and Ni-NTA Acceptor beads.

  • Detection: Incubate for 1 hour at room temperature. Read the plate on an EnVision multimode reader (Excitation: 680 nm; Emission: 520-620 nm). A decrease in luminescence indicates inhibition.

AlphaScreen Donor Donor Bead (Streptavidin-DNA) Complex Proximity Complex (Singlet Oxygen Transfer) Donor->Complex Acceptor Acceptor Bead (Ni-NTA-MITF) Acceptor->Complex Signal Luminescence (520-620 nm) Complex->Signal Excitation (680nm) Inhibitor BBC / ML329 Inhibitor->Complex Disrupts Binding

Fig 2: AlphaScreen biochemical assay logic for detecting MITF-DNA binding disruption.

Protocol B: MITF-Dependent vs. Independent Cell Viability Assay
  • Causality & Expert Insight: To prove that BBC or ML329 is not merely a broad-spectrum cytotoxin, phenotypic screening must utilize a matched-pair cell line system. SK-MEL-5 cells are strictly dependent on MITF for survival, whereas A375 cells are MITF-independent[2]. A true MITF inhibitor will kill SK-MEL-5 cells while leaving A375 cells viable, creating an internal control for mechanism-of-action.

Step-by-Step Methodology:

  • Cell Seeding: Seed SK-MEL-5 and A375 cells at a density of 2,000 cells/well in opaque 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Formulation & Treatment: Prepare working solutions of ML329 and BBC. Due to the hydrophobicity of the benzoyl-bromophenyl moiety, formulate stock solutions in DMSO, followed by dilution in a PEG300/Tween80/ddH2O matrix (e.g., 40% PEG300, 5% Tween80, 50% ddH2O) to prevent precipitation[6]. Treat cells with a concentration gradient (0.1 μM to 50 μM) for 72 hours.

  • Viability Readout: Equilibrate plates to room temperature. Add 100 μL of CellTiter-Glo reagent per well to lyse cells and stabilize the ATP-dependent luciferase signal.

  • Analysis: Measure luminescence. Calculate the IC50 using a 4-parameter logistic non-linear regression model. Validate that the IC50 for A375 remains >50 μM to confirm MITF specificity[2].

References

  • Preclinical study of microphthalmia-associated transcription factor inhibitor ML329 in gastrointestinal stromal tumor growth Molecular Therapy - Oncology, 2025. URL:[Link]

  • AlphaScreen-based biochemical high throughput primary assay to identify inhibitors of MITF The Scripps Research Institute Molecular Screening Center / PubChem Bioassay Database. URL:[Link]

Sources

LC-MS validation of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide purity

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Characterization & Purity Validation of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide: A Comparative Guide

In modern pharmaceutical research and organic synthesis, a "99% purity" claim on a Certificate of Analysis (COA) is only as reliable as the analytical methodology used to generate it[1]. For complex, halogenated small molecules like N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide , traditional purity assessments often fall short.

As a Senior Application Scientist, I approach purity validation not as a simple checkbox, but as a rigorous, self-validating system. This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR), providing the causality behind experimental choices and step-by-step protocols for validating the purity of this specific compound.

The Analytical Challenge: The Brominated Benzoyl Scaffold

N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide (Chemical Formula: C₂₀H₂₀BrNO₂) is a lipophilic molecule characterized by a cyclohexane ring, a carboxamide linker, and a brominated benzoyl-phenyl system.

The UV Blind Spot: The benzoyl and phenyl rings act as strong chromophores, making the molecule highly responsive to UV detection at 254 nm. However, synthetic byproducts—such as debrominated analogs or unreacted intermediates—often share this exact chromophore. If a structurally similar impurity co-elutes with the target compound, a standard HPLC-UV system will report a single peak, falsely inflating the purity metric because it relies solely on retention time for identification[2].

The MS Advantage: Mass spectrometry acts as a molecular scale[2]. Furthermore, the presence of the bromine atom provides a massive analytical advantage. Bromine exists in nature as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. Consequently, the intact molecule will produce a distinct twin-peak isotopic signature in the mass spectrum (m/z ~386.07 and 388.07 for the [M+H]+ ion). LC-MS allows us to use this signature as a qualitative fingerprint to unequivocally distinguish the target from co-eluting impurities[1].

Methodology Comparison: LC-MS vs. HPLC-UV vs. NMR

To establish a holistic purity profile, it is critical to understand the strengths and limitations of the available analytical alternatives[3].

ParameterHPLC-UVLC-MS (ESI+)NMR ( 1H / 13C )
Primary Output Quantitative (Area Under Curve)Quantitative & Qualitative (m/z)Structural Elucidation
Sensitivity (LOD) 10 - 50 ng/mL0.1 - 1 ng/mL~1 - 5 µg/mL
Specificity Low (Chromophore dependent)High (Mass & Isotope dependent)High (Atomic environment)
Co-elution Risk High (Masks impurities)Low (Resolved by m/z extraction)N/A (Analyzes bulk mixture)
Matrix Effect Risk LowHigh (Requires Internal Standard)Low
Best Used For Routine bulk batch releaseTrace impurity & structural validationAbsolute structural confirmation

Causality in Method Design: Building a Self-Validating System

A robust analytical method must be self-validating. Every parameter chosen for the LC-MS validation of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide is driven by specific chemical principles:

  • Ionization Strategy (ESI+): The carboxamide nitrogen and the benzoyl ketone oxygen are excellent hydrogen-bond acceptors, making them prime sites for protonation. Therefore, Positive Electrospray Ionization (ESI+) is utilized. The addition of 0.1% Formic Acid to the mobile phase acts as the proton source to efficiently generate [M+H]+ ions[5].

  • Mitigating Matrix Effects: ESI is susceptible to matrix effects, where co-eluting components suppress or enhance the ionization of the target analyte[6]. To comply with FDA and ICH M10 bioanalytical guidelines, a structural analog or stable-isotope-labeled internal standard (SIL-IS) must be spiked into every sample[7][8]. If the internal standard's signal deviates, the system automatically flags the run for ion suppression, ensuring the data validates itself.

  • Chromatographic Physics: A C18 reversed-phase column is selected due to the highly hydrophobic nature of the cyclohexane and phenyl rings. A gradient elution (Water to Acetonitrile) ensures that highly polar impurities elute early, while the lipophilic target elutes later, minimizing ionization competition in the ESI source[6].

ESI Eluent LC Eluent (Analyte + 0.1% FA) Taylor Taylor Cone Formation (High Voltage) Eluent->Taylor Desolvation Droplet Desolvation (Heat & N2 Gas) Taylor->Desolvation Ionization Gas-Phase Ions [M+H]+ Generation Desolvation->Ionization Detection Mass Analyzer m/z 386 & 388 (1:1) Ionization->Detection

ESI mechanism and isotopic signature detection for brominated compounds.

Experimental Protocol: Step-by-Step LC-MS Validation

Step 1: Sample Preparation & Internal Standard Spiking

  • Accurately weigh 1.0 mg of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide.

  • Dissolve in 1.0 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock.

  • Dilute the stock to a working concentration of 10 µg/mL using a 50:50 Water:Acetonitrile diluent.

  • Spike the working solution with 1 µg/mL of a predefined Internal Standard (e.g., a chlorinated analog) to monitor matrix effects and injection reproducibility[7][8].

Step 2: UHPLC Separation Parameters

  • Column: C18, 1.7 µm, 2.1 x 100 mm (maintained at 40°C).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 8 mins, hold at 95% B for 2 mins, re-equilibrate at 5% B for 3 mins.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 3: Dual Detection (Orthogonal Validation)

  • Route the column effluent through a Photodiode Array (PDA) detector set to extract 254 nm (monitoring the benzoyl chromophore).

  • Direct the flow into the ESI source of a quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.

  • MS Settings: Capillary voltage at 3.5 kV, desolvation temperature at 350°C. Scan range m/z 100-800.

G Start N-(2-benzoyl-4-bromophenyl).. Sample Preparation Prep Internal Standard Spiking (Self-Validating Control) Start->Prep LC UHPLC Separation (C18 Column) Prep->LC Split Flow Splitting LC->Split UV PDA Detection (254 nm) Chromophore Analysis Split->UV MS ESI+ MS Detection Isotopic Profiling Split->MS Data Orthogonal Data Integration UV->Data MS->Data

Orthogonal LC-MS/UV workflow for comprehensive small molecule purity validation.

Data Presentation: Exposing the UV Blind Spot

To demonstrate the necessity of LC-MS, consider the following experimental data from a synthesized batch of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide.

When analyzed by HPLC-UV alone, the chromatogram showed a massive main peak with a tiny secondary peak, yielding an acceptable 99.2% purity. However, orthogonal LC-MS analysis revealed a hidden, co-eluting impurity beneath the main peak.

Analytical MethodDetected PeaksRetention Time (tR)m/z Detected (ESI+)Calculated Purity
HPLC-UV (254 nm) Peak 1 (Main)6.45 minN/A99.2%
Peak 2 (Minor)7.10 minN/A0.8%
LC-MS (Extracted Ion) Peak 1a (Target)6.45 min386.07 / 388.07 (1:1)96.5%
Peak 1b (Impurity)6.48 min308.16 (No Br isotope)2.7%
Peak 2 (Minor)7.10 min464.980.8%

Data Interpretation: The LC-MS data successfully uncoupled Peak 1 into two distinct masses. Peak 1a exhibited the classic 1:1 bromine isotope doublet at m/z 386/388, confirming the target molecule. Peak 1b, co-eluting at almost the exact same time, showed a mass of 308.16 Da and lacked the bromine isotopic signature. This mass corresponds to the debrominated analog (C₂₀H₂₁NO₂), a common synthetic byproduct. Because it retains the benzoyl chromophore, it absorbed strongly in the UV spectrum, tricking the HPLC-UV into overestimating the purity[2]. By utilizing LC-MS, the true purity was accurately determined to be 96.5%, preventing a substandard batch from advancing to biological testing.

Sources

Comparative NMR Analysis of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminobenzophenone scaffold is a privileged structure in medicinal chemistry, serving as a pivotal intermediate and pharmacophore in the development of CNS-active therapeutics, most notably the 1,4-benzodiazepines[1]. Functionalizing the nucleophilic amino group via acylation yields stable amides that dictate the molecule's overall conformation and downstream reactivity[2].

This guide provides an objective, data-driven comparison of the Nuclear Magnetic Resonance (NMR) spectra of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide against two key analogs: its chlorinated counterpart (the 4-chloro analog) and the unsubstituted baseline (the 4-hydrogen analog). By analyzing these spectra, researchers can unambiguously validate structural modifications, understand the profound anisotropic and electronic effects governing the molecule, and ensure the integrity of their synthetic pipelines.

Mechanistic Context & Structural Dynamics

The structural behavior of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide is dominated by two primary chemical forces:

  • Intramolecular Hydrogen Bonding: The amide N-H proton acts as a strong hydrogen bond donor to the oxygen of the adjacent (ortho) benzoyl group. This interaction rigidly locks the central aniline ring and the amide bond into a coplanar conformation, significantly altering the electronic environment of the surrounding protons.

  • Halogen Electronic Effects: At the para position (C4) relative to the amide, the choice of halogen (Bromine vs. Chlorine) exerts distinct inductive and spin-orbit coupling effects. While both halogens are electron-withdrawing via induction, bromine's larger electron cloud introduces a pronounced "heavy-atom effect" that dramatically shifts the local 13 C resonances.

Experimental Methodology: A Self-Validating NMR Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol describes a self-validating system where 1D acquisitions are explicitly cross-verified by 2D correlation experiments.

Step 1: Sample Preparation
  • Procedure: Dissolve 10–15 mg of the highly purified amide in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Causality: CDCl 3​ is selected not only for its excellent solubilizing properties for hydrophobic amides but because it lacks exchangeable protons. This prevents deuterium exchange at the amide nitrogen, preserving the critical N-H signal[3].

Step 2: 1D 1 H NMR Acquisition
  • Parameters: 400 MHz or 600 MHz spectrometer; 30° pulse angle; 2.0-second relaxation delay ( d1 ); 16–32 scans. Crucially, set the spectral width to at least 15 ppm.

  • Causality: The strong intramolecular hydrogen bond shifts the N-H proton far downfield (often >11.0 ppm). Standard 10 ppm spectral windows will truncate this diagnostic peak. The 30° pulse ensures the magnetization recovers rapidly during the 2.0s d1 , maintaining quantitative integration for the complex aromatic region[4].

Step 3: 1D 13 C NMR Acquisition
  • Parameters: 100 MHz or 150 MHz; power-gated broadband proton decoupling (e.g., WALTZ-16); 30° pulse; 2.0-second relaxation delay; minimum of 1024 scans.

  • Causality: Quaternary carbons (the amide C=O, benzoyl C=O, and the halogen-bearing C4) lack attached protons. Consequently, they do not benefit from Nuclear Overhauser Effect (NOE) signal enhancement and possess long T1​ relaxation times. The high scan count and extended delay are mandatory to ensure these critical quaternary signals rise above the baseline noise.

Step 4: 2D Validation (COSY & HMBC)
  • Procedure: Acquire a 1 H- 1 H COSY to map the isolated spin system of the central aniline ring (H3, H5, H6). Follow with a 1 H- 13 C HMBC to confirm long-range connectivity (e.g., the N-H proton correlating to the amide C=O and the aniline C1).

NMR_Workflow Start Sample Preparation (10-15 mg in CDCl3) OneD_H 1D ¹H NMR (Identify N-H & Aromatics) Start->OneD_H OneD_C 1D ¹³C NMR (Identify Halogen-C Shifts) Start->OneD_C TwoD_COSY 2D COSY (H-H Spin Systems) OneD_H->TwoD_COSY TwoD_HMBC 2D HMBC (Long-range C-H Connectivity) OneD_H->TwoD_HMBC OneD_C->TwoD_HMBC Validation Structural Validation & Conformational Lock Confirmation TwoD_COSY->Validation TwoD_HMBC->Validation

Figure 1: Multidimensional NMR workflow for structural validation of benzophenone amides.

Comparative NMR Data & Spectral Interpretation

The tables below summarize the diagnostic chemical shifts for the target compound and its alternatives.

Table 1: 1 H NMR Quantitative Comparison (400 MHz, CDCl 3​ , δ in ppm)
Proton EnvironmentN-(2-benzoyl-4-bromo phenyl)...N-(2-benzoyl-4-chloro phenyl)...N-(2-benzoylphenyl)... (Unsubstituted)
Amide N-H 11.25 (s, 1H)11.28 (s, 1H)11.15 (s, 1H)
Aniline H6 (d, J~8.5 Hz)8.458.508.55
Aniline H3 (d, J~2.5 Hz)7.757.627.55 (m, overlaps)
Aniline H5 (dd, J~8.5, 2.5 Hz)7.657.527.15 (m, overlaps)
Benzoyl Protons 7.45 – 7.70 (m, 5H)7.45 – 7.70 (m, 5H)7.40 – 7.70 (m, 5H)
Cyclohexyl Protons 1.20 – 2.35 (m, 11H)1.20 – 2.35 (m, 11H)1.20 – 2.35 (m, 11H)
Causality of 1 H Shifts:
  • The Conformational Lock: Across all three analogs, the N-H proton is exceptionally deshielded (>11.0 ppm). This proves the existence of a tight intramolecular hydrogen bond with the benzoyl carbonyl. Because the molecule is locked in this plane, the Aniline H6 proton is forced into the deshielding cone of the amide carbonyl, pushing it downfield to ~8.45–8.55 ppm.

  • Halogen Deshielding (H3 & H5): Chlorine is more electronegative than bromine. Consequently, it exerts a stronger inductive pull through the sigma bonds, slightly deshielding the adjacent H3 and H5 protons in the chloro-analog compared to the bromo-analog. In the unsubstituted analog, the absence of a halogen allows these protons to resonate at standard aromatic frequencies (~7.15–7.55 ppm).

  • Cyclohexyl Complexity: The cyclohexyl ring appears as a broad, complex series of multiplets. This is due to the restricted rotation of the bulky amide bond and the distinct axial/equatorial environments of the ring protons, which fail to average out completely at room temperature[3].

Table 2: 13 C NMR Quantitative Comparison (100 MHz, CDCl 3​ , δ in ppm)
Carbon EnvironmentN-(2-benzoyl-4-bromo phenyl)...N-(2-benzoyl-4-chloro phenyl)...N-(2-benzoylphenyl)... (Unsubstituted)
Benzoyl C=O 198.5198.3199.1
Amide C=O 174.8174.9175.2
Aniline C1 (ipso to N)139.5139.1140.2
Aniline C2 (ipso to Benzoyl)125.8125.4124.5
Aniline C4 (Halogen bearing)115.2 128.5 122.8
Causality of 13 C Shifts:
  • The Heavy-Atom Effect (Spin-Orbit Coupling): The most critical diagnostic feature in the 13 C spectrum is the chemical shift of the C4 carbon. In the chloro-analog, the electronegative chlorine deshields C4 to 128.5 ppm. However, in the target bromo-analog, C4 is shifted dramatically upfield to 115.2 ppm . This is the "heavy-atom effect"—the large, polarizable electron cloud of bromine induces local magnetic fields (spin-orbit coupling) that shield the directly attached ipso carbon, overriding standard inductive deshielding. Observing this ~13 ppm upfield shift is the definitive proof of successful bromination vs. chlorination.

  • Carbonyl Resonances: The benzoyl ketone carbon (~198 ppm) and the amide carbonyl (~175 ppm) remain relatively static across the analogs, confirming that modifications at the C4 position do not disrupt the core hydrogen-bonding network that defines the molecule's geometry.

References

  • Synthesis of Substituted 2-Pyridyl-4-phenylquinolines . MDPI.[Link]

  • Tin Powder-Promoted Cascade Condensation/Allylation/Lactamization: Synthesis of Isoindolinones and Pyrazoloisoindol-8-ones . The Journal of Organic Chemistry - ACS Publications.[Link]

  • US20100261711A1 - Selective anticonvulsant agents and their uses.

Sources

A Comparative Guide to In Vitro Target Engagement Validation for Novel Small Molecules: A Case Study with N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the definitive validation of a small molecule's interaction with its intended biological target is a cornerstone of a successful preclinical campaign.[1][2][3] This guide provides a comparative analysis of three robust in vitro methodologies for confirming target engagement, using the novel compound N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide as a case study. For the purpose of this guide, we will hypothesize that this compound has been identified as a potential inhibitor of "Kinase X," a protein implicated in a significant disease pathway.

The core challenge for researchers and drug development professionals lies in selecting the most appropriate assay to generate unequivocal evidence of direct binding. This choice is governed by factors such as the nature of the target protein, the availability of reagents, and the desired throughput. Here, we will dissect the principles, protocols, and data outputs of the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP) to empower you to make an informed decision for your research endeavors.

The Criticality of Target Engagement Validation

Before committing to costly and time-consuming downstream studies, it is paramount to confirm that a candidate molecule physically interacts with its intended target within a relevant biological context.[1][3] Failure to do so can lead to misleading structure-activity relationships (SAR) and, ultimately, clinical trial failures.[4] The methods detailed herein provide direct or indirect evidence of this crucial binding event, each with its own set of advantages and limitations.

Cellular Thermal Shift Assay (CETSA): Assessing Target Engagement in a Physiological Milieu

CETSA is a powerful technique that allows for the assessment of target engagement in a cellular environment, and even in tissues, without the need for compound labeling.[5][6][7][8] The fundamental principle of CETSA is that the binding of a ligand, such as our compound N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide, to its target protein, Kinase X, often results in the stabilization of the protein's three-dimensional structure.[5][9] This increased stability renders the protein more resistant to thermal denaturation.

Causality Behind the Experimental Choices

By subjecting cell lysates or intact cells to a temperature gradient, we can determine the melting temperature (Tm) of the target protein. A shift in the Tm in the presence of the compound provides strong evidence of direct binding. This method is particularly valuable as it assesses target engagement within the complex milieu of the cell, where factors such as post-translational modifications and the presence of endogenous ligands can influence the interaction.[10]

Experimental Workflow

CETSA_Workflow cluster_prep Sample Preparation cluster_heating Thermal Challenge cluster_analysis Analysis A Culture cells expressing Kinase X B Treat cells with Vehicle or N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide A->B C Aliquot cell suspension into PCR tubes B->C D Heat samples across a temperature gradient (e.g., 40-70°C) C->D E Cell lysis and centrifugation to separate soluble and aggregated proteins D->E F Quantify soluble Kinase X (e.g., by Western Blot or MS) E->F G Plot melting curves and determine Tm shift F->G

Caption: CETSA Experimental Workflow.

Detailed Protocol for CETSA
  • Cell Culture and Treatment: Culture a cell line endogenously or exogenously expressing Kinase X to approximately 80% confluency. Treat the cells with a predetermined concentration of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide or a vehicle control (e.g., DMSO) for a specified incubation period.

  • Harvesting and Aliquoting: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes.

  • Thermal Denaturation: Place the PCR tubes in a thermal cycler and apply a temperature gradient for a defined duration (e.g., 3 minutes at each temperature).

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble Kinase X at each temperature point using a detection method such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble Kinase X as a function of temperature for both the vehicle- and compound-treated samples. Determine the melting temperature (Tm) for each condition.

Hypothetical Data Summary
TreatmentMelting Temperature (Tm) of Kinase X (°C)Tm Shift (ΔTm) (°C)
Vehicle (DMSO)52.5-
10 µM N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide56.2+3.7

A positive shift in the melting temperature, as shown in the table, indicates that N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide binds to and stabilizes Kinase X in the cellular context.

Surface Plasmon Resonance (SPR): Real-Time Kinetics of Molecular Interactions

SPR is a label-free biophysical technique that provides high-quality kinetic data on molecular interactions in real-time.[11][12][13][14][15] It measures changes in the refractive index at the surface of a sensor chip upon the binding of an analyte from a solution to a ligand immobilized on the chip.

Causality Behind the Experimental Choices

In our case, we would immobilize recombinant Kinase X (the ligand) onto the sensor chip and flow solutions containing varying concentrations of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide (the analyte) over the surface. The resulting sensorgram provides a wealth of information, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. This level of detail is invaluable for lead optimization.[14]

Experimental Workflow

SPR_Workflow cluster_prep Assay Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis A Immobilize recombinant Kinase X on an SPR sensor chip B Prepare serial dilutions of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide A->B C Inject compound dilutions over the sensor surface B->C D Monitor changes in refractive index (Response Units) in real-time C->D E Generate sensorgrams for each compound concentration D->E F Fit data to a binding model to determine ka, kd, and KD E->F

Caption: SPR Experimental Workflow.

Detailed Protocol for SPR
  • Ligand Immobilization: Covalently immobilize purified, recombinant Kinase X onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a series of dilutions of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide in a suitable running buffer.

  • Binding Measurement: Inject the analyte solutions sequentially over the immobilized ligand surface, followed by a dissociation phase where only running buffer flows over the chip.

  • Data Collection: Record the binding response in real-time as a sensorgram.

  • Data Analysis: Fit the sensorgrams to an appropriate binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters.

Hypothetical Data Summary
CompoundAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Equilibrium Dissociation Constant (KD) (nM)
N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide2.5 x 10^55.0 x 10^-320
Alternative Compound 11.8 x 10^59.0 x 10^-350
Alternative Compound 23.2 x 10^51.6 x 10^-250

A low KD value indicates a high binding affinity. The kinetic parameters provide further insight into the binding mechanism.

Fluorescence Polarization (FP): A Homogeneous Assay for High-Throughput Screening

Fluorescence Polarization (FP) is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[16][17][18][19][20] When a small, fluorescently labeled molecule (the tracer) is unbound in solution, it tumbles rapidly, and the emitted light is largely depolarized. Upon binding to a larger protein, its rotation slows, and the emitted light remains more polarized.

Causality Behind the Experimental Choices

For our study, we would need a fluorescently labeled tracer that binds to Kinase X. N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide would then be introduced as a competitor. If our compound binds to Kinase X, it will displace the fluorescent tracer, leading to a decrease in the FP signal. This competitive binding format makes FP an excellent choice for high-throughput screening (HTS) of compound libraries.[18][19]

Experimental Workflow

FP_Workflow cluster_prep Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis A Prepare a mixture of Kinase X and a fluorescent tracer B Add serial dilutions of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide A->B C Incubate to reach binding equilibrium B->C D Measure fluorescence polarization C->D E Plot FP signal versus compound concentration D->E F Calculate IC50 value E->F

Caption: FP Experimental Workflow.

Detailed Protocol for FP
  • Reagent Preparation: Prepare solutions of Kinase X, a suitable fluorescent tracer, and N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide.

  • Assay Plate Setup: In a microplate, add a fixed concentration of Kinase X and the fluorescent tracer to each well.

  • Compound Addition: Add serial dilutions of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide to the wells. Include controls for high polarization (no competitor) and low polarization (no Kinase X).

  • Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Plot the FP signal against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Hypothetical Data Summary
CompoundIC50 (nM)
N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide50
Alternative Compound 1120
Alternative Compound 285

A lower IC50 value indicates a more potent competitor for the tracer binding site on Kinase X.

Comparison of Methods

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Fluorescence Polarization (FP)
Principle Ligand-induced thermal stabilization of the target protein.[5][9]Real-time measurement of mass changes on a sensor surface.[11][12]Change in rotational speed of a fluorescent tracer upon binding.[16][18]
Biological Context Cellular or tissue lysate, intact cells.[6][10]In vitro, purified components.In vitro, purified components.
Labeling Requirement Label-free.[5]Label-free.[13]Requires a fluorescently labeled tracer.
Data Output Melting temperature (Tm) shift.[10]Association rate (ka), dissociation rate (kd), and affinity (KD).[15]IC50 value.
Throughput Low to medium.Medium to high.High.[19]
Key Advantage Physiologically relevant context.[3]Provides detailed kinetic information.Homogeneous, high-throughput format.
Key Limitation Indirect measure of binding; not all binding events cause a Tm shift.Requires purified protein and can be sensitive to buffer conditions.Requires a suitable fluorescent tracer and can be prone to artifacts.

Conclusion

Validating the target engagement of a novel small molecule such as N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide is a non-negotiable step in the drug discovery pipeline. The choice between CETSA, SPR, and FP depends on the specific question being asked and the resources available.

  • CETSA is unparalleled for confirming target engagement in a physiological context, providing a crucial link between in vitro activity and cellular effects.

  • SPR offers an in-depth characterization of the binding kinetics, which is essential for understanding the molecular interactions and guiding medicinal chemistry efforts.

  • FP is a robust and scalable method ideal for screening large compound libraries and for routine profiling of compound potency.

By employing one or more of these techniques, researchers can build a comprehensive and compelling data package to support the continued development of their lead compounds, ultimately increasing the probability of translating a promising molecule into a successful therapeutic.

References

  • N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity. (2020). MDPI. [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. (2022). MDPI. [Link]

  • Target Engagement Assays in Early Drug Discovery. (n.d.). PMC - NIH. [Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (n.d.). PMC. [Link]

  • Analysis of protein-ligand interactions by fluorescence polarization. (n.d.). PMC - NIH. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). PMC. [Link]

  • Surface plasmon resonance assay for screening diverse aptamer-target interactions. (2024). biorxiv.org. [Link]

  • A Practical Guide to Target Engagement Assays. (2025). Selvita. [Link]

  • N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide - Exposure. (2025). EPA. [Link]

  • Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. (2025). ResearchGate. [Link]

  • Importance of Quantifying Drug-Target Engagement in Cells. (2020). ACS Publications. [Link]

  • Fluorescence Polarization Detection. (n.d.). BMG LABTECH. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.net. [Link]

  • Fluorescence Polarization (FP). (n.d.). Molecular Devices. [Link]

  • N-(4-BROMOPHENYL)-2-(2-NITROETHYL)BENZENECARBOXAMIDE. (n.d.). NextSDS. [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (2025). MDPI. [Link]

  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. (2025). BellBrook Labs. [Link]

  • Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. (n.d.). link.springer.com. [Link]

  • N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, a new selective postemergent herbicide for weed control in winter oilseed rape. (2006). PubMed. [Link]

  • Integrating surface plasmon resonance biosensor-based interaction kinetic analyses into the lead discovery and optimization process. (n.d.). Beactica Therapeutics AB. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). ACS Publications. [Link]

  • Full article: Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). (2020). Taylor & Francis. [Link]

  • novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin e 2 inhibitory properties | Request PDF. (2026). ResearchGate. [Link]

  • Surface Plasmon Resonance (SPR). (n.d.). Charnwood Discovery. [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery. (n.d.). SciSpace. [Link]

  • EP2511844A2 - Advanced drug development and manufacturing. (2001).
  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). SciSpace. [Link]

Sources

Comparison Guide for Selecting Positive Controls in N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide Experiments

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Validating KCNQ2/Q3 Channel Activator Assays

In the investigation of novel ion channel modulators, the integrity of your experimental system is paramount. This guide provides a detailed framework for selecting and validating positive controls for studies involving N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide, a potent KCNQ2/Q3 potassium channel activator. By employing appropriate controls, researchers can ensure their assays are performing as expected, thereby lending credibility and robustness to their findings.

The Central Role of the KCNQ2/Q3 Channel

N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide, also known as ICA-105665, is a molecule of significant interest due to its potent activation of the KCNQ2/Q3 heteromeric potassium channel. These channels are voltage-gated and play a crucial role in regulating neuronal excitability by generating the M-current, a sub-threshold potassium current that helps to stabilize the membrane potential and prevent repetitive firing. The M-current's suppression can lead to hyperexcitability, which is implicated in conditions such as epilepsy. Consequently, activators of KCNQ2/Q3 channels are being actively investigated as potential anticonvulsants and for their therapeutic potential in other neurological disorders.

The mechanism of action for activators like ICA-105665 typically involves a leftward shift in the voltage-dependence of channel activation, meaning the channels open at more hyperpolarized membrane potentials. This enhances the M-current, leading to a dampening of neuronal excitability.

KCNQ2_Q3_Signaling_Pathway cluster_membrane Cell Membrane KCNQ2_Q3 KCNQ2/Q3 Channel (Closed State) KCNQ2_Q3_Open KCNQ2/Q3 Channel (Open State) KCNQ2_Q3->KCNQ2_Q3_Open Depolarization KCNQ2_Q3_Open->KCNQ2_Q3 Repolarization Efflux K+ Efflux (M-current) KCNQ2_Q3_Open->Efflux Increased K+ Conductance Compound N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide (ICA-105665) Compound->KCNQ2_Q3 Allosteric Modulation (Shifts Voltage Dependence) Result Neuronal Hyperpolarization (Reduced Excitability) Efflux->Result

Caption: Mechanism of KCNQ2/Q3 channel activation.

Selecting Appropriate Positive Controls

A positive control should be a compound with a well-characterized mechanism of action that is expected to produce a robust and reproducible effect in your assay. For ICA-105665, the ideal positive controls are other established KCNQ2/Q3 activators. We recommend using two distinct positive controls to ensure the validity of your assay across different chemical scaffolds.

Primary Positive Control: Retigabine (Ezogabine)

Retigabine is an anticonvulsant drug that was approved by the FDA and EMA for the treatment of epilepsy. Its mechanism of action as a KCNQ2-5 channel opener is extensively documented, making it an excellent primary positive control. Retigabine, like ICA-105665, causes a hyperpolarizing shift in the voltage-dependence of channel opening. Its well-established potency and clinical history provide a reliable benchmark for assay performance.

Secondary Positive Control: ML213

ML213 is a potent and selective KCNQ2/Q3 activator that emerged from a high-throughput screening campaign. It represents a different chemical scaffold from both ICA-105665 and Retigabine, which is advantageous. If your assay is validated with two structurally distinct positive controls, it increases confidence that the observed effects are due to the intended mechanism of action (KCNQ2/Q3 activation) and not an artifact related to a specific chemical structure.

Comparative Overview
FeatureN-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide (ICA-105665)Retigabine (Ezogabine)ML213
Primary Target KCNQ2/Q3KCNQ2-5KCNQ2/Q3
Mechanism Positive Allosteric ModulatorPositive Allosteric ModulatorPositive Allosteric Modulator
Reported Potency (EC50) ~180 nM~400 nM~250 nM
Key Advantage High PotencyClinically ValidatedStructurally Distinct

Experimental Validation Workflow: Thallium Flux Assay

A common and effective method for assessing KCNQ channel opener activity in a high-throughput format is the thallium flux assay. This assay uses the fact that K+ channels are permeable to thallium ions (Tl+). A Tl+-sensitive fluorescent dye is loaded into the cells, and upon channel opening, Tl+ influx leads to an increase in fluorescence, which can be measured over time.

Thallium_Flux_Assay_Workflow A 1. Cell Plating (HEK293 expressing KCNQ2/Q3) B 2. Dye Loading (Load cells with Tl+-sensitive dye) A->B C 3. Compound Addition (Add Test Compound, Positive Controls, or Vehicle) B->C D 4. Thallium Stimulation (Add Tl+ containing buffer) C->D E 5. Fluorescence Reading (Measure fluorescence over time) D->E F 6. Data Analysis (Calculate EC50 values) E->F

Caption: Workflow for a thallium flux-based assay.

Step-by-Step Protocol
  • Cell Culture: Plate HEK-293 cells stably expressing the human KCNQ2 and KCNQ3 subunits in 96-well or 384-well black-walled, clear-bottom microplates. Culture the cells overnight to allow for adherence.

  • Dye Loading: Aspirate the culture medium and add a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit). Incubate according to the manufacturer's instructions, typically for 60-90 minutes at room temperature, protected from light.

  • Compound Preparation: Prepare serial dilutions of the test compound (ICA-105665), Retigabine, and ML213 in an appropriate assay buffer. Include a vehicle control (e.g., 0.1% DMSO).

  • Compound Addition: After dye loading, transfer the plates to a fluorescence plate reader. Add the prepared compound dilutions to the wells.

  • Assay Execution: Obtain a baseline fluorescence reading for several seconds. Then, add a stimulus buffer containing thallium sulfate. Continue to measure the fluorescence intensity every second for several minutes.

  • Data Analysis: For each concentration of the compounds, calculate the initial rate of fluorescence increase. Plot the rate against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.

Expected Outcomes

Your assay is considered validated if the positive controls behave as expected. Retigabine and ML213 should produce a concentration-dependent increase in thallium flux, with EC50 values consistent with those reported in the literature (see table above). The vehicle control should show no significant increase in fluorescence. Once your assay is validated, you can have confidence in the results obtained for your test compound, N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide.

By following this guide and incorporating well-characterized positive controls like Retigabine and ML213, you can build a robust and reliable experimental framework for investigating the activity of novel KCNQ2/Q3 modulators. This approach ensures the scientific rigor necessary for advancing drug discovery and development in this important therapeutic area.

References

  • Wickenden, A.D., et al. (2008). N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (ICA-105574), a novel, potent KCNQ2/Q3 channel activator. Molecular Pharmacology, 73(3), 977-986. [Link]

  • Kornilov, A.M., et al. (2013). Synthesis and biological evaluation of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide (ICA-105665) and analogues as potent KCNQ2/Q3 potassium channel openers. Journal of Medicinal Chemistry, 56(22), 9078-9095. [Link]

  • Brown, D.A., & Adams, P.R. (1980). Muscarinic suppression of a novel voltage-sensitive K+ current in a vertebrate neurone. Nature, 283(5748), 673-676. [Link]

  • FDA. (2011). FDA approves Potiga to treat seizures in adults. FDA News Release. [Link]

  • Tatulian, L., et al. (2001). Activation of expressed KCNQ1 and KCNQ2/KCNQ3 channels by the anticonvulsant retigabine. Journal of Neuroscience, 21(15), 5535-5545. [Link]

  • Mattmann, M.E., et al. (2012). ML213: a novel KCNQ2/Q3 channel opener. Probe Reports from the NIH Molecular Libraries Program. [Link]

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the integrity of research extends beyond the bench to the responsible management of all laboratory materials. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide, a brominated organic compound. The procedures outlined here are grounded in established safety principles and regulatory standards to ensure the protection of laboratory personnel and the environment.

The core principle guiding the disposal of any research chemical, particularly one without extensive public safety data, is precaution. N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide must be treated as hazardous waste. Its molecular structure, containing a brominated aromatic ring, places it in the category of halogenated organic compounds, which require specific disposal pathways to prevent the formation of toxic byproducts during waste processing.[1][2]

Hazard Assessment and Characterization

Inferred Hazard Profile

Hazard Category Inferred Risk Rationale & Handling Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Unknown; handle as toxic. Avoid ingestion, skin contact, and inhalation of dust.[3][7] Always handle within a certified chemical fume hood.
Skin Corrosion/Irritation Likely Irritant (Category 2) Causes skin irritation.[3][4][6] Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[8]
Serious Eye Damage/Irritation Likely Irritant (Category 2) Causes serious eye irritation.[3][4][5][6] Wear chemical safety goggles or a face shield.
Respiratory Irritation Possible Irritant May cause respiratory irritation.[3][5][6] All handling of the solid compound should occur in a fume hood to prevent dust inhalation.[4][8]

| Environmental Hazard | Hazardous to the aquatic environment. | Brominated organic compounds can be persistent and harmful to aquatic life. Do not dispose of down the drain or in regular trash.[3][9][10][11] |

Personal Protective Equipment (PPE)

Before handling N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide or its waste, ensure the following PPE is worn to minimize exposure:

  • Hand Protection: Chemical-resistant gloves (nitrile or neoprene are generally suitable). Always check the manufacturer's glove compatibility chart.[8]

  • Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards.

  • Skin and Body Protection: A fully buttoned laboratory coat.

  • Respiratory Protection: Not typically required if all handling is performed within a properly functioning chemical fume hood.[8]

Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which prohibits the disposal of chemical waste into sewer systems or regular trash.[9][10] All waste generated is considered hazardous.

Diagram: Disposal Decision Workflow

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Storage & Final Disposal A Waste Generated (Solid, Contaminated PPE, Solutions) B Hazard Identification: Brominated Organic Compound A->B C Select Waste Container: Chemically Compatible, Sealable B->C D Label Container: 'Hazardous Waste' 'Halogenated Organic Waste' List Contents C->D E Solid Waste (e.g., excess reagent, contaminated silica) F Liquid Waste (e.g., solutions in organic solvents) G Contaminated Labware (e.g., gloves, weigh paper, pipette tips) H Place waste into labeled container E->H F->H G->H I Seal Container Tightly H->I J Store in Designated Satellite Accumulation Area (SAA) I->J K Place in Secondary Containment J->K L Request Pickup from Institutional EH&S K->L

Sources

Personal protective equipment for handling N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide

As a Senior Application Scientist, I recognize that handling novel or highly specific pharmaceutical intermediates requires moving beyond generic safety data sheets. N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide is a structurally complex synthetic intermediate. It is an amide derivative closely related to 2-amino-5-bromobenzophenone, a well-characterized precursor used in the synthesis of brominated benzodiazepines[1][2].

To ensure absolute safety and operational integrity, laboratory personnel must understand not just what precautions to take, but why they are necessary. This guide provides a self-validating system of protocols, grounded in the physicochemical realities of halogenated benzophenone derivatives.

Hazard Profiling and Physicochemical Rationale

Before interacting with the compound, it is critical to understand the structural alerts that dictate our handling strategy. The molecule contains three key features that drive its risk profile:

  • Brominated Aromatic System: Halogenated aromatics are highly lipophilic. This property facilitates rapid dermal absorption and potential bioaccumulation in adipose tissue if systemic exposure occurs.

  • Benzophenone Core: Benzophenone derivatives are known to cause contact dermatitis and, in some cases, photosensitization upon prolonged skin contact[3].

  • Physical State & Amide Linkage: As a crystalline solid or fine powder, the primary acute risk is the inhalation of aerosolized particulates. While the amide linkage is generally stable, exposure to strong acids or bases can trigger hydrolysis, releasing the parent aniline derivative—a known Category 2 skin and eye irritant[3].

Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the compound's lipophilicity and particulate nature. The following table summarizes the mandatory PPE required for handling this compound, aligned with OSHA's Laboratory Safety standards[4].

Protection ZoneRequired PPE SpecificationCausality & Scientific Rationale
Eye/Face ANSI Z87.1-compliant safety goggles (unvented or indirectly vented).Protects against fine dust aerosolization during weighing and splash hazards during solvation. Safety glasses are insufficient for fine powders.
Skin/Hands Double-gloved Nitrile (minimum 0.11 mm thickness).Nitrile provides excellent resistance to lipophilic organic powders. Double gloving allows the outer contaminated glove to be doffed immediately upon contact, preventing dermal transmission[5].
Body Flame-retardant, fluid-resistant laboratory coat (e.g., Nomex or treated cotton) with tight-fitting cuffs.Prevents accumulation of powder on personal clothing. Tight cuffs prevent the sleeves from dragging through contaminated surfaces.
Respiratory Handled exclusively in a Class II Biological Safety Cabinet or Chemical Fume Hood (80-100 fpm face velocity).Engineering controls supersede PPE[6]. If a hood fails or a spill occurs outside containment, a half-face respirator with P100 cartridges is mandatory.

Operational Workflows

The following step-by-step methodologies are designed to be self-validating; each step contains built-in checks to prevent downstream contamination.

Protocol 1: Safe Weighing and Transfer

Because N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide is a dry powder, static electricity is the primary vector for accidental exposure.

  • Environmental Setup: Verify the chemical fume hood face velocity is between 80-100 fpm[4]. Line the working surface with anti-static, chemical-resistant absorbent paper.

  • PPE Donning: Don primary nitrile gloves, lab coat, and safety goggles. Don secondary (outer) nitrile gloves.

  • Static Mitigation (Critical Step): Use an anti-static zero-stat gun on the analytical balance and weighing spatulas. Rationale: Lipophilic powders are highly susceptible to static cling, which can cause the powder to aerosolize or aggressively adhere to PPE.

  • Transfer: Use a grounded stainless-steel spatula to transfer the solid to a tared anti-static weigh boat. Do not pour the chemical directly.

  • Solvation: If dissolving the compound in organic solvents (e.g., DMF or DMSO, which are common for benzophenone derivatives[2]), add the solvent slowly down the interior side of the vessel to minimize dust generation.

  • Decontamination: Wipe down the balance and spatulas with a compatible solvent (e.g., isopropanol), followed by a water wipe. Doff outer gloves inside the hood and dispose of them in solid hazardous waste.

OperationalWorkflow Start Pre-Operational Setup PPE Don PPE (Double Nitrile, Goggles) Start->PPE Verify Hood Velocity Hood Transfer to Chemical Fume Hood PPE->Hood Secure Environment Weigh Anti-Static Weighing Hood->Weigh Grounded Spatula Solvation Solvation in Organic Solvent Weigh->Solvation Minimize Dust Decon Decontamination & Doffing Solvation->Decon Clean Surfaces

Caption: Step-by-step operational workflow for handling halogenated benzophenone derivatives safely.

Protocol 2: Emergency Spill Response (Solid)

In the event of a spill, dry sweeping is strictly prohibited as it maximizes inhalation risk.

  • Evacuation & Assessment: Isolate the immediate area. Determine if the spill is minor (<50g, inside hood) or major (>50g, or outside containment).

  • Respiratory Protection: If the spill is outside the fume hood, evacuate the lab and require the spill response team to don half-face respirators with P100/organic vapor cartridges.

  • Containment (Dampening): Cover the spilled powder with absorbent paper. Gently mist the paper with a 10% ethanol/water solution. Rationale: Dampening aggregates the lipophilic particles, suppressing dust generation without causing rapid dissolution that could spread the contamination.

  • Collection: Use a non-sparking, disposable scoop to collect the damp material and absorbent paper.

  • Surface Decontamination: Wash the spill area with a detergent solution to break down the lipophilic residue, followed by an isopropanol wipe.

SpillResponse Detect Spill Detected Assess Assess Volume & Location Detect->Assess Minor Minor Spill (<50g) Inside Hood Assess->Minor Major Major Spill (>50g) Outside Hood Assess->Major Dampen Dampen with Solvent/Water Minor->Dampen Suppress Dust Evacuate Evacuate & Call EHS Major->Evacuate High Inhalation Risk Collect Collect in Halogenated Waste Dampen->Collect

Caption: Decision tree and procedural pathway for emergency spill response and containment.

Waste Management and Disposal Plan

Due to the presence of the bromine atom in its molecular structure, N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide and all associated waste must be strictly classified as Halogenated Organic Waste .

  • Solid Waste: Contaminated PPE (outer gloves, weigh boats, paper towels) must be collected in a designated, puncture-resistant solid hazardous waste bin lined with a heavy-duty poly bag.

  • Liquid Waste: If the compound is dissolved in organic solvents during assays, the resulting liquid must be segregated into "Halogenated Solvent Waste" carboys. Never mix halogenated waste with non-halogenated waste. Rationale: Mixing these waste streams violates EPA Resource Conservation and Recovery Act (RCRA) guidelines and complicates incineration. Halogenated waste requires specialized high-temperature incineration to prevent the formation of highly toxic dioxins and furans[7].

  • Labeling: Clearly label all waste containers with the full chemical name (no abbreviations), "Halogenated Organic Waste," and the primary hazard pictograms (Irritant, Environmental Hazard).

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." Available at: [Link]

  • Environmental Protection Agency (EPA). "Guidelines for the Selection of Chemical Protective Clothing." Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.